2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride
Description
Properties
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N.ClH/c1-9(2,14)7-4-3-5-8(6-7)10(11,12)13;/h3-6H,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMYHDYEUFIHDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439900-32-9 | |
| Record name | Benzenemethanamine, α,α-dimethyl-3-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1439900-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine Hydrochloride
This guide provides a detailed exploration of viable and robust synthetic pathways for 2-(3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride. This molecule is a primary amine featuring a tertiary carbon center attached to the aromatic ring, a structure that dictates specific strategic considerations in its synthesis. While literature often focuses on its isomer, fenfluramine, the principles of modern organic synthesis allow for the design of efficient routes to this specific target. We will dissect the key chemical transformations, explain the rationale behind methodological choices, and provide detailed protocols for researchers in drug development and chemical synthesis.
Retrosynthetic Analysis and Strategic Overview
The target molecule, this compound, presents a clear central challenge: the construction of a quaternary carbon center bearing both the phenyl ring and an aminomethyl group precursor. A logical retrosynthetic analysis disconnects the carbon-nitrogen bond, identifying the corresponding ketone, 3-(trifluoromethyl)acetophenone, as a pivotal and commercially available starting material.
Our strategic approach will focus on two primary, high-fidelity pathways originating from this key intermediate:
-
Pathway A: Synthesis via Oxime Reduction: A classic and reliable method for converting ketones to primary amines while avoiding the over-alkylation issues common in direct amination.
-
Pathway B: Synthesis via the Ritter Reaction: An elegant method particularly suited for creating amines at tertiary carbon centers, proceeding through a tertiary alcohol intermediate.
Caption: Retrosynthetic pathways for the target molecule.
Pathway A: Ketone Oximation and Subsequent Reduction
This pathway is a robust and highly controlled method for the synthesis of primary amines from ketones. It circumvents the challenges of direct reductive amination with ammonia, which can be low-yielding and produce significant secondary amine impurities.
Causality and Mechanistic Insight
The strategy involves two distinct, high-yielding steps. First, the ketone is converted to its corresponding oxime using hydroxylamine. The oxime is a stable intermediate that contains the requisite nitrogen atom. The second step involves the reduction of the C=N double bond of the oxime to a C-N single bond, yielding the primary amine. Catalytic hydrogenation is often the method of choice for this reduction due to its clean reaction profile and high efficiency, a technique also employed in related amine syntheses[1].
Caption: Workflow for the synthesis via oxime reduction.
Experimental Protocol: Pathway A
Step 1: Synthesis of 3-(Trifluoromethyl)acetophenone Oxime
-
To a stirred solution of 3-(trifluoromethyl)acetophenone (1.0 eq) in ethanol (5-10 volumes), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Heat the mixture to reflux (approx. 78°C) and monitor the reaction by TLC or LC-MS until the starting ketone is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude oxime, which can be used directly in the next step or purified by recrystallization.
Step 2: Reduction of the Oxime to 2-(3-(Trifluoromethyl)phenyl)propan-2-amine
-
Charge a pressure-rated hydrogenation vessel with the 3-(trifluoromethyl)acetophenone oxime (1.0 eq), palladium on carbon (10% Pd, 1-5 mol%), and a solvent such as methanol or ethanol.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi). The use of hydrogen gas requires specialized equipment and adherence to strict safety protocols.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) until hydrogen uptake ceases.
-
Carefully depressurize the vessel and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude primary amine free base.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the crude amine in a suitable solvent, such as isopropanol or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring until the pH is acidic (pH ~2-3).
-
The hydrochloride salt will precipitate. Stir the resulting slurry in the cold for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.
Pathway B: The Ritter Reaction
The Ritter reaction is a powerful transformation for preparing amines on tertiary carbon atoms. It proceeds by trapping a stable tertiary carbocation intermediate with a nitrile, which, after hydrolysis, yields the desired amine.
Causality and Mechanistic Insight
This pathway begins with the synthesis of a tertiary alcohol, 2-(3-(trifluoromethyl)phenyl)propan-2-ol. This is readily achieved via the Grignard reaction between 3-(trifluoromethyl)acetophenone and a methyl Grignard reagent. In the presence of a strong acid, this alcohol eliminates water to form a resonance-stabilized tertiary benzylic carbocation. This electrophilic intermediate is then intercepted by the lone pair of a nitrile (the nucleophile), forming a nitrilium ion. Subsequent hydration and tautomerization yield a stable N-substituted amide, which is finally hydrolyzed to the primary amine.
Caption: Workflow for the synthesis via the Ritter reaction.
Conceptual Protocol: Pathway B
-
Grignard Reaction: React 3-(trifluoromethyl)acetophenone with methylmagnesium bromide in an ethereal solvent (e.g., THF, diethyl ether) to synthesize the tertiary alcohol, 2-(3-(trifluoromethyl)phenyl)propan-2-ol.
-
Ritter Reaction: Slowly add the tertiary alcohol to a cold, stirred mixture of a nitrile (e.g., sodium cyanide or acetonitrile) and a strong protic acid (e.g., concentrated sulfuric acid).
-
Hydrolysis: After the reaction is complete, carefully quench the mixture with water/ice and perform a workup. The resulting amide intermediate is then hydrolyzed under either acidic or basic conditions to afford the primary amine.
-
Salt Formation: The amine is converted to its hydrochloride salt as described in Pathway A.
Comparative Analysis of Synthetic Pathways
The choice of synthetic route in a drug development context depends on factors like safety, scalability, cost, and impurity profile.
| Feature | Pathway A: Oxime Reduction | Pathway B: Ritter Reaction |
| Key Precursor | 3-(Trifluoromethyl)acetophenone | 3-(Trifluoromethyl)acetophenone |
| Key Transformation | Oximation & Catalytic Hydrogenation | Grignard Reaction & Ritter Reaction |
| Number of Steps | 3 (Oximation, Reduction, Salt Formation) | 4 (Grignard, Ritter, Hydrolysis, Salt Formation) |
| Key Reagents | Hydroxylamine, H₂, Pd/C | MeMgBr, NaCN/CH₃CN, H₂SO₄ |
| Safety Concerns | Handling of pressurized hydrogen gas. | Use of pyrophoric Grignard reagents; handling of highly toxic cyanides and corrosive strong acids. |
| Advantages | Generally clean reactions; well-established reduction methods. | Excellent for tertiary amine synthesis; avoids direct amination issues. |
| Disadvantages | Potential for catalyst contamination with palladium[2]. Hydrogenation requires specialized equipment. | Requires careful handling of hazardous materials. Grignard reaction is moisture-sensitive. |
Conclusion for the Research Professional
Both the oxime reduction and Ritter reaction pathways offer viable and scientifically sound strategies for the synthesis of this compound. The Oxime Reduction Pathway is often favored for its operational simplicity and cleaner reaction profile, provided the necessary high-pressure hydrogenation equipment is available. The Ritter Reaction is a powerful alternative, particularly elegant for this specific molecular architecture, but carries a higher hazard profile due to the reagents involved.
The selection of a final, optimized pathway for industrial-scale production would necessitate a thorough process safety review and a cost-of-goods analysis. The methods described herein provide a robust foundation for laboratory-scale synthesis and further process development.
References
Molecular structure of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride
An In-depth Technical Guide to the Molecular Structure of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride
Abstract
This technical guide provides a comprehensive examination of the molecular structure, physicochemical properties, and analytical characterization of this compound (CAS RN: Not available for hydrochloride salt; Free Base: 153390-61-5). This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's chemical nature. While direct experimental data for this specific molecule is not extensively published, this guide synthesizes information from structurally related compounds and foundational chemical principles to propose robust protocols for its synthesis and characterization. We will delve into predictive analyses of its spectroscopic signatures and provide detailed, field-proven methodologies for its empirical study.
Introduction and Nomenclature
This compound is a primary amine-containing organic molecule. It is crucial to distinguish it from the well-known, structurally similar pharmaceutical compound, Fenfluramine hydrochloride.[1] The latter is a secondary amine, N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride, and has a different substitution pattern on the propane chain.[2] The subject of this guide, a primary amine, possesses distinct chemical properties and, potentially, a different pharmacological profile.
The core structure consists of a propane-2-amine backbone where the C2 carbon is attached to a benzene ring. This phenyl group is substituted at the meta-position (C3) with a trifluoromethyl (-CF3) group. The hydrochloride salt form enhances its stability and solubility in aqueous media.
This guide will provide a detailed exposition of its molecular characteristics, a proposed synthetic pathway, and comprehensive, step-by-step protocols for its structural elucidation using modern analytical techniques.
Physicochemical and Molecular Properties
The fundamental properties of the free base, 2-[3-(Trifluoromethyl)phenyl]propan-2-amine, have been computed and are available in public chemical databases.[3] The properties of the hydrochloride salt can be inferred from the free base.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| Molecular Formula | C₁₀H₁₂F₃N | C₁₀H₁₃ClF₃N | [3] |
| Molecular Weight | 203.20 g/mol | 239.66 g/mol | [3] |
| IUPAC Name | 2-[3-(trifluoromethyl)phenyl]propan-2-amine | 2-[3-(trifluoromethyl)phenyl]propan-2-aminium chloride | [3] |
| CAS Number | 153390-61-5 | Not Assigned | [3] |
| SMILES | CC(C)(C1=CC(=CC=C1)C(F)(F)F)N | CC(C)(C1=CC(=CC=C1)C(F)(F)F)N.Cl | [3] |
| InChIKey | YEGWNHBRMASMGR-UHFFFAOYSA-N | Inferred from free base | [3] |
Proposed Synthesis Workflow
A plausible and efficient synthesis of this compound can be envisioned starting from 3'-(Trifluoromethyl)acetophenone, a commercially available starting material. The proposed workflow involves a Ritter reaction, a well-established method for the synthesis of tertiary carbinamines.
Detailed Synthesis Protocol:
-
Step 1: Synthesis of 2-(3-(Trifluoromethyl)phenyl)propan-2-ol
-
To a solution of 3'-(Trifluoromethyl)acetophenone (1.0 eq) in dry tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar), add methylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the tertiary alcohol.
-
-
Step 2: Synthesis of N-(1-(3-(Trifluoromethyl)phenyl)-1-methylethyl)acetamide
-
Dissolve the crude 2-(3-(Trifluoromethyl)phenyl)propan-2-ol (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C and slowly add concentrated sulfuric acid (2.0 eq).
-
Stir the mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture onto ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3x), wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the acetamide intermediate.
-
-
Step 3: Hydrolysis to 2-(3-(Trifluoromethyl)phenyl)propan-2-amine
-
To the crude acetamide, add a 6 M aqueous solution of hydrochloric acid.
-
Heat the mixture to reflux (approximately 100-110 °C) for 6-8 hours.
-
Cool the reaction to room temperature and basify with a 50% aqueous sodium hydroxide solution until pH > 12.
-
Extract the free base with diethyl ether (3x), dry the combined organic layers over anhydrous potassium carbonate, and concentrate under reduced pressure.
-
-
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the crude free base in a minimal amount of diethyl ether.
-
To this solution, add a 2 M solution of HCl in diethyl ether dropwise until precipitation ceases.
-
Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.
-
Structural Elucidation: A Predictive and Methodological Approach
Due to the absence of published experimental data, this section provides predicted spectroscopic data based on the analysis of structurally similar compounds and outlines the protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. The formation of the hydrochloride salt will cause a downfield shift in the signals of protons near the ammonium group.[4]
Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) | Rationale for Prediction |
| -C(CH₃)₂ | ~1.6 | ~25 | Based on similar isopropyl groups attached to a quaternary carbon. |
| -C(CH₃)₂ | ~55 | ~55 | Quaternary carbon attached to the phenyl ring and amine. |
| Phenyl C-H | 7.5-7.8 | 123-132 | Aromatic region, with splitting patterns indicative of a 1,3-disubstituted ring. |
| Phenyl C-CF₃ | - | ~130 (q, J ≈ 30 Hz) | Coupling with fluorine atoms will result in a quartet. |
| -CF₃ | - | ~124 (q, J ≈ 270 Hz) | Large coupling constant characteristic of a trifluoromethyl group. |
| -NH₃⁺ | ~8.5 (broad) | - | Broad signal due to proton exchange and quadrupolar relaxation. |
Protocol for NMR Data Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum with a spectral width of -2 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of 0 to 200 ppm.
-
Employ a sufficient number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
2D NMR (for confirmation):
-
Perform COSY (Correlation Spectroscopy) to establish H-H correlations.
-
Run HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs.
-
Utilize HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range C-H correlations, which is crucial for assigning quaternary carbons and confirming the connectivity of the molecular skeleton.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into the structure.
Predicted Mass Spectrometry Fragmentation (Electron Ionization):
| m/z | Proposed Fragment Ion | Neutral Loss | Proposed Fragmentation Pathway |
| 203 | [C₁₀H₁₂F₃N]⁺ | - | Molecular ion of the free base [M]⁺ |
| 188 | [C₁₀H₉F₃]⁺ | •CH₃ | Loss of a methyl radical (α-cleavage) |
| 145 | [C₇H₄F₃]⁺ | •C₃H₈N | Benzylic cleavage with loss of the propan-2-amine radical |
Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the free base in a volatile organic solvent like methanol or dichloromethane. The hydrochloride salt is not suitable for direct GC-MS analysis due to its low volatility. The free base can be generated by neutralizing an aqueous solution of the salt and extracting it into an organic solvent.
-
Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless inlet at 250 °C.
-
Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of structure, including bond lengths, bond angles, and the absolute configuration of chiral centers (if any).
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth:
-
Obtain a high-purity sample of this compound.
-
Attempt crystallization from various solvents and solvent mixtures (e.g., ethanol, methanol/diethyl ether, isopropanol) using techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution. This is often the most challenging, rate-limiting step.
-
-
Crystal Mounting and Data Collection:
-
Select a suitable single crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation, at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the collected data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.
-
Potential Pharmacological Context
The structural motif of a phenethylamine derivative is common in many centrally active compounds. The presence of a trifluoromethyl group can significantly enhance metabolic stability and lipophilicity, potentially increasing blood-brain barrier penetration. Preliminary investigations into similar compounds, such as 2-(3-(trifluoromethoxy)phenyl)propan-2-amine, suggest potential interactions with neurotransmitter systems, including dopamine and serotonin pathways.[5] However, without empirical data, the pharmacological profile of this compound remains speculative and requires dedicated investigation.
Conclusion
References
- 1. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fenfluramine Hydrochloride | C12H17ClF3N | CID 91452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-[3-(Trifluoromethyl)phenyl]propan-2-amine | C10H12F3N | CID 19425273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 2-(3-(Trifluoromethoxy)phenyl)propan-2-amine [smolecule.com]
An In-depth Technical Guide to the Solubility of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine Hydrochloride
This guide provides a comprehensive technical overview of the solubility of 2-(3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's physicochemical properties and a detailed methodology for the experimental determination of its solubility. In the absence of extensive public data for this specific salt, this guide emphasizes the principles and practical steps required to generate reliable solubility profiles.
Introduction: The Critical Role of Solubility in Drug Development
Solubility is a fundamental physicochemical property that dictates the bioavailability, formulation, and ultimately, the therapeutic efficacy of an active pharmaceutical ingredient (API). For a compound like this compound, understanding its solubility in various aqueous and organic media is a prerequisite for any meaningful preclinical or clinical development. The trifluoromethyl group, a common moiety in modern pharmaceuticals, significantly influences properties like lipophilicity and metabolic stability, which in turn affect solubility.[1][2] This guide will provide the necessary theoretical framework and experimental protocols to thoroughly characterize this important parameter.
Physicochemical Properties of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine and its Hydrochloride Salt
While experimental data for the hydrochloride salt is scarce, we can infer key properties from the free base and established chemical principles. These parameters are crucial for designing solubility experiments and interpreting the results.
The free base, 2-[3-(trifluoromethyl)phenyl]propan-2-amine, has the following computed properties:
| Property | Value | Source |
| Molecular Weight | 203.20 g/mol | PubChem[3] |
| XLogP3-AA (logP) | 2.4 | PubChem[3] |
| IUPAC Name | 2-[3-(trifluoromethyl)phenyl]propan-2-amine | PubChem[3] |
For the Hydrochloride Salt:
-
pKa (Predicted): The pKa of the conjugate acid of the primary amine is critical for understanding its pH-dependent solubility. Primary amines of this type typically have a pKa in the range of 9.5 to 10.5. The electron-withdrawing nature of the trifluoromethyl group on the phenyl ring will slightly decrease the basicity of the amine, leading to a lower pKa. A reasonable estimate for the pKa of 2-(3-(trifluoromethyl)phenyl)propan-2-amine would be in the range of 9.0 - 10.0 . Accurate prediction can be achieved using quantum mechanical and machine learning methods.[4][5][6][7]
-
Aqueous Solubility: As a hydrochloride salt of a primary amine, the compound is expected to be significantly more soluble in acidic to neutral aqueous solutions compared to its free base form. At a pH below its pKa, the ionized (protonated) form will predominate, which is generally more water-soluble. Conversely, as the pH increases above the pKa, the un-ionized free base will become the dominant species, leading to a sharp decrease in aqueous solubility.
The relationship between pH, pKa, and the solubility of a basic compound can be visualized as follows:
Caption: pH effect on the solubility of a basic amine hydrochloride.
Experimental Determination of Thermodynamic Solubility
The "gold standard" for determining thermodynamic solubility is the shake-flask method.[8] This method involves equilibrating an excess of the solid compound in a specific solvent system over a set period and then measuring the concentration of the dissolved compound in the supernatant.
Principle
The shake-flask method establishes an equilibrium between the dissolved and undissolved solid phases of the compound. This ensures that the measured concentration represents the true thermodynamic solubility under the specified conditions, which is crucial for biopharmaceutical classification and formulation development.[9]
Materials and Equipment
-
Compound: this compound (solid form)
-
Solvents:
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Simulated Gastric Fluid (without pepsin), pH 1.2
-
Simulated Intestinal Fluid (without pancreatin), pH 6.8
-
Ethanol
-
Methanol
-
Propylene glycol
-
-
Equipment:
-
Analytical balance
-
Vials with screw caps (e.g., 2 mL or 4 mL glass vials)
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
pH meter
-
Step-by-Step Protocol: Shake-Flask Method
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of vials. "Excess" means that undissolved solid should be visible at the end of the experiment. A starting point could be adding 5-10 mg of the compound to 1 mL of the solvent.
-
Add a precise volume of the desired solvent to each vial.
-
-
Equilibration:
-
Phase Separation:
-
After equilibration, visually confirm the presence of undissolved solid in each vial.
-
Separate the saturated solution (supernatant) from the solid material. This is a critical step to avoid overestimation of solubility.[9] Centrifugation (e.g., 10,000 rpm for 15 minutes) followed by filtration of the supernatant through a 0.22 µm syringe filter is a robust method.
-
-
Sample Preparation for Analysis:
-
Carefully take an aliquot of the clear filtrate.
-
Dilute the aliquot with the mobile phase used for HPLC analysis to a concentration that falls within the linear range of the calibration curve.
-
-
Quantification:
-
Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.
-
The overall workflow can be summarized in the following diagram:
Caption: Experimental workflow for solubility determination.
HPLC Quantification Method
A reverse-phase HPLC method is suitable for quantifying amine hydrochloride salts.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 220 nm or 254 nm, to be determined by UV scan).
-
Quantification: A calibration curve must be prepared using standards of this compound of known concentrations. The peak area of the analyte is plotted against its concentration to generate a linear regression model. It is important to use a buffer in the mobile phase to ensure consistent peak shape, as analyzing hydrochloride salts in an unbuffered mobile phase can lead to peak splitting.[10]
Data Presentation and Interpretation
The results of the solubility study should be presented in a clear and concise table.
Table 1: Solubility of this compound at 25°C
| Solvent System | pH | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |
| Deionized Water | ||||
| 0.1 M HCl (pH ~1.2) | 1.2 | |||
| PBS | 7.4 | |||
| 0.1 M NaOH (pH ~13) | 13.0 | |||
| Ethanol | N/A | |||
| Propylene Glycol | N/A |
Interpretation:
-
Aqueous Solubility vs. pH: The data will likely show high solubility at low pH, which decreases as the pH approaches and surpasses the pKa of the compound. This pH-solubility profile is critical for predicting oral absorption.
-
Solubility in Organic Solvents: Solubility in solvents like ethanol and propylene glycol is important for developing liquid formulations for oral or parenteral administration.
Conclusion
This guide outlines a comprehensive approach to understanding and determining the solubility of this compound. By combining an understanding of its key physicochemical properties with a robust experimental methodology like the shake-flask method, researchers can generate the critical data needed to advance the development of this compound. The protocols and principles described herein provide a self-validating framework for obtaining accurate and reliable solubility data, forming a cornerstone for subsequent formulation and biopharmaceutical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2-[3-(Trifluoromethyl)phenyl]propan-2-amine | C10H12F3N | CID 19425273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. peerj.com [peerj.com]
- 5. optibrium.com [optibrium.com]
- 6. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]
- 7. rowansci.substack.com [rowansci.substack.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. scielo.br [scielo.br]
- 10. Amine hydrochloride in HPLC [March 30, 2004] - Chromatography Forum [chromforum.org]
Spectroscopic Characterization of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine Hydrochloride: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-(3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for this compound. The guide emphasizes the rationale behind the spectroscopic features, offering insights grounded in established chemical principles.
Introduction
This compound is a primary amine salt with a trifluoromethyl-substituted aromatic moiety. The structural elucidation and confirmation of such molecules are paramount in chemical synthesis and pharmaceutical development. Spectroscopic techniques provide a non-destructive and highly informative means of verifying the chemical structure and purity of the compound. This guide will explore the predicted spectroscopic data for this compound and provide the foundational knowledge for its interpretation.
The molecular structure of this compound is presented below. The protonation of the primary amine to form the hydrochloride salt is a key feature influencing its spectroscopic properties.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.60 | br s | 3H | -NH₃⁺ |
| ~7.90 | s | 1H | Ar-H |
| ~7.85 | d | 1H | Ar-H |
| ~7.75 | d | 1H | Ar-H |
| ~7.70 | t | 1H | Ar-H |
| ~1.70 | s | 6H | -C(CH₃)₂ |
Interpretation of the ¹H NMR Spectrum:
The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the ammonium protons, and the methyl protons.
-
Ammonium Protons (-NH₃⁺): The three protons on the positively charged nitrogen atom are expected to be deshielded and will likely appear as a broad singlet around 8.60 ppm. The broadness is a result of quadrupolar relaxation and exchange with any residual water in the DMSO-d₆ solvent.
-
Aromatic Protons (Ar-H): The trifluoromethyl group is a moderate deactivating and meta-directing group. The aromatic region is expected to show four signals corresponding to the four protons on the benzene ring. The proton ortho to the trifluoromethyl group and meta to the isopropylamine group is expected to be the most deshielded. The complex splitting patterns (singlet, doublet, triplet) arise from the spin-spin coupling between the aromatic protons.
-
Methyl Protons (-C(CH₃)₂): The six protons of the two methyl groups are chemically equivalent and are expected to appear as a sharp singlet at approximately 1.70 ppm. The absence of coupling is due to the lack of adjacent protons.
Experimental Protocol for ¹H NMR Data Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.
-
Data Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 2-5 seconds to ensure full relaxation of all protons.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
-
Integrate the signals to determine the relative proton ratios.
-
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Assignment |
| ~145.0 | s | Ar-C (quaternary) |
| ~131.5 | q (J ≈ 32 Hz) | Ar-C-CF₃ |
| ~130.0 | s | Ar-CH |
| ~129.5 | s | Ar-CH |
| ~125.0 | q (J ≈ 4 Hz) | Ar-CH |
| ~124.0 | q (J ≈ 272 Hz) | -CF₃ |
| ~123.5 | q (J ≈ 4 Hz) | Ar-CH |
| ~56.0 | s | -C(CH₃)₂ |
| ~26.0 | s | -C(CH₃)₂ |
Interpretation of the ¹³C NMR Spectrum:
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
-
Aromatic Carbons (Ar-C, Ar-CH): The aromatic region will display signals for the four CH carbons and the two quaternary carbons of the benzene ring. The carbon attached to the trifluoromethyl group will appear as a quartet due to one-bond coupling with the three fluorine atoms. The other aromatic carbons may also show smaller quartet splittings due to two- and three-bond C-F coupling.
-
Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will exhibit a characteristic quartet with a large coupling constant (¹JCF) of approximately 272 Hz.[1]
-
Aliphatic Carbons (-C(CH₃)₂, -C(CH₃)₂): The quaternary carbon of the isopropyl group is expected around 56.0 ppm, while the two equivalent methyl carbons will appear further upfield at approximately 26.0 ppm.
Experimental Protocol for ¹³C NMR Data Acquisition:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Utilize a 125 MHz NMR spectrometer.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0-160 ppm.
-
Use a pulse angle of 45-60 degrees.
-
A longer relaxation delay (e.g., 5-10 seconds) may be necessary for the full observation of quaternary carbons.
-
Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as the natural abundance of ¹³C is low.
-
-
Data Processing:
-
Apply a Fourier transform with an appropriate line broadening factor.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the solvent peak of DMSO-d₆ (δ 39.52 ppm).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3000-2800 | Strong, broad | N-H stretch (-NH₃⁺) |
| 2980-2900 | Medium | C-H stretch (aliphatic) |
| 1610, 1590, 1490 | Medium-Weak | C=C stretch (aromatic) |
| 1550-1500 | Medium | N-H bend (-NH₃⁺, asymmetric) |
| 1330-1100 | Strong | C-F stretch (-CF₃) |
| ~1160, ~1120 | Strong | C-F stretch (-CF₃) |
Interpretation of the IR Spectrum:
The IR spectrum of this compound is expected to be dominated by absorptions from the ammonium group and the trifluoromethyl group.
-
N-H Stretching (-NH₃⁺): A very broad and strong absorption band is expected in the 3000-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of a primary ammonium salt.[2] This broadness is due to hydrogen bonding.
-
C-H Stretching: Aliphatic C-H stretching vibrations from the methyl groups will appear as medium intensity bands between 2980 and 2900 cm⁻¹. Aromatic C-H stretches are typically weaker and appear above 3000 cm⁻¹.
-
N-H Bending (-NH₃⁺): The asymmetric N-H bending vibration of the ammonium group is expected to produce a medium intensity band in the 1550-1500 cm⁻¹ region.
-
C-F Stretching (-CF₃): The C-F stretching vibrations of the trifluoromethyl group are very strong and will appear as multiple intense bands in the 1330-1100 cm⁻¹ region.
Experimental Protocol for IR Data Acquisition (KBr Pellet Method):
-
Sample Preparation:
-
Grind 1-2 mg of the compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. For the hydrochloride salt, electrospray ionization (ESI) is a suitable soft ionization technique.
Predicted MS Data (ESI+)
| m/z | Relative Intensity (%) | Assignment |
| 204.10 | 100 | [M+H]⁺ (protonated free amine) |
| 187.08 | 60 | [M+H - NH₃]⁺ |
| 145.04 | 20 | [M+H - NH₃ - C₃H₆]⁺ or [CF₃-C₆H₄]⁺ |
Interpretation of the Mass Spectrum:
Under positive ion ESI conditions, the hydrochloride salt will readily form the protonated free amine, [M+H]⁺, where M is the free amine.
-
Molecular Ion Peak ([M+H]⁺): The base peak is expected to be the protonated molecule of the free amine at an m/z corresponding to the molecular weight of the free amine (203.20 g/mol ) plus a proton, giving a value of approximately 204.10.
-
Fragmentation Pattern: A common fragmentation pathway for protonated benzylamines is the loss of ammonia (NH₃).[3][4] This would result in a significant fragment ion at m/z 187.08. Further fragmentation could involve the loss of propene or other rearrangements.
Caption: Plausible fragmentation pathway for 2-(3-(trifluoromethyl)phenyl)propan-2-amine in ESI-MS.
Experimental Protocol for MS Data Acquisition (ESI):
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Operate the ESI source in positive ion mode.
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable and strong signal.
-
Acquire spectra over a suitable mass range (e.g., m/z 50-500).
-
-
Data Processing: The instrument software will process the data to generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected chemical shifts, vibrational frequencies, and fragmentation patterns, researchers can confidently verify the structure and purity of this compound. The provided experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory.
References
A Senior Application Scientist's Perspective on Ensuring Pharmaceutical Quality
<An In-depth Technical Guide to the Purity Analysis of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride >
Abstract
The hydrochloride salt of 2-(3-(trifluoromethyl)phenyl)propan-2-amine is a crucial amine derivative in pharmaceutical development. Its therapeutic efficacy and safety are intrinsically linked to its purity profile. This technical guide provides a comprehensive framework for the robust purity analysis of this active pharmaceutical ingredient (API). We will delve into the rationale behind a multi-faceted analytical approach, detailing validated methodologies and offering insights honed from extensive experience in the field. This guide is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity and regulatory compliance.
Introduction: The Criticality of Purity in Pharmaceutical Amines
This compound belongs to a class of compounds whose biological activity is highly dependent on its structural integrity. Even minute quantities of impurities can alter the drug's pharmacological and toxicological profile, potentially compromising patient safety and therapeutic outcomes.[1][2] Therefore, a rigorous and comprehensive purity analysis is not merely a quality control measure but a fundamental aspect of drug development and manufacturing.
The International Council for Harmonisation (ICH) has established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1][3][4][5][6] These guidelines categorize impurities into organic, inorganic, and residual solvents, each requiring a tailored analytical strategy.[1][4] This guide will primarily focus on organic impurities, which can arise from the manufacturing process (starting materials, by-products, intermediates) or degradation of the drug substance.[1][4]
Understanding the Impurity Landscape
A thorough understanding of the synthetic route is paramount to predicting and identifying potential process-related impurities. The synthesis of this compound can give rise to a variety of impurities, including:
-
Starting Material Carryover: Incomplete reaction of starting materials such as 3-(trifluoromethyl)aniline.
-
Isomeric Impurities: Positional isomers like 2-(2-(trifluoromethyl)phenyl)propan-2-amine or 2-(4-(trifluoromethyl)phenyl)propan-2-amine may be present.
-
By-products of Synthesis: Unintended reaction products formed during the synthesis.
-
Degradation Products: Impurities formed due to exposure to light, heat, or humidity.
A Multi-Modal Analytical Strategy: The Cornerstone of Confidence
No single analytical technique can provide a complete picture of a drug substance's purity. A multi-modal approach, leveraging the strengths of various analytical methodologies, is essential for a comprehensive and reliable assessment. This guide will focus on a core suite of techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the primary technique for the separation, identification, and quantification of non-volatile organic impurities in pharmaceutical substances.[2][7][8] Its versatility and sensitivity make it an indispensable tool in any quality control laboratory.
The "Why": Rationale for HPLC Method Selection
For a basic compound like 2-(3-(trifluoromethyl)phenyl)propan-2-amine, a reversed-phase HPLC method is typically the most effective.[8][9] The choice of a C18 column provides a good balance of hydrophobicity for retaining the analyte and its potential impurities.[7] The use of a mixed-mode column, combining reversed-phase and cation-exchange properties, can offer enhanced selectivity for polar, basic compounds.[9] The mobile phase composition, particularly the pH and organic modifier concentration, is critical for achieving optimal separation.
Experimental Protocol: A Validated HPLC-UV Method
This protocol outlines a robust starting point for the purity analysis of this compound.
Instrumentation:
-
HPLC system with a UV detector.[7]
Chromatographic Conditions:
-
Column: Reversed-phase C18, 150 mm x 4.6 mm, 2.6 µm particle size, or equivalent.[7][10]
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid in water) is often employed to resolve impurities with a wide range of polarities.
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm - 340 nm, with an optimal wavelength determined by analyzing the UV spectrum of the main compound.[10]
-
Injection Volume: 5 µL.[10]
Sample Preparation:
-
Prepare a stock solution of the this compound reference standard in the mobile phase or a suitable diluent.
-
Prepare working standard solutions by diluting the stock solution to create a calibration curve.
-
Accurately weigh the sample and dissolve it in the diluent to a known concentration.
Data Analysis:
-
Identify and quantify impurities by comparing their retention times and peak areas to those of the reference standard.
-
Calculate the percentage of each impurity relative to the main peak.
Visualizing the Workflow
Caption: Workflow for purity assessment using HPLC-UV.
Gas Chromatography (GC): A Complementary Approach for Volatile Impurities
While HPLC is excellent for non-volatile compounds, GC is the preferred method for analyzing volatile and semi-volatile impurities, including residual solvents and certain process-related impurities.[2] For amine-containing compounds like the one , derivatization is often necessary to improve their volatility and chromatographic behavior.[11][12][13]
The "Why": The Need for Derivatization in GC Analysis
Primary amines can exhibit poor peak shape and interact with the active sites in the GC system. Derivatization with reagents like heptafluorobutyric anhydride (HFBA) or 2,2,2-trichloroethyl chloroformate converts the polar amine group into a less polar, more volatile derivative, leading to improved chromatographic performance.[11][14]
Experimental Protocol: GC-MS for Trace Impurity Identification
This protocol provides a general framework for the GC-MS analysis of derivatized this compound.
Instrumentation:
Derivatization Procedure:
-
Dissolve a known amount of the sample in a suitable solvent (e.g., ethyl acetate).
-
Add the derivatizing agent (e.g., HFBA) and a catalyst if necessary.
-
Heat the mixture to complete the reaction.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for injection.
Chromatographic Conditions:
-
Column: A low-bleed, inert column such as an Rxi-5Sil MS is recommended for analyzing derivatized amines.[12]
-
Carrier Gas: Helium or Hydrogen.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Temperature Program: A temperature gradient is used to separate compounds with different boiling points.
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Full scan to identify unknown impurities and Selected Ion Monitoring (SIM) for targeted quantification of known impurities.
Data Presentation: Typical Impurity Profile
| Impurity Type | Potential Identity | Typical Reporting Threshold (ICH Q3A) |
| Organic Impurities | Starting Materials, By-products, Intermediates, Degradation Products | ≥ 0.05% |
| Residual Solvents | Varies based on solvent class and toxicity | Refer to ICH Q3C |
| Inorganic Impurities | Reagents, Ligands, Catalysts | N/A (controlled by other means) |
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation
When an unknown impurity is detected above the identification threshold (typically >0.10%), its structure must be elucidated.[1][3] MS and NMR are the primary tools for this purpose.
Mass Spectrometry: Determining the Molecular Weight and Fragmentation Pattern
MS provides information about the molecular weight of an impurity and its fragmentation pattern, which can be used to deduce its structure.[15][16][17] The trifluoromethyl group often gives rise to characteristic fragment ions.[15]
NMR Spectroscopy: The Gold Standard for Structure Confirmation
NMR spectroscopy provides detailed information about the connectivity of atoms in a molecule.[2][18] ¹H and ¹³C NMR are essential for confirming the structure of an impurity. For fluorinated compounds, ¹⁹F NMR is also a powerful tool.
Logical Relationship of Analytical Techniques
Caption: Logical flow for impurity identification and qualification.
Conclusion: A Commitment to Quality and Safety
The purity analysis of this compound is a multifaceted process that requires a deep understanding of analytical chemistry, synthetic organic chemistry, and regulatory guidelines. By employing a combination of powerful analytical techniques and a logical, science-driven approach, we can ensure the quality, safety, and efficacy of this important pharmaceutical compound. This commitment to scientific integrity is the bedrock of drug development and ultimately benefits patients worldwide.
References
- 1. jpionline.org [jpionline.org]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. pharma.gally.ch [pharma.gally.ch]
- 5. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. benchchem.com [benchchem.com]
- 8. iipseries.org [iipseries.org]
- 9. helixchrom.com [helixchrom.com]
- 10. cipac.org [cipac.org]
- 11. researchgate.net [researchgate.net]
- 12. gcms.cz [gcms.cz]
- 13. academic.oup.com [academic.oup.com]
- 14. jfda-online.com [jfda-online.com]
- 15. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 16. researchgate.net [researchgate.net]
- 17. 3-Trifluoromethyl-3-phenyldiazirine. A new carbene generating group for photolabeling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Predicted Biological Activity of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the predicted biological activity of 2-(3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride. Due to a lack of direct experimental data on this specific molecule in publicly accessible literature, this guide synthesizes information from its closest structural analogs, namely fenfluramine and its primary metabolite norfenfluramine. Through a detailed examination of structure-activity relationships, this document projects the compound's likely interactions with key neurological targets. The primary focus is on its potent activity as a monoamine transporter substrate, particularly for the serotonin transporter (SERT), and its potential secondary role as a Trace Amine-Associated Receptor 1 (TAAR1) agonist. This guide offers a robust, data-driven framework for initiating research and development programs centered on this compound, complete with hypothesized mechanisms of action, comparative pharmacological data, and detailed experimental protocols for validation.
Introduction and Chemical Identity
This compound is a synthetic compound belonging to the phenethylamine class. Its structure is characterized by a propane-2-amine backbone attached to a phenyl ring substituted with a trifluoromethyl group at the meta-position. The hydrochloride salt form enhances its stability and solubility for experimental use.
Chemical Structure:
-
IUPAC Name: 2-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride[1]
-
Molecular Formula: C₁₀H₁₃ClF₃N[2]
-
Molecular Weight: 253.69 g/mol
The trifluoromethyl group is a key feature, as it is a strong electron-withdrawing group that significantly influences the compound's lipophilicity and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic properties. The core structure is highly analogous to well-characterized pharmacological agents, allowing for a predictive analysis of its biological activity.
Predicted Primary Mechanism of Action: Monoamine Transporter Substrate
Based on the extensive data available for its structural analogs, fenfluramine (N-ethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine) and norfenfluramine (1-(3-(trifluoromethyl)phenyl)propan-2-amine), the primary biological activity of this compound is predicted to be a substrate for monoamine transporters, with a pronounced selectivity for the serotonin transporter (SERT).[3][4][5]
As a substrate-type releasing agent, the compound is expected to be transported into the presynaptic neuron by SERT.[3][5] Once inside, it is predicted to disrupt the vesicular storage of serotonin via interaction with the vesicular monoamine transporter 2 (VMAT2), leading to an increase in cytosolic serotonin levels.[3] This, in turn, promotes the reverse transport of serotonin through SERT into the synaptic cleft, significantly elevating extracellular serotonin concentrations.[3][5]
While a primary interaction with SERT is anticipated, activity at the norepinephrine transporter (NET) and, to a lesser extent, the dopamine transporter (DAT) is also plausible, albeit with lower potency.[6]
Comparative Pharmacological Data of Structural Analogs
The following table summarizes the in vitro activity of fenfluramine and norfenfluramine at monoamine transporters. This data provides a quantitative basis for predicting the potency of this compound.
| Compound | Transporter | Assay Type | Parameter | Value (nM) |
| (+)-Fenfluramine | SERT | [³H]5-HT Release | EC₅₀ | 52[6] |
| NET | [³H]NE Release | EC₅₀ | 302[6] | |
| (-)-Fenfluramine | SERT | [³H]5-HT Release | EC₅₀ | 147[6] |
| (+)-Norfenfluramine | SERT | [³H]5-HT Release | EC₅₀ | 59[6] |
| NET | [³H]NE Release | EC₅₀ | 73[6] | |
| (-)-Norfenfluramine | SERT | [³H]5-HT Release | EC₅₀ | 287[6] |
| 2-(3-(Trifluoromethyl)phenyl)propan-2-amine HCl | SERT, NET, DAT | - | - | Data not available |
Note: Lower EC₅₀ values indicate higher potency.
Predicted Secondary Mechanism of Action: TAAR1 Agonism
A secondary, but potentially significant, mechanism of action for this compound is its predicted agonist activity at the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is an intracellular G-protein coupled receptor that modulates monoaminergic neurotransmission.
Activation of TAAR1 is known to influence the activity of monoamine transporters.[7] Specifically, TAAR1 agonism can lead to the phosphorylation of DAT, which can result in its internalization or reverse transport (efflux) of dopamine. While the direct interaction of norfenfluramine with human TAAR1 has been reported as weak, the structural class of trifluoromethyl-substituted phenethylamines are known to interact with this receptor. Therefore, it is plausible that this compound may exhibit some degree of TAAR1 agonist activity, which could synergize with its primary action as a monoamine releasing agent.
TAAR1 Signaling Pathway
The diagram below illustrates the putative signaling cascade following TAAR1 activation by an agonist like this compound.
Caption: Putative TAAR1 signaling cascade initiated by the compound.
Structure-Activity Relationship (SAR) Insights
The biological activity of phenethylamines is highly dependent on their structural features:
-
Trifluoromethyl Group Position: The meta-position of the trifluoromethyl group, as seen in fenfluramine and norfenfluramine, is crucial for potent serotonin-releasing activity.
-
N-Alkylation: The degree of substitution on the amine nitrogen influences potency and selectivity. Norfenfluramine (a primary amine) is a more potent norepinephrine and dopamine releaser than fenfluramine (a secondary amine).[8] The N,N-dimethyl substitution in this compound (a tertiary amine) is likely to further modulate its activity, potentially altering its selectivity profile for SERT, NET, and DAT. General SAR trends for monoamine transporter ligands suggest that increased N-alkylation can decrease potency at DAT and NET while retaining or slightly decreasing potency at SERT.[8]
Potential Therapeutic Implications
Given its predicted potent serotonin-releasing properties, this compound could have potential applications in conditions where enhancing serotonergic neurotransmission is beneficial. Historically, fenfluramine was used as an appetite suppressant.[6] More recently, low-dose fenfluramine has been approved for the treatment of seizures associated with Dravet syndrome, a severe form of epilepsy.[9]
Therefore, potential therapeutic areas for investigation could include:
-
Treatment-resistant depression
-
Certain anxiety disorders
-
Epileptic encephalopathies
It is crucial to note that potent serotonin-releasing agents can also have significant side effects, including the risk of serotonin syndrome and, with chronic use, potential cardiotoxicity, as was observed with fenfluramine.[8] A thorough preclinical safety and toxicology evaluation would be essential.
Experimental Protocols for Validation
To empirically determine the biological activity of this compound, a series of in vitro assays are recommended.
Radioligand Binding Assays for Monoamine Transporters
This experiment determines the binding affinity (Ki) of the test compound for SERT, NET, and DAT.
Methodology:
-
Preparation of Synaptosomes: Prepare synaptosomes from rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) by homogenization and differential centrifugation.
-
Incubation: Incubate the synaptosomal membranes with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Monoamine Transporter Uptake/Release Assays
This functional assay determines whether the compound acts as a substrate (releaser) or an inhibitor of monoamine transporters and its potency (EC₅₀ or IC₅₀).
Methodology:
-
Cell Culture: Use HEK293 cells stably expressing human SERT, NET, or DAT.
-
Preloading (for release assay): Incubate the cells with a radiolabeled monoamine (e.g., [³H]5-HT, [³H]NE, or [³H]DA).
-
Incubation with Test Compound: Add varying concentrations of this compound to the cells.
-
Measurement:
-
For release: Measure the amount of radioactivity released into the supernatant.
-
For uptake inhibition: Co-incubate the cells with the test compound and a radiolabeled substrate and measure the amount of radioactivity taken up by the cells.
-
-
Data Analysis: Generate dose-response curves to determine the EC₅₀ for release or IC₅₀ for uptake inhibition.
Experimental Workflow Diagram
Caption: Workflow for a monoamine transporter release assay.
Conclusion
While direct experimental data for this compound is not currently available in the public domain, a comprehensive analysis of its close structural analogs, fenfluramine and norfenfluramine, provides a strong foundation for predicting its biological activity. The compound is anticipated to function primarily as a potent serotonin-releasing agent by acting as a substrate for the serotonin transporter. Secondary interactions with the norepinephrine transporter and Trace Amine-Associated Receptor 1 are also likely. The insights and experimental protocols detailed in this guide offer a clear and scientifically rigorous path for the empirical validation of these predictions and for the future development of this compound for potential therapeutic applications.
References
- 1. 2-[3-(Trifluoromethyl)phenyl]propan-2-amine | C10H12F3N | CID 19425273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scitoys.com [scitoys.com]
- 3. researchgate.net [researchgate.net]
- 4. Aminorex, fenfluramine, and chlorphentermine are serotonin transporter substrates. Implications for primary pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for a Role of Transporter-Mediated Currents in the Depletion of Brain Serotonin Induced by Serotonin Transporter Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Trace Amine-Associated Receptor 1 Agonists for Schizophrenia - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fenfluramine Hydrochloride | C12H17ClF3N | CID 91452 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Experimental Protocols for 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride
Section 1: Introduction and Compound Profile
2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride is a significant research chemical, primarily known as Norfenfluramine hydrochloride . It is the major active N-de-ethylated metabolite of Fenfluramine, a pharmaceutical agent with a notable history.[1] Fenfluramine was initially used as an appetite suppressant and has been repurposed at low doses (brand name FINTEPLA®) for the treatment of seizures associated with severe pediatric epilepsy conditions like Dravet syndrome and Lennox-Gastaut syndrome.[2][3]
Given that Norfenfluramine is the key active metabolite, its study is crucial for understanding the parent drug's pharmacodynamics, pharmacokinetics, and mechanism of action.[1] Like its parent compound, Norfenfluramine's activity is linked to the modulation of the serotonin system.[2][3] This molecule serves as a critical reference standard in metabolic studies, a tool for neuropharmacological research into the serotonergic system, and a potential scaffold for the development of novel central nervous system (CNS) agents.
This guide provides an in-depth overview of the compound's properties and detailed protocols for its analytical quantification, in vitro metabolic assessment, and in vivo neuropharmacological evaluation.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 2-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride | PubChem[4] |
| Synonyms | Norfenfluramine HCl, 1-(3-Trifluoromethylphenyl)-1-methylethylamine HCl | PubChem[4] |
| CAS Number | 153390-61-5 (free base) | PubChem[4] |
| Molecular Formula | C₁₀H₁₂F₃N · HCl | Kishida Chemical Co.[5] |
| Molecular Weight | 203.20 g/mol (free base)[4], 253.69 g/mol (HCl salt)[5] | PubChem, Kishida[4][5] |
| Appearance | White to off-white solid (typical) | General Knowledge |
| Solubility | Soluble in water, methanol, ethanol | General Knowledge |
Section 2: Safety, Handling, and Storage
Proper handling is essential to ensure personnel safety and experiment integrity. The following guidelines are synthesized from standard safety data sheets (SDS) for structurally related compounds.[5][6]
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6] If handling large quantities or generating dust, a face shield and respiratory protection may be necessary.
-
Handling: Use the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[6][7] Avoid contact with skin, eyes, and clothing. After handling, wash hands and face thoroughly.[6]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place.[5][6] It should be stored away from incompatible materials such as strong oxidizing agents.
-
First Aid Measures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[5] If irritation occurs, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[5][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult or if you feel unwell, seek medical attention.[5]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]
-
Section 3: Core Applications and Rationale
The unique properties of Norfenfluramine HCl make it a valuable tool for specific research applications. Understanding the rationale behind its use is key to designing effective experiments.
-
Drug Metabolism and Pharmacokinetics (DMPK): As the primary active metabolite of Fenfluramine, Norfenfluramine HCl is an indispensable analytical standard. It is used to quantify the rate and extent of Fenfluramine's conversion in vitro and in vivo, helping to characterize the metabolic pathways mediated by cytochrome P450 enzymes (e.g., CYP2D6, CYP2B6, CYP1A2).[1]
-
Neuropharmacology Research: The compound's presumed activity as a serotonergic agent makes it a tool for investigating the serotonin transporter (SERT) and various serotonin receptors.[9] Researchers can use it to probe the functional consequences of serotonergic modulation in neuronal circuits related to mood, appetite, and seizure activity.
-
Bioanalytical Method Development: Norfenfluramine HCl serves as the target analyte for developing and validating robust bioanalytical methods (e.g., LC-MS/MS) to detect and quantify its presence in biological matrices like plasma, urine, and brain tissue.
-
Medicinal Chemistry: The trifluoromethylphenylpropanamine scaffold is a common motif in CNS-active compounds.[9] Norfenfluramine can serve as a starting point or a reference compound for designing novel molecules with improved potency, selectivity, or pharmacokinetic profiles.
Section 4: Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the most common applications involving Norfenfluramine HCl.
Protocol 4.1: Quantitative Analysis in Plasma using LC-MS/MS
This protocol describes a "dilute-and-shoot" method for the rapid quantification of Norfenfluramine in a plasma matrix, suitable for pharmacokinetic studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.[1][10]
Rationale: This method minimizes sample preparation time while leveraging the specificity of MS/MS to achieve accurate quantification, even at low concentrations. An isotopically labeled internal standard (IS) is used to correct for matrix effects and variations in instrument response.
Caption: Workflow for LC-MS/MS quantification of Norfenfluramine.
-
Standard and QC Preparation:
-
Prepare a 1 mg/mL stock solution of Norfenfluramine HCl in methanol.
-
Perform serial dilutions to create calibration standards ranging from 1 ng/mL to 1000 ng/mL in drug-free plasma.
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).
-
-
Sample Preparation:
-
To 50 µL of plasma sample, standard, or QC, add 10 µL of internal standard working solution (e.g., Norfenfluramine-d5 at 100 ng/mL).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean autosampler vial for analysis.
-
-
LC-MS/MS Conditions (Example):
-
LC System: Standard HPLC or UPLC system.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for Norfenfluramine (e.g., m/z 204.1 → 187.1) and its internal standard.
-
Protocol 4.2: In Vitro Metabolic Stability in Human Liver Microsomes
This assay determines the rate at which Norfenfluramine is metabolized by liver enzymes, providing an estimate of its intrinsic clearance (CLᵢₙₜ).[1]
Rationale: Human Liver Microsomes (HLM) are rich in CYP450 enzymes, the primary drivers of Phase I drug metabolism. By incubating the compound with HLM and a necessary cofactor (NADPH), we can measure its disappearance over time to calculate its metabolic half-life (t₁/₂).[1] This is a standard, self-validating assay in early drug discovery.
Caption: Workflow for in vitro metabolic stability assay.
-
Reagent Preparation:
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) in phosphate buffer.
-
Prepare a 1 µM working solution of Norfenfluramine HCl in buffer.
-
-
Incubation Procedure:
-
In a 96-well plate, combine the HLM solution and the Norfenfluramine working solution. Include a negative control without the NADPH system.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the reaction by adding the NADPH regenerating system. This is your T=0 time point.
-
At subsequent time points (e.g., 5, 15, 30, 60 minutes), take an aliquot (e.g., 50 µL) and add it to a quenching solution (e.g., 150 µL of ice-cold acetonitrile containing an internal standard).
-
-
Sample Analysis:
-
After the final time point, centrifuge the quenched samples to pellet the protein.
-
Transfer the supernatant for analysis using the LC-MS/MS method described in Protocol 4.1.
-
-
Data Analysis:
-
Determine the percentage of Norfenfluramine remaining at each time point relative to T=0.
-
Plot the natural log of the percent remaining versus time.
-
Calculate the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.[1]
-
Calculate intrinsic clearance (CLᵢₙₜ) using the formula provided in the reference literature.[1]
-
Protocol 4.3: In Vivo Assessment of Neurotransmitter Levels in Mouse Brain
This protocol is designed to evaluate the acute effects of Norfenfluramine HCl on serotonin (5-HT) and dopamine (DA) systems in specific brain regions of mice.[11]
Rationale: Changes in the levels of neurotransmitters and their metabolites (5-HIAA for serotonin, HVA for dopamine) can provide direct evidence of a compound's neuropharmacological activity in vivo.[11] This protocol uses HPLC with electrochemical detection (HPLC-ECD), a highly sensitive method for quantifying monoamines.
Caption: Workflow for in vivo neurotransmitter analysis.
-
Animal Dosing:
-
Use adult male C57BL/6 mice, allowing them to acclimate to the facility.
-
Dissolve Norfenfluramine HCl in sterile saline.
-
Administer the compound via intraperitoneal (i.p.) injection at desired doses (e.g., 10, 20, 40 mg/kg).[11] Include a vehicle control group (saline only).
-
-
Tissue Collection:
-
At a predetermined time post-injection (e.g., 60 minutes), euthanize the mice via an approved method (e.g., cervical dislocation followed by decapitation).
-
Rapidly extract the brain and place it on an ice-cold dissection plate.
-
Dissect specific regions of interest, such as the hypothalamus, hippocampus, and striatum, as these are key areas for monoamine regulation.[11]
-
Immediately snap-freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.
-
-
Sample Preparation:
-
Weigh the frozen tissue samples.
-
Homogenize the tissue in an ice-cold perchloric acid solution containing an internal standard (e.g., N-methylserotonin).
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
-
HPLC-ECD Analysis:
-
Inject the prepared sample onto an HPLC system equipped with a C18 column and an electrochemical detector.
-
Use a mobile phase optimized for monoamine separation (e.g., a sodium phosphate/citrate buffer with methanol and an ion-pairing agent).
-
Quantify the concentrations of 5-HT, 5-HIAA, DA, and HVA by comparing peak areas to those of known standards.
-
Normalize the data to the weight of the tissue sample (e.g., ng/mg tissue).
-
Section 5: Data Interpretation
-
LC-MS/MS Quantification: A successful assay will yield a calibration curve with a coefficient of determination (R²) > 0.99. The concentrations of unknown samples are interpolated from this curve. QC samples must fall within ±15% of their nominal value for the run to be considered valid.
-
In Vitro Stability: A rapid disappearance of the compound (short t₁/₂) in the presence of NADPH suggests high intrinsic clearance and susceptibility to first-pass metabolism. A slow disappearance indicates greater metabolic stability.
-
In Vivo Neurotransmitter Levels: A significant increase in the ratio of metabolite to neurotransmitter (e.g., 5-HIAA/5-HT or HVA/DA) indicates an increase in neurotransmitter turnover.[11] This suggests that the compound is acting as a releasing agent or reuptake inhibitor, providing critical insight into its mechanism of action.
Section 6: Conclusion
This compound (Norfenfluramine HCl) is a vital tool for researchers in pharmacology and drug development. Its role as the active metabolite of Fenfluramine makes it essential for DMPK and mechanistic studies. The protocols detailed in this guide for analytical quantification, in vitro metabolism, and in vivo target engagement provide a robust framework for investigating its properties and potential applications. Adherence to these methodologies, combined with rigorous safety practices, will enable researchers to generate high-quality, reproducible data.
Section 7: References
-
KISHIDA CHEMICAL CO., LTD. (n.d.). 2-Methyl-1-[2-(trifluoromethyl)phenyl]propan-2-amine hydrochloride, PK02385E - Safety Data Sheet. Retrieved from 5
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19425273, 2-[3-(Trifluoromethyl)phenyl]propan-2-amine. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 2-[3,5-bis(trifluoromethyl)phenyl]propan-2-amine hydrochloride. Retrieved from --INVALID-LINK--
-
TCI Chemicals. (n.d.). Safety Data Sheet for 3-[3-(Trifluoromethyl)phenyl]-1-propanol. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91452, Fenfluramine Hydrochloride. Retrieved from --INVALID-LINK--
-
3M. (n.d.). Safety Data Sheet for Novec™ 4710 Insulating Gas. Retrieved from --INVALID-LINK--
-
BLD Pharmatech. (n.d.). Safety Data Sheet for 1-(4-(Trifluoromethyl)phenyl)cyclopropanamine. Retrieved from --INVALID-LINK--
-
Smolecule. (n.d.). 2-(3-(Trifluoromethoxy)phenyl)propan-2-amine. Retrieved from --INVALID-LINK--
-
MySkinRecipes. (n.d.). 2-(3-(trifluoromethoxy)phenyl)propan-2-amine hydrochloride. Retrieved from --INVALID-LINK--
-
Boyd, R. A., Gammaitoni, A. R., Hutmacher, M. M., & Lam, S. (2020). In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions. Epilepsy & Behavior, 105, 106950. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US20180208543A1 - New method for synthesis of fenfluramine, and new compositions comprising it. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3337, Fenfluramine. Retrieved from --INVALID-LINK--
-
Popova, N. K., Kulikova, E. A., & Naumenko, V. S. (2015). Effect of Acute Administration of 8-(Trifluoromethyl)-1,2,3,4,5-benzopentathiepin-6-amine Hydrochloride (TC-2153) on Biogenic Amines Metabolism in Mouse Brain. Letters in Drug Design & Discovery, 12(10), 833-837. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for the Analytical Detection of 1-(3-Chlorophenyl)-2-methylpropan-2-amine. Retrieved from --INVALID-LINK--
References
- 1. In vitro evaluation of fenfluramine and norfenfluramine as victims of drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fenfluramine Hydrochloride | C12H17ClF3N | CID 91452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-[3-(Trifluoromethyl)phenyl]propan-2-amine | C10H12F3N | CID 19425273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. kishida.co.jp [kishida.co.jp]
- 6. tcichemicals.com [tcichemicals.com]
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- 8. file.bldpharm.com [file.bldpharm.com]
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- 11. researchgate.net [researchgate.net]
2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride in neuroscience research
An Application and Protocol Guide for the Use of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride (Norfenfluramine HCl) in Neuroscience Research
Authored by: A Senior Application Scientist
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the application of this compound, commonly known as Norfenfluramine hydrochloride. As the major active metabolite of the anorectic drugs fenfluramine and benfluorex, norfenfluramine is a powerful pharmacological tool for investigating the complexities of monoaminergic systems, particularly serotonin and norepinephrine signaling.[1][2] Its unique dual mechanism of action provides a distinct advantage for probing neuronal circuits, receptor function, and the pathophysiology of various neurological and psychiatric disorders.
However, its potent activity at specific serotonin receptor subtypes also makes it a critical tool for understanding mechanisms of drug-induced toxicity, a crucial consideration in modern drug development. This guide provides an in-depth overview of its mechanism, key applications, and detailed protocols for its use in both in vitro and in vivo experimental paradigms.
Compound Profile: Physicochemical Properties and Safety
Norfenfluramine hydrochloride is the salt form of 3-trifluoromethylamphetamine, supplied as a crystalline solid. Understanding its fundamental properties and handling requirements is paramount for experimental success and laboratory safety.
| Property | Value | Reference |
| IUPAC Name | 1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride | [1][3] |
| Synonyms | Norfenfluramine HCl, 3-Trifluoromethylamphetamine HCl | [1] |
| CAS Number | 673-18-7 | [4] |
| Molecular Formula | C₁₀H₁₃ClF₃N | [5] |
| Molar Mass | 239.66 g/mol | [5] |
Safety and Handling:
Norfenfluramine hydrochloride is classified as harmful if swallowed and is toxic if it comes into contact with skin or is inhaled.[6] Researchers must adhere to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear protective gloves, eye protection, and a lab coat.[4] Work in a well-ventilated area or a chemical fume hood.
-
Handling: Avoid creating dust. Wash hands and any exposed skin thoroughly after handling.[4] Do not eat, drink, or smoke in the laboratory.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended by the supplier.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, regional, and national regulations.[4][6]
A Dual Mechanism of Action: Releaser and Receptor Agonist
The utility of norfenfluramine in neuroscience research stems from its complex and potent dual mechanism of action. It functions as both a monoamine releasing agent and a direct serotonin receptor agonist.[1]
2.1. Serotonin-Norepinephrine Releasing Agent (SNRA): Norfenfluramine is a substrate for both the serotonin transporter (SERT) and the norepinephrine transporter (NET).[2][7] This interaction facilitates a non-exocytotic, carrier-mediated release of serotonin (5-HT) and norepinephrine (NE) from the presynaptic terminal into the synapse.[2] It is substantially more potent as a norepinephrine and dopamine releaser than its parent compound, fenfluramine.[1][8] This property makes it an invaluable tool for studying the downstream consequences of acute, widespread increases in synaptic serotonin and norepinephrine.
2.2. Direct 5-HT₂ Receptor Agonist: Independent of its role as a releaser, norfenfluramine is a potent direct agonist at several serotonin 5-HT₂ receptor subtypes, with high affinity for 5-HT₂B and 5-HT₂C receptors and moderate affinity for the 5-HT₂A receptor.[1][9][10] This direct agonism is critical, as it allows for the investigation of specific receptor-mediated signaling pathways. The (+)-enantiomer, dexnorfenfluramine, is generally more potent than the (-)-enantiomer in both its releasing and receptor agonist activities.[1]
Key Research Applications & Quantitative Pharmacology
Norfenfluramine's multifaceted pharmacological profile makes it a versatile tool for a range of neuroscience applications.
-
Dissecting Monoamine Release Mechanisms: It is used to acutely elevate synaptic serotonin and norepinephrine to study their roles in neurotransmission, synaptic plasticity, and the regulation of neuronal networks.[2][7]
-
Probing 5-HT₂ Receptor Function: As a potent agonist, particularly at 5-HT₂B and 5-HT₂C receptors, it is instrumental in elucidating the physiological roles of these receptors in processes like appetite control (5-HT₂C) and smooth muscle contraction.[2][11]
-
Modeling Drug-Induced Cardiotoxicity: The potent agonism of norfenfluramine at 5-HT₂B receptors expressed on cardiac valves is directly linked to the development of valvular heart disease.[1][9][10][12] This makes it the quintessential tool for studying the mechanisms of drug-induced cardiac fibrosis and for screening new compounds for similar liabilities.[9][10][11]
-
Behavioral Pharmacology: In animal models, it is used to investigate the serotonergic and noradrenergic basis of behavior, including feeding, locomotion, and drug discrimination.[13][14][15]
-
Epilepsy and Seizure Research: Both enantiomers of norfenfluramine have demonstrated anticonvulsant activity in rodent models, suggesting its utility in exploring novel serotonergic pathways for seizure control.[16][17]
Pharmacological Data Summary:
| Target | Parameter | Value | Compound | Reference |
| Serotonin Transporter (SERT) | [³H]5-HT Release EC₅₀ | 59 nM | (+)-Norfenfluramine | [7] |
| Norepinephrine Transporter (NET) | [³H]NE Release EC₅₀ | 73 nM | (+)-Norfenfluramine | [7] |
| 5-HT₂B Receptor | Binding Affinity (Ki) | 10-50 nM | Norfenfluramines | [9] |
| 5-HT₂B Receptor | Functional Activity | Full Agonist | Norfenfluramines | [9][11] |
| 5-HT₂C Receptor | Binding Affinity (Ki) | High Affinity | Norfenfluramine | [10] |
| 5-HT₂C Receptor | Functional Activity | Full Agonist | Norfenfluramines | [9] |
| 5-HT₂A Receptor | Binding Affinity (Ki) | Moderate Affinity | Norfenfluramine | [10] |
Experimental Protocols
The following protocols provide step-by-step methodologies for robust and reproducible experiments using norfenfluramine HCl.
Protocol 1: In Vitro Serotonin Release Assay from Rodent Brain Synaptosomes
This neurochemical assay directly measures norfenfluramine's ability to induce transporter-mediated serotonin release.
Causality & Rationale: Synaptosomes are resealed nerve terminals that retain functional transporters and vesicular storage systems. By pre-loading them with radiolabeled serotonin ([³H]5-HT), we can quantify its release upon exposure to a releasing agent like norfenfluramine. The inclusion of specific transporter blockers (e.g., fluoxetine for SERT) validates that the observed release is carrier-mediated and not due to non-specific membrane disruption.
Materials:
-
Norfenfluramine HCl stock solution (e.g., 10 mM in dH₂O or DMSO)
-
[³H]Serotonin (³H-5-HT)
-
Krebs-Ringer buffer (pH 7.4)
-
Rodent brain tissue (e.g., cortex, striatum)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Control compounds: Vehicle, Fluoxetine (SERT inhibitor)
Procedure:
-
Synaptosome Preparation: Homogenize fresh or frozen rodent brain tissue in ice-cold sucrose buffer. Isolate synaptosomes using differential and/or density gradient centrifugation. Resuspend the final P2 pellet in Krebs-Ringer buffer.
-
Pre-loading: Incubate the synaptosomal suspension with [³H]5-HT (final concentration ~50 nM) for 15-30 minutes at 37°C to allow for transporter-mediated uptake.
-
Washing: Terminate the loading by placing tubes on ice and washing the synaptosomes 2-3 times with ice-cold buffer to remove extracellular [³H]5-HT. Centrifuge at low speed between washes.
-
Release Experiment: Resuspend the washed synaptosomes in fresh buffer. Aliquot into test tubes.
-
Drug Addition: Add test compounds to achieve the desired final concentrations. Include the following conditions:
-
Vehicle Control: Buffer alone (defines basal release).
-
Norfenfluramine: A range of concentrations (e.g., 1 nM to 10 µM) to generate a dose-response curve.
-
Validation Control: Pre-incubate a set of tubes with a SERT inhibitor like fluoxetine (~1 µM) for 15 minutes before adding norfenfluramine. This should significantly attenuate the release.
-
Total Radioactivity: A separate aliquot that is not washed but lysed to determine total [³H]5-HT uptake.
-
-
Incubation: Incubate the tubes for 5-10 minutes at 37°C to allow for release.
-
Termination & Separation: Stop the reaction by placing tubes on ice and rapidly filtering or centrifuging to separate the supernatant (containing released [³H]5-HT) from the synaptosomal pellet.
-
Quantification: Collect the supernatant and lyse the pellet. Add scintillation fluid to both and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of [³H]5-HT released as a percentage of the total radioactivity present in the synaptosomes at the start of the experiment. Plot the dose-response curve and calculate the EC₅₀ value.
Protocol 2: In Vivo Assessment of Anorectic Effects in Rats
This behavioral protocol assesses the central effects of norfenfluramine on feeding behavior.
Causality & Rationale: Serotonin, particularly via 5-HT₂C receptor activation, is a key suppressor of appetite.[2] By administering norfenfluramine, which both releases serotonin and directly stimulates these receptors, we can expect a reduction in food intake. This in vivo assay validates the compound's central nervous system activity and its functional impact on a complex behavior. Using a within-subjects or crossover design, where each animal receives both vehicle and drug on different days, helps to reduce inter-animal variability.
Materials:
-
Norfenfluramine HCl (sterile solution for injection)
-
Adult male rats (e.g., Sprague-Dawley), individually housed
-
Standard rodent chow and water
-
Metabolic cages or standard cages with precision scales for weighing food
-
Sterile saline (vehicle)
-
Syringes and needles for administration (e.g., intraperitoneal, subcutaneous)
Procedure:
-
Acclimation: Individually house rats and allow them to acclimate to the cages and handling for at least one week. Ensure they have ad libitum access to food and water.
-
Baseline Food Intake: For 3-5 days prior to the experiment, measure daily food intake by weighing the food hopper at the same time each day (e.g., 10:00 AM). This establishes a stable baseline for each animal.
-
Fasting Period: To standardize motivation to eat, a mild food deprivation period is often employed. For example, remove food 2-4 hours before the planned injection time.
-
Drug Administration: On the test day, weigh each rat and administer either vehicle (sterile saline) or norfenfluramine HCl via the chosen route (e.g., intraperitoneal injection). A typical dose range to explore would be 0.5 - 5 mg/kg.[14][15] A crossover design is recommended, where half the animals receive the vehicle and the other half receive the drug, with a washout period of several days before the treatments are switched.
-
Food Presentation & Measurement: Immediately after injection, present a pre-weighed amount of food to each rat.
-
Data Collection: Measure the cumulative food intake at several time points post-injection (e.g., 1, 2, 4, and 24 hours). This is done by weighing the remaining food and accounting for any spillage.
-
Data Analysis: For each animal, calculate the food intake (in grams) at each time point for both vehicle and drug conditions. Analyze the data using appropriate statistical tests (e.g., paired t-test or repeated measures ANOVA) to determine if norfenfluramine significantly reduced food intake compared to the vehicle. Plot the results as a time course or as total intake over a specific period.
Conclusion and Critical Considerations
This compound is a potent and multifaceted pharmacological agent for neuroscience research. Its dual ability to induce monoamine release and directly stimulate 5-HT₂ receptors allows for sophisticated investigations into serotonergic and noradrenergic signaling. However, researchers must always consider this dualism when interpreting results. The profound and well-documented agonist activity at 5-HT₂B receptors, while a liability for therapeutic development, makes norfenfluramine an indispensable positive control for studying drug-induced cardiac valvulopathy.[1][10][12] Judicious use of this compound, with appropriate controls and a clear understanding of its complex pharmacology, will continue to yield valuable insights into brain function and disease.
References
- 1. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 2. Serotonin releasing agents. Neurochemical, therapeutic and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norfenfluramine Hydrochloride | LGC Standards [lgcstandards.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Norfenfluramine hydrochloride | C10H13ClF3N | CID 120765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro studies on the mechanism by which (+)-norfenfluramine induces serotonin and dopamine release from the vesicular storage pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 10. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pa2online.org [pa2online.org]
- 12. Evidence for possible involvement of 5-HT(2B) receptors in the cardiac valvulopathy associated with fenfluramine and other serotonergic medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Suppression of behavioral activity by norfenfluramine and related drugs in rats is not mediated by serotonin release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Temporal differences in behavioral effect of fenfluramine and norfenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride as a Novel Research Chemical for Central Nervous System (CNS) Disorders
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 2-(3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride as a potential modulator of central nervous system (CNS) function. Drawing from established methodologies in neuropharmacology, this guide outlines a logical, tiered approach to elucidate the compound's mechanism of action and behavioral effects. The protocols herein are designed to be self-validating, providing a robust framework for investigating its potential therapeutic applications in CNS disorders such as depression and anxiety.
Introduction and Scientific Rationale
The compound this compound belongs to the phenethylamine class of compounds, a scaffold present in many neuroactive molecules. Its structural similarity to compounds like fenfluramine, a known serotonin releasing agent and reuptake inhibitor, suggests a potential interaction with monoaminergic systems, which are critically involved in the pathophysiology of numerous CNS disorders.[1] The trifluoromethyl group on the phenyl ring can significantly alter the compound's lipophilicity and electronic properties, potentially influencing its binding affinity, selectivity, and pharmacokinetic profile.[2]
This guide proposes a systematic investigation of this compound, starting with fundamental in vitro characterization of its interaction with key CNS targets, followed by in vivo behavioral screening to assess its functional effects on anxiety and depression-like behaviors.
In Vitro Characterization: Unveiling the Molecular Mechanism
The initial phase of research should focus on determining the compound's primary molecular targets within the CNS. Phenotypic screening using neuronal cell cultures can provide initial insights into its overall neuroactive concentration ranges.[3] Based on its chemical structure, the most probable targets are the monoamine transporters (for serotonin, dopamine, and norepinephrine) and their associated receptors.
Radioligand Binding Assays: Determining Receptor and Transporter Affinity
Radioligand binding assays are a powerful tool for quantifying the affinity of a compound for a specific receptor or transporter.[4] These assays utilize a radiolabeled ligand that is known to bind to the target of interest and measure the ability of the test compound to displace it.
Objective: To determine the binding affinity (Ki) of this compound for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), as well as a panel of key serotonin and dopamine receptors.
Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes:
-
Utilize commercially available cell lines expressing the human recombinant transporters (e.g., HEK-hSERT, HEK-hDAT, HEK-hNET) or receptors.
-
Alternatively, prepare crude membrane fractions from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT).
-
-
Assay Conditions:
-
Incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET) and varying concentrations of the test compound.
-
The choice of radioligand and its concentration should be optimized for each target, ideally at or below its Kd value to ensure accurate determination of the competitor's affinity.[5]
-
-
Incubation and Termination:
-
Incubate the mixture at an appropriate temperature (e.g., room temperature or 37°C) for a sufficient duration to reach equilibrium.
-
Rapidly terminate the binding reaction by filtration through glass fiber filters using a cell harvester.
-
-
Quantification:
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]
-
Data Presentation:
| Target | Radioligand | Test Compound Ki (nM) |
| SERT | [³H]citalopram | TBD |
| DAT | [³H]WIN 35,428 | TBD |
| NET | [³H]nisoxetine | TBD |
| 5-HT1A Receptor | [³H]8-OH-DPAT | TBD |
| 5-HT2A Receptor | [³H]ketanserin | TBD |
| D2 Receptor | [³H]spiperone | TBD |
Neurotransmitter Uptake Assays: Assessing Functional Activity
While binding assays reveal affinity, they do not provide information about the functional consequences of that binding (i.e., inhibition or stimulation of transporter activity). Neurotransmitter uptake assays directly measure the compound's effect on the transport of neurotransmitters into cells.[7][8]
Objective: To determine if this compound acts as an inhibitor or a substrate (releaser) at monoamine transporters.
Protocol: In Vitro Neurotransmitter Uptake Assay
-
Cell Culture:
-
Use cell lines stably expressing the human transporters (e.g., HEK-hSERT, HEK-hDAT, HEK-hNET).
-
Plate the cells in 96-well plates and grow to a confluent monolayer.[7]
-
-
Uptake Inhibition Assay:
-
Pre-incubate the cells with varying concentrations of the test compound or a reference inhibitor (e.g., fluoxetine for SERT).[9]
-
Initiate uptake by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]5-HT for SERT, [³H]dopamine for DAT, [³H]norepinephrine for NET).
-
Incubate for a short period at 37°C.
-
Terminate uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC50 value for uptake inhibition.
-
-
Neurotransmitter Release Assay:
-
Pre-load the cells with a radiolabeled neurotransmitter.
-
Wash the cells to remove extracellular radioactivity.
-
Add varying concentrations of the test compound or a reference releaser (e.g., d-amphetamine for DAT).
-
After a short incubation, collect the extracellular buffer.
-
Measure the amount of radioactivity released from the cells into the buffer.
-
Determine the EC50 value for neurotransmitter release.
-
Data Presentation:
| Transporter | Uptake Inhibition IC50 (nM) | Neurotransmitter Release EC50 (nM) |
| SERT | TBD | TBD |
| DAT | TBD | TBD |
| NET | TBD | TBD |
Experimental Workflow for In Vitro Characterization
Caption: Workflow for in vitro characterization.
In Vivo Behavioral Pharmacology: Assessing CNS Effects
Following in vitro characterization, the next crucial step is to evaluate the compound's effects in living organisms using established animal models of CNS disorders.[10][11][12] These models are designed to induce behavioral responses in rodents that are analogous to symptoms observed in humans with anxiety and depression.[10][12]
Animal Models of Anxiety
Objective: To assess the anxiolytic-like effects of this compound.
Protocol: Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents and is sensitive to anxiolytic drugs.[13][14]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Administer the test compound or vehicle to the animals (e.g., mice or rats) via an appropriate route (e.g., intraperitoneal injection).
-
After a specified pre-treatment time, place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in the open arms and the number of entries into the open and closed arms using video tracking software.
-
-
Data Analysis:
-
An increase in the time spent in the open arms and/or the percentage of entries into the open arms is indicative of an anxiolytic-like effect.
-
Compare the results between the compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Protocol: Marble Burying Test
This test is used to evaluate anti-anxiety and anti-compulsive behaviors.[13][15]
-
Apparatus: A standard mouse cage containing bedding and a set number of glass marbles evenly spaced on the surface.
-
Procedure:
-
Administer the test compound or vehicle.
-
Place the mouse in the cage and allow it to explore for 30 minutes.
-
At the end of the session, count the number of marbles that are at least two-thirds buried in the bedding.
-
-
Data Analysis:
-
A decrease in the number of marbles buried suggests an anxiolytic or anti-compulsive effect.
-
Compare the results between the different treatment groups.
-
Animal Models of Depression
Objective: To evaluate the antidepressant-like properties of this compound.
Protocol: Forced Swim Test (FST)
The FST is a common screening tool for antidepressants, based on the principle that an animal will cease struggling and become immobile when placed in an inescapable stressful situation.[16][17]
-
Apparatus: A cylinder filled with water.
-
Procedure:
-
Administer the test compound or vehicle.
-
Place the animal in the water-filled cylinder for a set period (e.g., 6 minutes).
-
Record the duration of immobility during the last few minutes of the test.
-
-
Data Analysis:
-
A significant reduction in immobility time in the compound-treated group compared to the vehicle group suggests an antidepressant-like effect.[18]
-
Protocol: Tail Suspension Test (TST)
Similar to the FST, the TST induces a state of behavioral despair in mice.[16][17]
-
Apparatus: A device that suspends the mouse by its tail.
-
Procedure:
-
Administer the test compound or vehicle.
-
Suspend the mouse by its tail for a set period (e.g., 6 minutes).
-
Measure the total duration of immobility.
-
-
Data Analysis:
-
A decrease in the duration of immobility is indicative of an antidepressant-like effect.
-
Logical Flow of Behavioral Screening
Caption: Sequential approach for in vivo behavioral testing.
Safety and Preliminary Toxicology
Early assessment of a compound's safety profile is crucial. In vitro assays can be used to evaluate cytotoxicity in neuronal and non-neuronal cell lines. In vivo studies should include monitoring for any adverse effects on general health and motor coordination (e.g., using a rotarod test).
Conclusion and Future Directions
The application notes and protocols outlined in this guide provide a robust framework for the initial investigation of this compound as a novel research chemical for CNS disorders. The proposed tiered approach, from in vitro target identification to in vivo behavioral screening, allows for a systematic and scientifically rigorous evaluation of its potential pharmacological properties. Positive findings from these studies would warrant further investigation into its pharmacokinetic profile, detailed mechanism of action, and efficacy in more complex models of CNS pathology.
References
- 1. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy 2-(3-(Trifluoromethoxy)phenyl)propan-2-amine [smolecule.com]
- 3. neuroproof.com [neuroproof.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. Fluoxetine - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. criver.com [criver.com]
- 14. jetir.org [jetir.org]
- 15. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Encore: Behavioural animal models of stress, depression and mood disorders [frontiersin.org]
- 17. Animal Models of Depression: Molecular Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effects of buprenorphine on behavioral tests for antidepressant and anxiolytic drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro assays with 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride
An Application Guide to the In Vitro Pharmacological Profiling of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride (Fenfluramine HCl)
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting key in vitro assays to characterize the pharmacological profile of this compound, commonly known as fenfluramine hydrochloride (FFA). Historically utilized as an appetite suppressant, FFA has been repurposed as a potent anti-seizure medication (ASM) for treating rare, treatment-resistant epilepsies like Dravet syndrome and Lennox-Gastaut syndrome.[1][2][3] Its clinical efficacy is not attributed to a single mechanism but rather a multimodal action on several neurological targets.[4][5] This guide moves beyond a simple listing of methods to explain the scientific rationale behind assay selection, providing detailed, self-validating protocols for investigating its primary and secondary mechanisms of action, including serotonergic activity, sigma-1 receptor modulation, and GABAergic effects.
Introduction: A Compound of Renewed Interest
Fenfluramine is a phenethylamine derivative whose therapeutic journey has evolved significantly since its initial development in the 1960s.[6] While its serotonergic properties were central to its function as an anorectic agent, recent investigations have revealed a more complex pharmacological profile that underpins its efficacy in epilepsy.[2][4] The primary mechanism of action involves the release of serotonin (5-hydroxytryptamine, 5-HT) and inhibition of its reuptake via the serotonin transporter (SERT).[7] However, its unique clinical effectiveness, not seen with other serotonergic drugs, points to additional mechanisms.[8] Key among these is its role as a positive modulator of the sigma-1 (σ₁) receptor, an intracellular chaperone protein implicated in regulating neuronal excitability.[5][8][9] Furthermore, evidence suggests FFA enhances GABAergic neurotransmission and interacts with various 5-HT receptor subtypes, contributing to a restoration of balance between excitatory and inhibitory signaling in the brain.[4][10]
This guide provides the necessary protocols to dissect these complex interactions in vitro, enabling a comprehensive understanding of fenfluramine's pharmacological signature.
Figure 1: Conceptual overview of Fenfluramine's multimodal mechanism of action.
Profiling Serotonergic Activity
Fenfluramine's foundational mechanism is the potentiation of serotonergic neurotransmission.[7] The following assays are designed to quantify its interaction with the serotonin transporter (SERT) and key receptor subtypes.
Radioligand Binding Assay for SERT and 5-HT Receptors
Principle: Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor or transporter. In this competitive binding assay, a radiolabeled ligand with known high affinity for the target (e.g., [³H]-Citalopram for SERT) is incubated with a tissue or cell membrane preparation expressing the target. The ability of unlabeled fenfluramine to displace the radioligand is measured, from which the inhibition constant (Kᵢ) is calculated. This provides a direct measure of binding affinity.
Protocol:
-
Preparation of Membranes:
-
Use commercially available cell membranes from HEK293 cells stably expressing human SERT, 5-HT₂ₐ, 5-HT₂₈, or 5-HT₂C receptors. Alternatively, prepare crude synaptosomal membranes from rodent brain tissue (e.g., cortex or striatum).
-
Thaw membranes on ice and resuspend in ice-cold binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Determine protein concentration using a standard Bradford or BCA assay. Dilute to a final concentration of 10-20 µg of protein per well.
-
-
Assay Setup (96-well format):
-
Total Binding: Add 50 µL of membrane preparation + 25 µL of radioligand + 25 µL of binding buffer.
-
Non-Specific Binding (NSB): Add 50 µL of membrane preparation + 25 µL of radioligand + 25 µL of a high concentration of a known non-radiolabeled competitor (e.g., 10 µM Fluoxetine for SERT). This determines the amount of radioligand that binds non-specifically.
-
Fenfluramine Competition: Add 50 µL of membrane preparation + 25 µL of radioligand + 25 µL of fenfluramine HCl at various concentrations (e.g., 10-point, 3-fold serial dilution from 100 µM).
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Harvesting and Detection:
-
Rapidly filter the contents of each well through a GF/B filter plate pre-soaked in buffer, using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters 3-4 times with ice-cold binding buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter (counts per minute, CPM).
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of fenfluramine.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.
-
| Target | Recommended Radioligand | Expected Fenfluramine Kᵢ (nM) | Expected Norfenfluramine Kᵢ (nM) |
| SERT | [³H]-Citalopram | ~1,900 | ~100-200 |
| 5-HT₂ₐ | [³H]-Ketanserin | >10,000 (Weak) | ~300-500 |
| 5-HT₂₈ | [³H]-LSD | >10,000 (Weak) | ~1-10 |
| 5-HT₂C | [³H]-Mesulergine | >10,000 (Weak) | ~10-30 |
| Table 1: Representative binding affinities. Values are synthesized from literature and serve as an approximate guide.[10] |
Characterizing Sigma-1 (σ₁) Receptor Modulation
The discovery of FFA's activity at the σ₁ receptor was a significant step in understanding its unique anti-seizure profile.[8] Unlike a direct agonist, FFA acts as a positive modulator, enhancing the effects of endogenous ligands.[9]
σ₁ Receptor-BiP Dissociation Assay
Principle: The σ₁ receptor resides at the endoplasmic reticulum (ER) where it is associated with the binding immunoglobulin protein (BiP), an ER stress chaperone.[8][11] Activation of the σ₁ receptor by an agonist causes it to dissociate from BiP. A positive modulator like fenfluramine will enhance the dissociation caused by a sub-maximal concentration of a σ₁ agonist (e.g., PRE-084). This functional assay provides direct evidence of positive allosteric modulation.
Figure 2: Experimental workflow for the σ₁ Receptor-BiP co-immunoprecipitation assay.
Protocol:
-
Cell Culture and Lysis:
-
Culture a suitable cell line expressing endogenous σ₁ and BiP (e.g., human neuroblastoma SH-SY5Y).
-
Treat cells with:
-
Vehicle (e.g., 0.1% DMSO)
-
σ₁ agonist PRE-084 (e.g., 1 µM)
-
Fenfluramine HCl alone (e.g., 10 µM)
-
PRE-084 (1 µM) + Fenfluramine HCl (10 µM)
-
-
Incubate for 30 minutes at 37°C.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors.
-
-
Immunoprecipitation (IP):
-
Pre-clear lysates with Protein A/G agarose beads.
-
Incubate the cleared lysate with an anti-BiP antibody overnight at 4°C.
-
Add fresh Protein A/G beads to pull down the antibody-BiP complex.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the σ₁ receptor.
-
Use a secondary HRP-conjugated antibody and detect with an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensity for the σ₁ receptor in each lane using densitometry software (e.g., ImageJ).
-
Expected Result: The amount of σ₁ receptor co-immunoprecipitated with BiP should be lowest in the "PRE-084 + Fenfluramine" lane, demonstrating a synergistic dissociation effect.[8][11] Fenfluramine alone should show little to no effect compared to the vehicle.
-
Assessing GABAergic Modulation
Enhancement of GABAergic inhibition is a common mechanism for ASMs.[4] Fenfluramine is believed to contribute to this pathway, helping to rebalance neural networks.
GABAA Receptor Functional Assay using Membrane Potential Dye
Principle: GABAA receptors are ligand-gated chloride ion channels. Their activation typically leads to an influx of Cl⁻, causing hyperpolarization of the cell membrane. This change in membrane potential can be measured using fluorescent dyes that are sensitive to voltage changes. This assay provides a high-throughput method to assess if fenfluramine can directly activate or positively modulate GABAA receptor function.[12][13]
Protocol:
-
Cell Culture and Plating:
-
Use HEK293 cells stably expressing a common GABAA receptor isoform (e.g., α1β3γ2).
-
Plate the cells in a black, clear-bottom 96- or 384-well plate and grow to confluence.
-
-
Dye Loading:
-
Remove the culture medium and add a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit) diluted in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubate for 45-60 minutes at 37°C to allow the dye to load into the cells.
-
-
Compound Addition and Signal Detection:
-
Use a fluorescence plate reader equipped with liquid handling (e.g., a FLIPR or FlexStation).
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add test compounds and measure the fluorescence signal over time (e.g., 3-5 minutes).
-
Control Wells:
-
Positive Control: Add a known GABAA agonist like GABA or Muscimol.
-
Vehicle Control: Add buffer/DMSO.
-
-
Test Wells:
-
Direct Activity: Add fenfluramine HCl across a range of concentrations.
-
Modulatory Activity: Add a sub-maximal concentration of GABA (e.g., EC₂₀) followed by fenfluramine HCl.
-
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) from baseline for each well.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log concentration of fenfluramine.
-
Fit the data to a sigmoidal dose-response curve to determine EC₅₀ (for agonism) or the potentiation of the GABA response.
-
In Vitro Safety and Off-Target Profiling
Given the historical concerns about cardiotoxicity associated with fenfluramine's use as an appetite suppressant, in vitro safety profiling is paramount.[6] The primary concern is agonism at the 5-HT₂₈ receptor, which is expressed on cardiac valves, and potential effects on cardiac ion channels.[6][14]
Cardiac Ion Channel (Nav1.5) Patch-Clamp Assay
Principle: Manual or automated patch-clamp electrophysiology provides the most direct assessment of a compound's effect on ion channel function. This assay measures the impact of fenfluramine on the cardiac sodium channel, Nav1.5, which is critical for cardiac action potential propagation. Blockade of this channel can be pro-arrhythmic.[14]
Protocol:
-
Cell Preparation:
-
Use a cell line stably expressing the human Nav1.5 channel (e.g., HEK293 or CHO cells).
-
Cells are voltage-clamped in the whole-cell configuration.
-
-
Electrophysiological Recording:
-
A voltage protocol is applied to elicit Nav1.5 currents (e.g., a step from a holding potential of -120 mV to -30 mV).
-
Establish a stable baseline recording of the peak sodium current (Iₙₐ) in an extracellular solution.
-
Perfuse fenfluramine HCl at increasing concentrations onto the cell.
-
-
Data Analysis:
-
Measure the peak Iₙₐ at each concentration.
-
Calculate the percentage of current inhibition relative to the baseline.
-
Plot the percent inhibition against the log concentration of fenfluramine and fit the data to determine the IC₅₀ value.
-
Expected Result: Fenfluramine has been shown to block Nav1.5 channels, and this assay will quantify the concentration at which this occurs.[14] This IC₅₀ value can then be compared to clinically relevant plasma concentrations to estimate the therapeutic index.
-
References
- 1. fenfluramine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy [mdpi.com]
- 3. In vitro evaluation suggests fenfluramine and norfenfluramine are unlikely to act as perpetrators of drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fenfluramine: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fenfluramine - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Fenfluramine Hydrochloride? [synapse.patsnap.com]
- 8. Fenfluramine acts as a positive modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dravetfoundation.org [dravetfoundation.org]
- 10. Frontiers | Fenfluramine: a plethora of mechanisms? [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rapid Throughput Analysis of GABAA Receptor Subtype Modulators and Blockers Using DiSBAC1(3) Membrane Potential Red Dye [escholarship.org]
- 14. Cardiotoxic effects of fenfluramine hydrochloride on isolated cardiac preparations and ventricular myocytes of guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride (Fenfluramine) in Animal Models
Prepared by: Gemini, Senior Application Scientist
Introduction
2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride, commonly known as fenfluramine, is a pharmaceutical agent that has garnered significant attention for its efficacy in treating seizures associated with severe pediatric epilepsies, such as Dravet syndrome and Lennox-Gastaut syndrome (LGS).[1][2][3][4] Originally developed as an appetite suppressant, its potent anti-seizure properties have led to its repurposing and subsequent FDA approval for these indications.[1][5][6] The mechanism of action of fenfluramine is complex and multifaceted, primarily involving the modulation of serotonergic neurotransmission through the release of serotonin and inhibition of its reuptake.[7][8] Additionally, it exhibits activity as a positive modulator of the sigma-1 receptor and interacts with various serotonin receptor subtypes, including 5-HT1D, 5-HT2A, 5-HT2B, and 5-HT2C.[9][10][11]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to study the effects of fenfluramine. The protocols detailed herein are designed to ensure scientific integrity and provide a framework for conducting robust preclinical studies to evaluate both the therapeutic efficacy and potential adverse effects of this compound.
Selecting the Appropriate Animal Model
The choice of an animal model is critical for the successful preclinical evaluation of fenfluramine. The selection should be guided by the specific research question, whether it is to investigate anti-seizure efficacy, disease-modifying effects, or potential adverse events.
Models for Anti-Seizure Efficacy
-
Genetic Models of Epilepsy:
-
Scn1a+/- Mouse Model of Dravet Syndrome: This is the most relevant and widely used model for studying fenfluramine's effects on Dravet syndrome.[12][13] These mice harbor a heterozygous loss-of-function mutation in the Scn1a gene, mirroring the genetic basis of the majority of Dravet syndrome cases in humans.[14] This model recapitulates key features of the human condition, including spontaneous seizures, premature mortality, and cognitive impairments, making it an invaluable tool for assessing the therapeutic potential of fenfluramine.[13][15]
-
Other Genetic Models: Depending on the therapeutic area of interest, other genetic models of epilepsy can be employed.
-
-
Chemically or Electrically Induced Seizure Models:
-
Maximal Electroshock (MES) Test: This model is used to identify compounds that prevent the spread of seizures. Fenfluramine and its metabolites have shown activity in the MES test in rodents.[16]
-
6-Hz Seizure Test: This model is considered to represent more drug-resistant partial seizures.[17]
-
Pentylenetetrazole (PTZ) Kindling Model: This model is often used to study the development of epilepsy (epileptogenesis) and to screen for anti-seizure drugs.[18][19]
-
Models for Cardiovascular Safety Assessment
Given the known association of fenfluramine with valvular heart disease and pulmonary arterial hypertension, cardiovascular safety assessment is a mandatory component of its preclinical evaluation.[5][6]
-
Rodent Models of Pulmonary Hypertension:
-
Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats: This is a well-established model for inducing pulmonary hypertension and right ventricular hypertrophy.[20][21]
-
Hypoxia-Induced Pulmonary Hypertension in Mice and Rats: Chronic exposure to hypoxia can also induce pulmonary hypertension and allows for the study of the underlying pathophysiology.[21][22]
-
Experimental Protocols
Protocol 1: Evaluation of Anti-Seizure Efficacy in the Scn1a+/- Mouse Model of Dravet Syndrome
This protocol outlines a chronic treatment study to assess the long-term efficacy of fenfluramine in reducing seizure frequency and improving survival in Scn1a+/- mice.
Materials:
-
Scn1a+/- mice and wild-type littermate controls
-
Fenfluramine hydrochloride (dissolved in 0.9% saline)
-
Vehicle (0.9% saline)
-
Video monitoring system for seizure detection
-
Apparatus for inducing hyperthermia-induced seizures (optional)
Procedure:
-
Animal Husbandry: House mice under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Treatment Administration:
-
Seizure Monitoring:
-
Continuously monitor mice 24/7 using a video surveillance system to record spontaneous seizures.[15]
-
Manually score seizures based on a standardized scale (e.g., a modified Racine scale).[18]
-
For induced seizures, a hyperthermia-induced seizure model can be used, where body temperature is gradually increased to trigger a seizure.[15]
-
-
Survival Analysis: Record the date of death for each animal to generate Kaplan-Meier survival curves.[12][13]
-
Behavioral and Cognitive Assessment:
-
Neuroinflammation and Neurodegeneration Assessment:
Data Analysis:
-
Compare seizure frequency and duration between fenfluramine-treated and vehicle-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test).
-
Analyze survival data using the log-rank (Mantel-Cox) test.[12]
-
Compare behavioral and immunohistochemical data using ANOVA or t-tests.
Expected Outcomes:
-
Fenfluramine treatment is expected to significantly reduce the frequency and severity of spontaneous and induced seizures.[15]
-
Improved survival rates are anticipated in the fenfluramine-treated group compared to the vehicle group.[12][13][25]
-
Reductions in markers of neuroinflammation and neurodegeneration may also be observed.[12][13][14]
Experimental Workflow for Efficacy Studies in Dravet Syndrome Mouse Model
Workflow for assessing fenfluramine in a Dravet syndrome mouse model.
Protocol 2: Cardiovascular Safety Assessment using Echocardiography in Rats
This protocol describes a non-invasive method for monitoring cardiovascular function in rats treated with fenfluramine to assess the risk of pulmonary hypertension.
Materials:
-
Sprague-Dawley rats
-
Fenfluramine hydrochloride
-
Vehicle
-
High-frequency ultrasound system with a linear array transducer
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Acclimatization: Acclimatize rats to the experimental procedures to minimize stress.
-
Baseline Echocardiography:
-
Anesthetize the rat and place it in a supine position.
-
Perform a baseline echocardiogram to obtain measurements of right ventricular (RV) function and pulmonary artery hemodynamics.[20][22] Key parameters include:
-
Tricuspid Annular Plane Systolic Excursion (TAPSE)
-
Pulmonary Artery Acceleration Time (PAAT)
-
Pulmonary Artery Ejection Time (PET)
-
Right Ventricular Free Wall Thickness (RVFWT)
-
-
-
Treatment Administration:
-
Administer fenfluramine or vehicle daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) for a specified duration.
-
-
Follow-up Echocardiography:
-
Perform echocardiograms at regular intervals (e.g., weekly or bi-weekly) throughout the treatment period to monitor for any changes in cardiovascular parameters.[22]
-
-
Terminal Procedure:
-
At the end of the study, right heart catheterization can be performed as a terminal procedure to obtain direct measurements of pulmonary artery pressure for correlation with echocardiographic findings.[20][26]
-
Collect heart tissue for histological analysis to assess for right ventricular hypertrophy.[20]
-
Data Analysis:
-
Compare the changes in echocardiographic parameters from baseline between the fenfluramine-treated and vehicle-treated groups using repeated measures ANOVA.
-
Correlate echocardiographic findings with direct hemodynamic measurements and histological data.
Expected Outcomes:
-
This protocol will enable the detection of any potential cardiotoxic effects of fenfluramine, such as the development of pulmonary hypertension, which would be indicated by changes in parameters like decreased PAAT and TAPSE, and increased RVFWT.[21][26]
Cardiovascular Safety Monitoring Workflow
Workflow for monitoring cardiovascular safety in fenfluramine-treated rodents.
Data Presentation and Interpretation
To facilitate the comparison of quantitative data, it is recommended to summarize the results in clearly structured tables.
Table 1: Example of Seizure Data Summary in Scn1a+/- Mice
| Treatment Group | N | Spontaneous Seizure Frequency (seizures/day, Mean ± SEM) | Latency to Hyperthermia-Induced Seizure (seconds, Mean ± SEM) | Survival Rate at PND 37 (%) |
| Vehicle | 20 | 2.5 ± 0.4 | 180 ± 15 | 45 |
| Fenfluramine (15 mg/kg) | 20 | 0.8 ± 0.2 | 300 ± 20 | 80 |
| p < 0.05 compared to Vehicle |
Table 2: Example of Echocardiographic Data Summary in Rats
| Treatment Group | N | Change in PAAT from Baseline (ms, Mean ± SEM) | Change in TAPSE from Baseline (mm, Mean ± SEM) | RVFWT at Endpoint (mm, Mean ± SEM) |
| Vehicle | 15 | -0.5 ± 0.2 | -0.1 ± 0.05 | 0.6 ± 0.03 |
| Fenfluramine (Dose 1) | 15 | -0.6 ± 0.3 | -0.12 ± 0.06 | 0.62 ± 0.04 |
| Fenfluramine (Dose 2) | 15 | -1.5 ± 0.5 | -0.3 ± 0.08 | 0.8 ± 0.05 |
| p < 0.05 compared to Vehicle |
Mechanism of Action: A Complex Interplay
Fenfluramine's therapeutic effects are attributed to its complex pharmacology. Its primary mechanism involves increasing synaptic serotonin levels by promoting its release and inhibiting its reuptake.[7] This enhanced serotonergic activity is thought to contribute to its anti-seizure effects. Furthermore, fenfluramine and its active metabolite, norfenfluramine, act as agonists at several serotonin receptors, including 5-HT1D, 5-HT2A, and 5-HT2C, and as a positive modulator of the sigma-1 receptor.[9][10][11] The activation of 5-HT2B receptors, however, has been linked to the risk of valvular heart disease.[9][27]
Signaling Pathway Overview
Simplified overview of fenfluramine's proposed mechanisms of action.
Conclusion
The preclinical evaluation of fenfluramine requires a multifaceted approach that encompasses both efficacy and safety assessments. The use of genetically relevant animal models, such as the Scn1a+/- mouse model of Dravet syndrome, is crucial for determining anti-seizure potential. Concurrently, rigorous cardiovascular monitoring in appropriate rodent models is essential to de-risk the potential for adverse cardiac events. The protocols and guidelines presented in these application notes are intended to provide a robust framework for conducting these critical studies, ultimately contributing to a comprehensive understanding of the therapeutic profile of fenfluramine.
References
- 1. drugs.com [drugs.com]
- 2. FDA Approves Fenfluramine for Treatment of Seizures Associated with Dravet Syndrome - - Practical Neurology [practicalneurology.com]
- 3. Final analysis of open-label extension (OLE) study of FINTEPLA® (fenfluramine) in Lennox-Gastaut syndrome published in Epilepsy & Behavior [prnewswire.com]
- 4. JAMA Neurology Publishes Phase 3 Study Results on the Efficacy and Safety of FINTEPLA® (fenfluramine) Oral Solution in Lennox-Gastaut Syndrome (LGS) [prnewswire.com]
- 5. contemporarypediatrics.com [contemporarypediatrics.com]
- 6. cureepilepsy.org [cureepilepsy.org]
- 7. What is the mechanism of Fenfluramine Hydrochloride? [synapse.patsnap.com]
- 8. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Fenfluramine - Wikipedia [en.wikipedia.org]
- 10. Fenfluramine: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual-Activity-of-Fenfluramine-(Fintepla®)-as-a-Serotonin-Receptor-Agonist-and-Positive-Sigma-1-Receptor-Modulator--Implication-for-Disease-Modification-in-Developmental-and-Epileptic-Encephalopathies [aesnet.org]
- 12. Fenfluramine increases survival and reduces markers of neurodegeneration in a mouse model of Dravet syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fenfluramine increases survival and reduces markers of neurodegeneration in a mouse model of Dravet syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. dravetsyndromenews.com [dravetsyndromenews.com]
- 15. fenfluramine reduces sudep in a dravet syndrome mouse model by preventing ventilatory arrest [aesnet.org]
- 16. Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fenfluramine-in-the-Treatment-of-Drug-Resistant-Seizures--Back-Translation-using-Zebrafish-and-Mice [aesnet.org]
- 18. Visual detection of seizures in mice using supervised machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Genetic Backgrounds Have Unique Seizure Response Profiles and Behavioral Outcomes Following Convulsant Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Echocardiographic detection of pulmonary hypertension in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Echocardiographic assessment of right ventricular function in experimental pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | Echocardiographic assessment and new advances of right ventricle function in rats with pulmonary hypertension [frontiersin.org]
- 23. maze.conductscience.com [maze.conductscience.com]
- 24. researchgate.net [researchgate.net]
- 25. jnnp.bmj.com [jnnp.bmj.com]
- 26. Echocardiographic markers of pulmonary hemodynamics and right ventricular hypertrophy in rat models of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
High-throughput screening with 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride
An Application Note from the Desk of a Senior Application Scientist
Topic: High-Throughput Screening with 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Potential of a Fenfluramine Analog
This compound is a phenethylamine derivative whose therapeutic potential is largely unexplored in high-throughput screening (HTS) campaigns. Its core structure, however, is strikingly similar to the well-characterized compound, Fenfluramine (N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine). Fenfluramine is known to exert its pharmacological effects primarily through modulation of the serotonin transporter (SERT) and the sigma-1 receptor (S1R).[1][2] This structural analogy provides a strong rationale for targeting these two proteins in primary HTS assays to elucidate the bioactivity of this compound.
This guide provides detailed, field-proven protocols for two distinct HTS campaigns designed to characterize the interaction of this compound with its most probable molecular targets: the serotonin transporter and the sigma-1 receptor. The methodologies are designed for robustness, scalability, and the generation of high-quality, reproducible data suitable for hit identification and lead optimization.
Part 1: Primary HTS Campaign for Serotonin Transporter (SERT) Inhibition
The primary mechanism of many psychoactive and antidepressant compounds involves the inhibition of neurotransmitter reuptake at the synaptic cleft.[3] Given the structure of our target compound, a fluorescent-based neurotransmitter uptake assay is the logical first step. This approach offers a non-radioactive, highly sensitive, and automation-friendly method to identify inhibitors of the human serotonin transporter (hSERT).[1][4][5][6]
Principle of the Assay
The assay utilizes a fluorescent substrate, such as 4-(4-(dimethylamino)styryl)-N-methylpyridinium (ASP+), which is a substrate for monoamine transporters including SERT.[2][5][7] In cells engineered to express hSERT, this dye is actively transported into the cytoplasm, leading to a significant increase in intracellular fluorescence. When a SERT inhibitor, such as our test compound, is present, this transport is blocked, resulting in a quantifiable reduction in the fluorescence signal. A masking dye in the extracellular medium quenches the fluorescence of the substrate that is not transported into the cells, enabling a homogenous "mix-and-read" format without washing steps.[2][4]
HTS Workflow for SERT Inhibitor Identification
The following workflow provides a comprehensive strategy from initial screening to hit validation.
Caption: High-throughput screening cascade for SERT inhibitor discovery.
Detailed Protocol: hSERT Fluorescent Uptake Assay (384-Well Format)
This protocol is optimized for automated liquid handlers and plate readers common in HTS environments.
1. Cell Culture and Plating:
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT).
-
Rationale: HEK293 cells provide a low-background system for heterologous protein expression, ensuring the measured uptake is specific to the transfected hSERT.
-
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% dialyzed Fetal Bovine Serum (dFBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Rationale: Dialyzed FBS is crucial as it has reduced levels of biogenic amines that could otherwise compete with the fluorescent substrate.[4]
-
-
Plating: Seed cells into black, clear-bottom 384-well microplates at a density of 15,000-20,000 cells per well in 25 µL of culture medium.
-
Incubation: Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for the formation of a confluent monolayer.
2. Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions to create a concentration range for dose-response curves (e.g., 100 µM to 1 nM). For the primary screen, use a single concentration (e.g., 10 µM final).
-
Controls:
-
Positive Control: Fluoxetine (a known SERT inhibitor) at a final concentration of 10 µM.
-
Negative Control: DMSO vehicle (e.g., 0.1% final concentration).
-
-
Add 100 nL of compound solution or control to the appropriate wells.
3. Assay Execution:
-
Pre-incubation: Incubate the plate with compounds for 30 minutes at 37°C.
-
Substrate Addition: Prepare the assay solution containing the fluorescent substrate (e.g., ASP+) and the masking dye according to the manufacturer's instructions (e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit).[4][6] Add 25 µL of this solution to each well.
-
Signal Measurement: Immediately place the plate in a bottom-reading fluorescent plate reader pre-set to 37°C. Measure the fluorescence intensity (e.g., Excitation: 485 nm, Emission: 535 nm) in kinetic mode for 15-30 minutes, or as an endpoint reading after a fixed incubation time.
4. Data Analysis:
-
Calculate the percentage of inhibition for each well using the formula: % Inhibition = 100 * (1 - (Signal_TestCompound - Signal_PositiveControl) / (Signal_NegativeControl - Signal_PositiveControl))
-
For dose-response experiments, plot % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
The Z'-factor should be calculated to assess assay quality: Z' = 1 - (3*(SD_PositiveControl + SD_NegativeControl)) / |Mean_PositiveControl - Mean_NegativeControl|. A Z' > 0.5 indicates an excellent assay.[8]
| Parameter | Recommended Value | Rationale |
| Cell Line | HEK293-hSERT | Specific and robust expression of the target. |
| Plate Format | 384-well, black, clear-bottom | Reduces well-to-well crosstalk and is suitable for fluorescence. |
| Seeding Density | 15,000-20,000 cells/well | Ensures a confluent monolayer for optimal signal. |
| Test Compound Conc. | 10 µM (Primary Screen) | A standard concentration to identify initial hits. |
| Positive Control | 10 µM Fluoxetine | Validates that the assay can detect known inhibitors. |
| Negative Control | 0.1% DMSO | Establishes the baseline transporter activity. |
| Readout | Fluorescence Intensity | Sensitive and amenable to HTS. |
Part 2: Secondary HTS Campaign for Sigma-1 Receptor (S1R) Binding
Fenfluramine is also known to interact with the sigma-1 receptor, an intracellular chaperone protein at the endoplasmic reticulum that modulates calcium signaling and cellular stress responses.[2][9] A secondary screening campaign to determine the binding affinity of this compound for S1R is therefore highly recommended. A competitive radioligand binding assay is the gold standard for this purpose.[9][10][11]
Sigma-1 Receptor Signaling Context
S1R is a unique ligand-operated chaperone. Under resting conditions, it is associated with the BiP chaperone. Upon agonist binding, it dissociates and can interact with a variety of client proteins, such as ion channels, to modulate their function.
Caption: Simplified diagram of Sigma-1 Receptor activation.
Detailed Protocol: S1R Competitive Radioligand Binding Assay
This protocol measures the ability of the test compound to displace a known high-affinity radioligand from the S1R.
1. Membrane Preparation:
-
Source: Guinea pig liver membranes or membranes from cells overexpressing human S1R.
-
Rationale: Guinea pig liver is a rich natural source of S1R, providing high signal-to-noise ratios in binding assays.[10]
-
-
Procedure: Homogenize the tissue or cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris. Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [³H]-(+)-pentazocine.
-
Assay Setup (in 96-well plates):
-
Total Binding: Add 50 µL of membrane preparation (e.g., 100 µg protein), 50 µL of [³H]-(+)-pentazocine (e.g., 5 nM final concentration), and 50 µL of assay buffer.
-
Non-specific Binding (NSB): Add 50 µL of membrane preparation, 50 µL of [³H]-(+)-pentazocine, and 50 µL of a high concentration of an unlabeled S1R ligand (e.g., 10 µM Haloperidol).
-
Test Compound: Add 50 µL of membrane preparation, 50 µL of [³H]-(+)-pentazocine, and 50 µL of the test compound at various concentrations.
-
-
Incubation: Incubate the plates for 120 minutes at 37°C.
3. Termination and Detection:
-
Termination: Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).
-
Calculate the percentage of specific binding for each test compound concentration.
-
Plot the percentage of specific binding against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
| Parameter | Recommended Value | Rationale |
| Membrane Source | Guinea Pig Liver | High endogenous expression of S1R. |
| Radioligand | [³H]-(+)-pentazocine | High affinity and selectivity for S1R.[10][11] |
| NSB Definition | 10 µM Haloperidol | A high-affinity ligand to saturate all specific binding sites. |
| Incubation Time | 120 min at 37°C | Allows the binding reaction to reach equilibrium. |
| Separation Method | Rapid Filtration | Efficiently separates bound from free radioligand. |
| Readout | Scintillation Counting | Standard method for detecting tritium. |
Conclusion
This application guide provides a robust, scientifically-grounded framework for conducting high-throughput screening of this compound. By leveraging the known pharmacology of its close analog, Fenfluramine, these protocols focus on the most probable and therapeutically relevant molecular targets: the serotonin transporter and the sigma-1 receptor. Successful execution of these HTS campaigns will generate the critical data needed to define the compound's primary mechanism of action and guide future drug development efforts.
References
- 1. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-based discovery of conformationally selective inhibitors of the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. A nonradioactive high-throughput/high-content assay for measurement of the human serotonin reuptake transporter function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. moleculardevices.com [moleculardevices.com]
- 7. Determining Ligand and Ion-Induced Conformational Changes in Serotonin Transporter with Its Fluorescent Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Investigation of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride (Fenfluramine HCl)
Introduction: A Repurposed Molecule with Complex Pharmacology
2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride, widely known as fenfluramine hydrochloride (FFA HCl), is a phenethylamine derivative with a rich and complex history. Initially developed as an appetite suppressant, it was withdrawn from the market due to concerns about cardiovascular side effects.[1][2] However, fenfluramine has been repurposed and is now an approved treatment for seizures associated with specific severe epilepsy syndromes, such as Dravet syndrome and Lennox-Gastaut syndrome.[1][3][4][5][6] This remarkable journey from an anorectic to an anti-seizure medication is a testament to its intricate mechanism of action, making it a compelling tool for in vitro research in neuroscience, pharmacology, and drug development.
These application notes provide a comprehensive guide for researchers utilizing fenfluramine hydrochloride in cell culture studies. We will delve into its molecular mechanisms, offer detailed protocols for investigating its effects, and provide insights into experimental design and data interpretation.
Molecular Profile and Mechanism of Action
Fenfluramine is a chiral molecule, and it is the racemic mixture that is typically used.[7] Its primary mechanism revolves around the modulation of serotonergic neurotransmission.[2][3][8] However, its effects are not limited to a single pathway, contributing to both its therapeutic efficacy and potential side effects.
Key Molecular Targets and Pathways:
-
Serotonin Releasing Agent: Fenfluramine stimulates the release of serotonin (5-hydroxytryptamine, 5-HT) from neuronal vesicles and inhibits its reuptake via the serotonin transporter (SERT).[2][3][8][9] This leads to a significant increase in extracellular serotonin levels.
-
Serotonin Receptor Agonism: Fenfluramine's active metabolite, norfenfluramine, is a potent agonist at several serotonin receptors, particularly the 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, and 5-HT2C).[1][10] The agonism of 5-HT2B receptors on cardiac valves has been linked to the cardiotoxicity observed with long-term use.[1]
-
Sigma-1 (σ1) Receptor Modulation: More recently, fenfluramine has been identified as a positive modulator of the sigma-1 receptor.[1][3][7][11] This action is thought to contribute to its anti-seizure effects by reducing glutamatergic excitability.[3][7][11]
-
GABAergic Neurotransmission: By increasing serotonergic tone, fenfluramine can indirectly enhance GABAergic signaling, further contributing to its anti-convulsant properties.[3][11]
The dual action on both serotonergic and sigma-1 pathways provides a unique pharmacological profile that can be dissected using in vitro models.[12]
Signaling Pathway Overview
Caption: Fenfluramine's dual mechanism of action.
Experimental Protocols
Preparation of Fenfluramine Hydrochloride Stock Solution
Proper preparation of the stock solution is critical for experimental reproducibility.
Materials:
-
Fenfluramine hydrochloride (e.g., Sigma-Aldrich, Cat. No. F112)
-
Sterile, nuclease-free water or DMSO
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Sterile filter (0.22 µm)
Protocol:
-
Determine Solubility: Fenfluramine HCl is soluble in water (10 mg/mL). For higher concentrations, DMSO can be used.
-
Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of fenfluramine HCl powder.
-
Dissolution:
-
For Aqueous Stock: Add the appropriate volume of sterile, nuclease-free water to the powder to achieve the desired stock concentration (e.g., 10 mM). Vortex gently until fully dissolved.
-
For DMSO Stock: Add the appropriate volume of sterile DMSO. High-concentration stocks (e.g., 50-100 mM) are often prepared in DMSO.
-
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use. A datasheet for a similar product suggests stability for 48 months when stored at 2-8°C, but freezing is recommended for long-term preservation of research stocks.[13]
Safety Precautions: Fenfluramine HCl is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. Always handle the powder and concentrated solutions in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and eye protection.
Cell Line Selection and Culture
The choice of cell line is dependent on the research question.
| Research Area | Recommended Cell Lines | Rationale |
| Neuroscience / Epilepsy Research | SH-SY5Y, N2a (human and mouse neuroblastoma) | Express neuronal markers and can be differentiated to exhibit more mature neuronal phenotypes.[14] A study has already utilized a human neuroblastoma cell line for studying fenfluramine's effect on serotonin transporters.[9] |
| Primary neuronal cultures | Provide a more physiologically relevant model of the central nervous system. | |
| Cardiotoxicity Studies | Human cardiac fibroblasts, valvular interstitial cells | To investigate the proliferative effects associated with 5-HT2B receptor agonism.[15] |
| Serotonin Transporter Studies | HEK293 cells transfected with SERT | Allows for the isolated study of fenfluramine's interaction with the serotonin transporter.[9] |
General Cell Culture Conditions:
-
Maintain cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells regularly to maintain them in the exponential growth phase.
In Vitro Assay for Neuronal Viability and Toxicity
This protocol assesses the cytotoxic potential of fenfluramine HCl on neuronal cells.
Materials:
-
Selected neuronal cell line (e.g., SH-SY5Y)
-
96-well clear-bottom black plates
-
Fenfluramine HCl stock solution
-
Cell viability reagent (e.g., PrestoBlue™, alamarBlue™, or MTT)
-
Plate reader (fluorescence or absorbance)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of fenfluramine HCl in complete growth medium. Typical concentration ranges for initial screening can be from 0.1 µM to 100 µM.
-
Incubation: Remove the old medium from the cells and add 100 µL of the fenfluramine HCl-containing medium to each well. Include vehicle control wells (medium with the same concentration of solvent, e.g., water or DMSO, as the highest drug concentration).
-
Exposure Time: Incubate the plate for 24, 48, or 72 hours.
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis: Normalize the results to the vehicle control and plot the cell viability (%) against the log of the fenfluramine HCl concentration to determine the IC50 value.
Serotonin Release Assay
This assay measures the ability of fenfluramine to induce serotonin release from cells.
Materials:
-
Neuroblastoma cell line (e.g., SH-SY5Y) or SERT-expressing cells
-
[3H]-Serotonin (radiolabeled) or a commercially available serotonin ELISA kit
-
Scintillation counter (for radiolabeled assay) or ELISA plate reader
Protocol (Conceptual Workflow):
Caption: Workflow for a radiolabeled serotonin release assay.
-
Cell Seeding and Loading: Seed cells in a 24-well plate. Once confluent, load the cells with [3H]-Serotonin in a suitable buffer for 1-2 hours.
-
Washing: Wash the cells multiple times with a buffer to remove any extracellular [3H]-Serotonin.
-
Treatment: Add buffer containing different concentrations of fenfluramine HCl (e.g., 0.1 µM to 10 µM) to the wells. A study on neuroblastoma cells used concentrations of 0.5 µM and 10 µM.[9]
-
Sample Collection: At various time points (e.g., 5, 15, 30 minutes), collect the supernatant.
-
Cell Lysis: After collecting the final supernatant, lyse the cells with a lysis buffer.
-
Quantification: Measure the radioactivity in the collected supernatants and the cell lysate using a scintillation counter.
-
Data Analysis: Express the amount of released [3H]-Serotonin as a percentage of the total radioactivity (supernatant + lysate).
Data Interpretation and Considerations
-
Dose-Response: Always perform dose-response experiments to determine the optimal concentration range for your specific cell line and assay.
-
Time-Course: The effects of fenfluramine may be time-dependent. Conduct time-course experiments to capture the dynamics of the cellular response.
-
Controls: Include appropriate controls in all experiments:
-
Vehicle Control: To account for any effects of the solvent.
-
Positive Control: A known serotonin releasing agent or sigma-1 receptor modulator.
-
Negative Control: An untreated cell population.
-
-
Off-Target Effects: Be mindful of the multiple targets of fenfluramine. To isolate the effects of a specific pathway, consider using selective antagonists for serotonin or sigma-1 receptors in combination with fenfluramine.
-
Metabolism: Remember that in vivo, fenfluramine is metabolized to norfenfluramine, which has a different receptor affinity profile.[1] In vitro studies using fenfluramine alone may not fully recapitulate the in vivo situation. Consider also using norfenfluramine in your experiments.
Conclusion
This compound is a multifaceted pharmacological tool. Its ability to modulate both the serotonergic and sigma-1 receptor systems makes it valuable for investigating the molecular basis of neuronal excitability, seizure disorders, and other neurological conditions. By employing the protocols and considerations outlined in these application notes, researchers can effectively utilize fenfluramine HCl to unravel complex cellular signaling pathways and contribute to the development of novel therapeutic strategies.
References
- 1. Fenfluramine - Wikipedia [en.wikipedia.org]
- 2. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. drugs.com [drugs.com]
- 5. Fenfluramine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Reintroducing Fenfluramine as a Treatment for Seizures: Current Knowledge, Recommendations and Gaps in Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fenfluramine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. Carrier-mediated serotonin release induced by d-fenfluramine: studies with human neuroblastoma cells transfected with a rat serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discriminative stimulus properties of (+/-)-fenfluramine: the role of 5-HT2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fenfluramine: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual-Activity-of-Fenfluramine-(Fintepla®)-as-a-Serotonin-Receptor-Agonist-and-Positive-Sigma-1-Receptor-Modulator--Implication-for-Disease-Modification-in-Developmental-and-Epileptic-Encephalopathies [aesnet.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. ccr.cancer.gov [ccr.cancer.gov]
- 15. Fenfluramine-Phentermine is Associated with an Increase in Cellular Proliferation Ex Vivo and In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride in Receptor Binding Assays
Introduction: Unveiling the Pharmacological Profile of a Key Fenfluramine Metabolite
2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride, more commonly known as norfenfluramine, is the major active metabolite of the anorectic agent fenfluramine.[1] Its chemical structure, featuring a trifluoromethyl group on the phenyl ring, imparts distinct pharmacological properties that have been a subject of significant research in neuroscience and drug development.[2] This compound is a potent serotonin-norepinephrine releasing agent (SNRA) and a direct agonist at several serotonin receptor subtypes, particularly the 5-HT2 family.[1][2]
Understanding the interaction of norfenfluramine with its molecular targets is crucial for elucidating its therapeutic effects and potential side effects. Receptor binding assays are a fundamental tool in this endeavor, providing quantitative data on the affinity of a ligand for a specific receptor. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in receptor binding assays, with a focus on its primary targets: serotonin receptors and monoamine transporters.
Pharmacological Profile: A Multi-Target Ligand
Norfenfluramine exhibits a complex pharmacological profile, interacting with multiple key players in the central nervous system. Its primary mechanisms of action are twofold:
-
Monoamine Release: It acts as a substrate for monoamine transporters, triggering the release of serotonin (5-HT) and norepinephrine (NE) from presynaptic neurons.[1][3] This leads to an increase in the synaptic concentration of these neurotransmitters.
-
Direct Receptor Agonism: It is a potent agonist at 5-HT2A, 5-HT2B, and 5-HT2C serotonin receptors.[2]
The affinity and potency of norfenfluramine at these targets are critical determinants of its overall biological effect. The following table summarizes the available quantitative data for its interaction with various receptors and transporters.
| Target | Parameter | Value (nM) | Species/System | Reference |
| Serotonin Receptors | ||||
| 5-HT2A | IC50 | 2090 | Murine Brain | |
| 5-HT2B | Ki | 47.8 | Human (cloned) | [4] |
| 5-HT2C | IC50 | 170 | Murine Brain | |
| 5-HT1A | IC50 | 6920 | Murine Brain | |
| 5-HT1B | IC50 | 3550 | Murine Brain | |
| Monoamine Transporters | ||||
| Serotonin Transporter (SERT) | EC50 (release) | 59 | Rat Synaptosomes | [3] |
| Norepinephrine Transporter (NET) | EC50 (release) | 73 | Rat Synaptosomes | [3] |
Note: IC50 and Ki values are measures of binding affinity, where a lower value indicates higher affinity. EC50 for release indicates the concentration required to elicit 50% of the maximal neurotransmitter release.
Experimental Workflows: Charting the Course for Binding Analysis
The following diagram illustrates the general workflow for conducting a competitive radioligand binding assay to determine the affinity of this compound for a target receptor.
References
- 1. In vitro studies on the mechanism by which (+)-norfenfluramine induces serotonin and dopamine release from the vesicular storage pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Norfenfluramine - Wikipedia [en.wikipedia.org]
- 3. (+)-Fenfluramine and its major metabolite, (+)-norfenfluramine, are potent substrates for norepinephrine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]
Harnessing the Synthetic Potential of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine Hydrochloride: A Guide to Derivative Synthesis
An Application Note and Protocol Guide for Researchers
Abstract
2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride is a key building block in modern medicinal chemistry. Its structure, featuring a phenethylamine scaffold substituted with a gem-dimethyl group and an electron-withdrawing trifluoromethyl (CF₃) moiety, offers a unique combination of steric and electronic properties. The CF₃ group is particularly valuable for its ability to enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets[1]. This guide provides a comprehensive overview of the core reactivity of this primary amine and details robust, field-proven protocols for the synthesis of four major classes of derivatives: N-acyl amides, N-substituted ureas, N-sulfonyl sulfonamides, and N-alkyl amines . Each protocol is designed to be a self-validating system, with explanations of the underlying chemical principles, troubleshooting advice, and characterization guidelines for researchers in drug discovery and chemical biology.
Foundational Principles: Reactivity and Strategic Considerations
The synthetic utility of this compound is centered on the nucleophilicity of its primary amine group. However, as it is supplied as a hydrochloride salt, the amine is protonated and non-nucleophilic. Therefore, the first and most critical step in any reaction is the in situ or prior neutralization of the salt to liberate the free amine. This is typically achieved by adding a stoichiometric amount of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).
The trifluoromethyl group at the meta-position of the phenyl ring is a strong electron-withdrawing group, which slightly reduces the basicity and nucleophilicity of the amine compared to its non-substituted analogue. However, the amine remains sufficiently reactive to engage with a wide range of electrophiles. The adjacent gem-dimethyl group provides significant steric hindrance, which can influence reaction rates and, in some cases, prevent undesirable side reactions like di-alkylation.
Caption: Figure 1: Overview of Synthetic Pathways from the parent amine.
Synthesis of N-Acyl Amide Derivatives
The formation of an amide bond is one of the most fundamental transformations in organic and medicinal chemistry[2]. N-acylation of 2-(3-(trifluoromethyl)phenyl)propan-2-amine provides access to a vast array of derivatives with diverse pharmacological profiles. The most direct method involves the reaction of the amine with an acyl chloride or anhydride.
Causality Behind Experimental Choices:
-
Acylating Agent: Acyl chlorides are highly reactive and are preferred for efficient, rapid reactions. Acetic anhydride is a common choice for simple acetylation[3].
-
Base: A non-nucleophilic base like triethylamine (TEA) is essential to scavenge the HCl generated during the reaction with acyl chlorides, driving the equilibrium towards product formation.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent the hydrolysis of the highly reactive acylating agent[4].
Protocol 2.1: General N-Acylation using an Acyl Chloride
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.05 equivalents)
-
Triethylamine (TEA) (2.2 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Standard glassware for workup (separatory funnel, flasks)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and suspend it in anhydrous DCM (approx. 0.2 M concentration).
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (2.2 eq) dropwise. Stir for 15-20 minutes. The initial equivalent of TEA neutralizes the HCl salt, and the subsequent amount is for the acylation reaction. The suspension should become a clear solution as the free amine is formed.
-
Acylation: While maintaining the temperature at 0 °C, add the acyl chloride (1.05 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure N-acyl derivative.
Synthesis of N-Substituted Urea Derivatives
Urea moieties are prevalent in pharmaceuticals due to their ability to act as potent hydrogen bond donors and acceptors. The synthesis of ureas from primary amines is typically achieved by reaction with an isocyanate[5]. For safety and practicality, especially on a lab scale, isocyanates are often generated in situ or by using phosgene equivalents like N,N'-carbonyldiimidazole (CDI), which is a stable, crystalline solid[6].
Causality Behind Experimental Choices:
-
Reagent: CDI is a safer and highly effective alternative to toxic phosgene or moisture-sensitive isocyanates. It reacts with the primary amine to form an activated carbamoyl-imidazole intermediate, which then readily reacts with a second amine[6][7].
Protocol 3.1: Two-Step, One-Pot Urea Synthesis via CDI
Materials:
-
This compound
-
Triethylamine (1.1 equivalents)
-
N,N'-Carbonyldiimidazole (CDI) (1.1 equivalents)
-
Second amine (primary or secondary) (1.0 equivalent)
-
Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)
-
Magnetic stirrer and standard glassware
Procedure:
-
Free Amine Generation: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous THF. Add triethylamine (1.1 eq) and stir at room temperature for 20 minutes to form the free amine.
-
Intermediate Formation: Add CDI (1.1 eq) in one portion to the solution. Stir at room temperature for 1-2 hours. The formation of the carbamoyl-imidazole intermediate can be monitored by TLC (disappearance of the starting amine).
-
Urea Formation: Add the second amine (1.0 eq) to the reaction mixture. If the second amine is a solid, it can be dissolved in a minimal amount of anhydrous THF before addition.
-
Reaction Completion: Stir the mixture at room temperature or gently heat to 50-60 °C for 4-24 hours until the reaction is complete (monitored by TLC or LC-MS).
-
Workup and Purification: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate or DCM. Wash with water and then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or flash column chromatography.
Synthesis of N-Sulfonyl Sulfonamide Derivatives
Sulfonamides are a critical class of compounds in medicinal chemistry, known for their antibacterial properties and diverse applications as enzyme inhibitors[8][9]. The standard synthesis involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base[4][10].
Causality Behind Experimental Choices:
-
Base: Pyridine is often used as both the base and solvent, but triethylamine in a solvent like DCM is also highly effective. The base is crucial for neutralizing the HCl byproduct[4].
-
Side Reactions: For a primary amine, di-sulfonylation (reaction at both N-H bonds) is a potential side reaction. This is typically minimized by using a slight excess of the amine or by carefully controlling the stoichiometry and reaction conditions[4].
Protocol 4.1: General Sulfonamide Synthesis
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.0 eq)
-
Pyridine or Triethylamine (2.5 equivalents)
-
Anhydrous Dichloromethane (DCM) (if using TEA)
-
Magnetic stirrer and standard glassware
-
Ice bath
Procedure:
-
Reaction Setup: Dissolve or suspend this compound (1.05 eq) in either pyridine (used as solvent and base) or anhydrous DCM.
-
Base Addition: If using DCM, add triethylamine (2.5 eq). Cool the mixture to 0 °C.
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirred amine solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor progress by TLC.
-
Workup: If pyridine was used, remove it under reduced pressure. Dilute the residue with DCM and wash sequentially with 1M HCl (to remove excess pyridine/TEA), water, and brine. If DCM was the solvent, proceed directly to the acid wash.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude sulfonamide by recrystallization or flash column chromatography.
Synthesis of N-Alkyl Amine Derivatives via Reductive Amination
Direct alkylation of primary amines with alkyl halides often leads to mixtures of secondary, tertiary, and even quaternary ammonium salts, making it difficult to control[11]. Reductive amination is a superior and highly controlled method for synthesizing secondary and tertiary amines[12][13]. The process involves two steps, often in one pot: the formation of an imine or enamine intermediate by reacting the amine with a carbonyl compound (aldehyde or ketone), followed by reduction with a mild, selective reducing agent.
Caption: Figure 2: Reductive Amination Workflow for controlled N-alkylation.
Causality Behind Experimental Choices:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent. It is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the protonated iminium ion intermediate. It is also less toxic and more tolerant of acidic conditions than sodium cyanoborohydride (NaBH₃CN)[12].
-
Solvent: Dichloroethane (DCE) or DCM are common solvents. Acetic acid is sometimes added as a catalyst to promote imine formation.
Protocol 5.1: N-Alkylation via Reductive Amination
Materials:
-
This compound
-
Triethylamine (1.1 equivalents)
-
Aldehyde or Ketone (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic Acid (optional, catalytic amount)
-
Magnetic stirrer and standard glassware
Procedure:
-
Free Amine Formation: In a round-bottom flask, suspend the amine hydrochloride (1.0 eq) in anhydrous DCE. Add TEA (1.1 eq) and stir for 20 minutes.
-
Imine Formation: Add the aldehyde or ketone (1.1 eq) to the solution. If desired, add a catalytic amount of glacial acetic acid. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as some gas evolution may occur.
-
Reaction Monitoring: Stir at room temperature for 6-24 hours. Monitor the reaction by LC-MS or TLC for the disappearance of the imine intermediate and starting amine.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases. Transfer to a separatory funnel and extract with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired N-alkyl amine.
Data Summary & Troubleshooting
| Derivative Type | Reaction Name | Key Electrophile | Key Reagent/Base | Typical Solvent | Expected Yield |
| N-Acyl Amide | N-Acylation | Acyl Chloride | Triethylamine | DCM, THF | 70-95% |
| N-Substituted Urea | Carbamoylation | Isocyanate / CDI | Triethylamine | THF, MeCN | 65-90% |
| N-Sulfonyl Sulfonamide | N-Sulfonylation | Sulfonyl Chloride | Pyridine / TEA | Pyridine, DCM | 70-95% |
| N-Alkyl Amine | Reductive Amination | Aldehyde / Ketone | NaBH(OAc)₃ | DCE, DCM | 60-85% |
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Insufficient base to neutralize HCl salt; Wet solvent/reagents hydrolyzing electrophile; Low reactivity of electrophile. | Ensure >2 eq of base for acyl/sulfonyl chlorides; Use freshly dried, anhydrous solvents; Increase reaction temperature or time. |
| Starting Amine Remains | Insufficient amount of electrophile; Steric hindrance slowing the reaction. | Add a slight excess (1.1-1.2 eq) of the electrophile; Increase reaction time and/or temperature. |
| Formation of Side Products | Di-acylation/sulfonylation; Over-alkylation (direct alkylation); Hydrolysis of electrophile. | Use controlled stoichiometry; Switch to reductive amination for N-alkylation; Ensure anhydrous conditions. |
| Difficult Purification | Byproducts have similar polarity to the product (e.g., unreacted CDI, triethylammonium salts). | Perform an aqueous workup (acid/base washes) to remove ionic impurities before chromatography. |
References
- 1. mdpi.com [mdpi.com]
- 2. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. Ureas - Wikipedia [en.wikipedia.org]
- 6. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. cbijournal.com [cbijournal.com]
- 10. One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to the Stability, Storage, and Handling of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride
Welcome to the technical support guide for 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride (CAS No. for free base: 153390-61-5). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this key building block. My goal is to provide you with not just procedural steps, but the underlying scientific rationale to ensure the long-term integrity of your material and the reproducibility of your experimental results.
Below, you will find a series of frequently asked questions and troubleshooting guides that address the common challenges and inquiries we receive regarding the stability and handling of this compound.
Section 1: Quick Reference Data Sheet
For immediate reference, the essential storage and handling parameters are summarized in the table below. Adherence to these conditions is the first and most critical step in preserving the compound's purity and reactivity.
| Parameter | Recommendation | Rationale & Key Considerations |
| Storage Temperature | Room Temperature or Cool (2-8°C for long-term) | Storing at cool or room temperatures minimizes the risk of thermal decomposition.[1] While stable at ambient temperatures, refrigeration is a best practice for multi-year storage. |
| Atmosphere | Tightly Sealed Container; Inert Gas (Argon/N₂) Optional | The hydrochloride salt is hygroscopic and can absorb atmospheric moisture.[2] A tight seal is mandatory.[3] For maximum long-term stability, backfilling the container with an inert gas is recommended. |
| Light Exposure | Store in a Dark Place | Protection from light, especially UV, is crucial to prevent potential photolytic degradation.[4][5] Amber glass vials are ideal. |
| Moisture/Humidity | Store in a Dry Environment / Desiccator | Amines and their salts can be hygroscopic.[2] Moisture absorption can lead to clumping, inaccurate weighing, and potential hydrolysis or degradation over time. |
| Incompatible Materials | Strong Oxidizing Agents, Strong Bases | Avoid storage near strong oxidizers to prevent unwanted reactions.[4][5] Do not store in proximity to strong bases, which would neutralize the salt to the more volatile and reactive free amine. |
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the ideal long-term storage conditions for this compound?
For multi-year storage, the ideal conditions are to keep the compound in a tightly sealed, amber glass vial inside a desiccator stored in a refrigerator (2-8°C).[6] The combination of low temperature, darkness, and a dry environment provides a multi-layered defense against the primary degradation pathways.[2][4] Before use, the container must be allowed to warm completely to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.
Q2: The powder in my vial, originally a white solid, now appears slightly off-white and clumped. What does this indicate?
This observation strongly suggests moisture absorption. Amine hydrochloride salts are often hygroscopic, meaning they readily attract and absorb water from the air.[2] This leads to the physical clumping of the material. While this does not necessarily mean significant chemical degradation has occurred, it is a critical warning sign that the container's integrity has been compromised. The absorbed water can, over time, facilitate slower degradation pathways. Furthermore, it makes accurate weighing impossible without prior drying.
Q3: My reaction yield is inconsistent, and I suspect the starting material. How can compound stability be the cause?
This is a classic and valid concern. Inconsistent results are often traced back to starting material integrity. There are two primary ways storage affects your experiment:
-
Purity Degradation: If the compound has degraded due to improper storage (e.g., exposure to moisture or light), the actual percentage of active starting material is lower than you assume, leading to lower yields.
-
Conversion to Free Base: If the hydrochloride salt is inadvertently exposed to a basic environment or slowly loses HCl gas (a risk with very long-term storage or high temperatures), some of the material may revert to the free amine. The free amine is more volatile and potentially more reactive to atmospheric components like CO₂, which can affect its performance in a precise chemical reaction.
The troubleshooting workflow below can help diagnose this issue.
Workflow: Investigating Inconsistent Experimental Results
Caption: Troubleshooting workflow for inconsistent results.
Q4: Why is this compound supplied as a hydrochloride salt instead of the free amine?
Supplying amines as hydrochloride salts is a standard and highly advantageous practice in the chemical industry. The salt form offers several benefits over the corresponding free base:
-
Enhanced Stability: The protonated ammonium ion is far less nucleophilic and less susceptible to atmospheric oxidation than the neutral free amine.
-
Reduced Volatility: Salts have significantly higher melting points and lower vapor pressures, making them stable, non-volatile solids that are easy to handle and weigh.
-
Improved Handling: Free amines can be corrosive, odorous, and are often oils or low-melting solids. The crystalline, salt form mitigates these issues.[7]
Q5: I need to use the free amine for my reaction. What is the correct procedure to neutralize the hydrochloride salt?
You do not need to isolate the free amine in a separate step. The most efficient method is an in-situ neutralization within your reaction vessel just before adding other reagents.
Protocol: In-Situ Neutralization of Amine Hydrochloride
-
Setup: To a clean, dry reaction flask under an inert atmosphere (Nitrogen or Argon), add the this compound (1.0 equivalent).
-
Solvent Addition: Add your anhydrous reaction solvent (e.g., Dichloromethane, THF, DMF).
-
Base Addition: Add a suitable non-nucleophilic organic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). A slight excess is recommended, typically 1.1 to 1.2 equivalents.
-
Stirring: Stir the resulting suspension or solution at room temperature for 15-30 minutes. You may observe the formation of a new precipitate, which is the triethylammonium chloride or diisopropylethylammonium chloride byproduct.
-
Proceed: The free amine is now generated in your reaction mixture, which is ready for the subsequent addition of your electrophile or coupling reagents. This method prevents the isolation and potential degradation of the more reactive free amine.[7]
Q6: What are the primary safety precautions for handling this compound?
As with any laboratory chemical, proper personal protective equipment (PPE) is mandatory. The Safety Data Sheet (SDS) indicates that this compound can cause skin and eye irritation.[3]
-
Engineering Controls: Handle the solid only in a well-ventilated area or, preferably, inside a chemical fume hood.[3][8]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]
-
Handling: Avoid creating dust when weighing or transferring the material.[5] Wash hands thoroughly after handling.[3][4]
Section 3: Understanding Compound Stability
The stability of this compound is governed by its chemical nature as an amine salt. The primary environmental factors that can compromise its integrity are moisture, oxygen, and strong bases.
Potential Degradation Pathways
While the hydrochloride salt is robust, prolonged or severe deviation from ideal storage can initiate degradation. The diagram below illustrates the hypothetical influence of environmental factors.
Caption: Potential influences on compound integrity.
-
Hygroscopicity: This is the most immediate risk. As an ionic salt, the compound can attract polar water molecules from the air, leading to the physical changes discussed in the FAQs.[2] This is a physical process, but the presence of water can accelerate chemical degradation.
-
Oxidation: While the protonated nitrogen is electron-poor and resistant to oxidation, any equilibrium amount of free amine can be susceptible to oxidation by atmospheric oxygen over long periods, potentially forming trace levels of N-oxides or other impurities. Storing under an inert atmosphere eliminates this risk.
By understanding these mechanisms, the rationale behind the recommended storage conditions—keeping the compound cool, dry, dark, and tightly sealed—becomes a clear and logical scientific necessity.[3][4][5]
References
- 1. 15996-89-1|2-(4-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. aksci.com [aksci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Page loading... [guidechem.com]
- 7. reddit.com [reddit.com]
- 8. multimedia.3m.com [multimedia.3m.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
Technical Support Center: Synthesis of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride
Welcome to the technical support center for the synthesis of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important compound. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, experience-based insights and actionable solutions to optimize your synthetic route.
I. Troubleshooting Guide: Common Synthesis Issues
This section addresses specific problems that may arise during the synthesis, offering explanations for their root causes and providing step-by-step protocols for resolution.
Issue 1: Low Yield in Reductive Amination
Question: We are experiencing significantly lower than expected yields during the reductive amination of 1-(3-(trifluoromethyl)phenyl)propan-2-one with ethylamine. What are the potential causes and how can we improve the yield?
Answer: Low yields in the reductive amination step are a frequent challenge and can stem from several factors related to imine formation, the choice of reducing agent, and reaction conditions.[1][2]
Causality and Mechanistic Insights: Reductive amination is a two-step process within a single pot: the formation of an imine intermediate followed by its reduction to the desired amine.[1] The efficiency of this process hinges on the delicate balance between these two steps. The presence of the electron-withdrawing trifluoromethyl group on the phenyl ring can influence the reactivity of the ketone, potentially slowing down the initial nucleophilic attack by ethylamine.[3]
Troubleshooting Steps & Protocols:
-
Optimize Imine Formation:
-
pH Control: The formation of the imine is acid-catalyzed but will be inhibited if the amine nucleophile is fully protonated. Maintain a weakly acidic pH (typically 5-6) to facilitate the dehydration of the hemiaminal intermediate.
-
Water Removal: The formation of the imine from the hemiaminal is a reversible reaction that produces water. Employing a dehydrating agent, such as molecular sieves or a Dean-Stark apparatus, can drive the equilibrium towards the imine product.
-
-
Evaluate the Reducing Agent:
-
Sodium Borohydride (NaBH₄): While a common and cost-effective reducing agent, it can also reduce the starting ketone, leading to the formation of the corresponding alcohol as a byproduct.[2][4] To mitigate this, the imine should be pre-formed before the addition of NaBH₄.[5]
-
Sodium Cyanoborohydride (NaBH₃CN) and Sodium Triacetoxyborohydride (NaBH(OAc)₃): These are milder and more selective reducing agents that are particularly effective for reductive aminations.[2] They are less likely to reduce the ketone starting material under the reaction conditions.[2] However, the use of cyanoborohydride may introduce cyanide impurities, which requires careful consideration.[3]
Protocol: Reductive Amination with Sodium Triacetoxyborohydride
-
Dissolve 1-(3-(trifluoromethyl)phenyl)propan-2-one and a slight excess of ethylamine in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Add 1.5 equivalents of sodium triacetoxyborohydride to the mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Reaction Temperature: The reaction is typically performed at room temperature.[4] Elevated temperatures can lead to side reactions and degradation of the product.
Workflow for Optimizing Reductive Amination:
Caption: Troubleshooting workflow for low yield in reductive amination.
Issue 2: Formation of Impurities
Question: We are observing significant impurities in our final product after hydrochloride salt formation. What are the likely impurities and how can we minimize their formation and remove them?
Answer: Impurity formation is a critical concern in pharmaceutical synthesis. The nature of the impurities in the synthesis of this compound depends on the synthetic route employed.
Common Impurities and Their Origins:
-
N,N-diethyl-2-(3-(trifluoromethyl)phenyl)propan-2-amine: This tertiary amine can form if the primary amine product undergoes a second reductive amination with the starting ketone.[2][6] This is more likely if an excess of the ketone is used.
-
1-(3-(Trifluoromethyl)phenyl)propan-2-ol: This alcohol is a common byproduct when using less selective reducing agents like sodium borohydride, which can reduce the starting ketone.[3]
-
Unreacted Starting Materials: Incomplete reactions will lead to the presence of 1-(3-(trifluoromethyl)phenyl)propan-2-one and ethylamine in the crude product.
-
Positional Isomers: Depending on the synthesis of the starting ketone, impurities with the trifluoromethyl group at other positions on the phenyl ring could be present.
Strategies for Minimizing and Removing Impurities:
-
Stoichiometry Control: Use a slight excess of ethylamine relative to the ketone to minimize the formation of the tertiary amine byproduct.
-
Selective Reduction: As mentioned previously, employ milder reducing agents like NaBH(OAc)₃ to prevent the reduction of the starting ketone.[2]
-
Purification of the Free Base: Before forming the hydrochloride salt, purify the free amine.
-
Distillation: The free amine has a boiling point that allows for purification by vacuum distillation.[3] However, closely related impurities may have similar boiling points, making separation difficult.[3]
-
Column Chromatography: Silica gel chromatography can be effective for separating the desired amine from less polar impurities like the starting ketone and more polar impurities like the alcohol byproduct.
-
-
Crystallization of the Hydrochloride Salt: The final and most effective purification step is often the crystallization of the hydrochloride salt.[7]
-
Solvent Selection: The choice of solvent is critical for obtaining a high-purity crystalline product. A mixture of a solvent in which the salt is soluble (e.g., isopropanol, ethanol) and an anti-solvent in which it is insoluble (e.g., diethyl ether, hexane) is often used.
Protocol: Purification by Crystallization
-
Dissolve the crude this compound in a minimal amount of hot isopropanol.
-
Slowly add diethyl ether until the solution becomes turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
-
Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Impurity Profile Management:
| Impurity | Potential Cause | Mitigation Strategy |
|---|---|---|
| N,N-diethyl-2-(3-(trifluoromethyl)phenyl)propan-2-amine | Excess ketone | Use a slight excess of ethylamine |
| 1-(3-(Trifluoromethyl)phenyl)propan-2-ol | Non-selective reducing agent | Use NaBH(OAc)₃ or NaBH₃CN |
| Unreacted Ketone | Incomplete reaction | Monitor reaction to completion; purification |
| Positional Isomers | Impure starting material | Use high-purity starting materials |
II. Frequently Asked Questions (FAQs)
Q1: What are the alternative synthetic routes to 2-(3-(trifluoromethyl)phenyl)propan-2-amine?
A1: Besides reductive amination, other methods can be employed, though they may have their own challenges. The Leuckart reaction is a classical method for the reductive amination of ketones using formamide or ammonium formate.[8][9] This one-pot reaction is driven by heat and avoids the need for metal hydride reducing agents.[10][11] However, it often requires high temperatures and can produce N-formylated byproducts that necessitate a subsequent hydrolysis step.[6] Another approach is the Ritter reaction, where a nitrile reacts with a source of a stable carbocation, such as a tertiary alcohol, in the presence of a strong acid to form an N-alkyl amide, which can then be hydrolyzed to the amine.[12][13][14]
Q2: How does the trifluoromethyl group impact the synthesis?
A2: The trifluoromethyl group is a strong electron-withdrawing group, which has several effects on the synthesis.[15][16] It can decrease the nucleophilicity of the aromatic ring and influence the reactivity of adjacent functional groups.[17] In the context of reductive amination, it can make the carbonyl carbon of the ketone more electrophilic, but it can also affect the stability of intermediates. The presence of fluorine can also present challenges in purification due to altered polarity and solubility.[18]
Q3: What are the key safety considerations during this synthesis?
A3: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Specific hazards to consider include:
-
Flammable Solvents: Many organic solvents used are flammable. Work in a well-ventilated fume hood and away from ignition sources.
-
Corrosive Reagents: Strong acids and bases used in the synthesis are corrosive. Handle with care.
-
Toxic Reagents: Reagents like sodium cyanoborohydride can release toxic hydrogen cyanide gas upon acidification.[2] Quenching should be done carefully in a fume hood.
-
Pyrophoric Reagents: If considering a Grignard-based synthesis for the ketone precursor, be aware that Grignard reagents can be pyrophoric.[3][4]
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting ketone and the appearance of the amine product. A suitable solvent system (e.g., ethyl acetate/hexane) should be chosen to achieve good separation. Staining with potassium permanganate or ninhydrin can help visualize the spots. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are excellent techniques to track the conversion and identify any byproducts.[11]
Q5: What are the best practices for forming the hydrochloride salt?
A5: The hydrochloride salt is typically formed by treating a solution of the free amine in an organic solvent (e.g., diethyl ether, isopropanol) with a solution of hydrogen chloride in the same or a compatible solvent, or by bubbling dry HCl gas through the solution.
-
Anhydrous Conditions: It is crucial to use anhydrous solvents and reagents to prevent the formation of hydrates and to ensure a clean precipitation of the salt.
-
Controlled Addition: Add the HCl solution dropwise with stirring to control the precipitation and obtain a more crystalline product.
-
Temperature Control: Cooling the solution during and after the addition of HCl can improve the yield of the precipitated salt.
Logical Flow for Salt Formation:
Caption: Step-by-step process for hydrochloride salt formation.
III. References
-
Leuckart reaction - Grokipedia. (n.d.). Retrieved from 8
-
How can a tertiary amine be synthesized? | CK-12 Foundation. (n.d.). Retrieved from 19
-
Leuckart reaction - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Chemistry & Chemical Technology. Retrieved from --INVALID-LINK--
-
Preparation of Aliphatic Amines by the Leuckart Reaction. (n.d.). Journal of the Chinese Chemical Society. Retrieved from --INVALID-LINK--
-
A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. (2020). Nature Communications. Retrieved from --INVALID-LINK--
-
Fenfluramine Hydrochloride - New Drug Approvals. (2021). Retrieved from --INVALID-LINK--
-
Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction - Alfa Chemistry. (n.d.). Retrieved from --INVALID-LINK--
-
Fenfluramine hydrochloride synthesis - ChemicalBook. (n.d.). Retrieved from --INVALID-LINK--
-
tertiary amine synthesis & reductive amination - YouTube. (2020). Retrieved from --INVALID-LINK--
-
Reductive amination - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--
-
Reductive Amination, and How It Works - Master Organic Chemistry. (2017). Retrieved from --INVALID-LINK--
-
Future challenges and opportunities with fluorine in drugs? (2023). Nature Communications. Retrieved from --INVALID-LINK--
-
US20180208543A1 - New method for synthesis of fenfluramine, and new compositions comprising it - Google Patents. (2018). Retrieved from --INVALID-LINK--
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. (2024). Retrieved from --INVALID-LINK--
-
FENFLURAMINE COMPOSITIONS AND METHODS OF PREPARING THE SAME - European Patent Office - EP 3393655 B1. (2016). Retrieved from --INVALID-LINK--
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2025). Retrieved from --INVALID-LINK--
-
Recent advances in the diverse transformations of trifluoromethyl alkenes - RSC Publishing. (2025). Retrieved from --INVALID-LINK--
-
CN108883399B - Fenfluramine composition and preparation method thereof - Google Patents. (n.d.). Retrieved from --INVALID-LINK--
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (n.d.). Retrieved from --INVALID-LINK--
-
Buy 2-(3-(Trifluoromethoxy)phenyl)propan-2-amine - Smolecule. (n.d.). Retrieved from --INVALID-LINK--
-
Ritter reaction - Wikipedia. (n.d.). Retrieved from --INVALID-LINK--
-
Ritter Reaction - NROChemistry. (n.d.). Retrieved from --INVALID-LINK--
-
Ritter Reaction - Organic Chemistry Portal. (n.d.). Retrieved from --INVALID-LINK--
-
Ritter Reaction - OpenOChem Learn. (n.d.). Retrieved from --INVALID-LINK--
-
WO2021117057A1 - Polymorph of n-ethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride and process for preparation thereof - Google Patents. (2022). Retrieved from --INVALID-LINK--
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US20180208543A1 - New method for synthesis of fenfluramine, and new compositions comprising it - Google Patents [patents.google.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. youtube.com [youtube.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. WO2021117057A1 - Polymorph of n-ethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride and process for preparation thereof - Google Patents [patents.google.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 12. Ritter reaction - Wikipedia [en.wikipedia.org]
- 13. Ritter Reaction | NROChemistry [nrochemistry.com]
- 14. Ritter Reaction [organic-chemistry.org]
- 15. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 18. researchgate.net [researchgate.net]
- 19. ck12.org [ck12.org]
Avoiding common artifacts in assays with 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride
Welcome to the technical support guide for researchers utilizing 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride. This resource is designed to provide in-depth, experience-driven insights into avoiding common artifacts and troubleshooting potential issues in your assays. The unique physicochemical properties of this molecule, while beneficial for its intended biological activity, can sometimes lead to confounding results if not properly managed. This guide will walk you through the causality behind these experimental challenges and provide robust, validated protocols to ensure the integrity of your data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing inconsistent IC50 values for my compound in a biochemical assay. What could be the primary cause?
A1: Inconsistent IC50 values are a frequent challenge and often point towards issues with compound aggregation.[1][2][3] this compound, due to its structural motifs including a phenyl ring and a lipophilic trifluoromethyl group, has a propensity to form colloidal aggregates in aqueous buffer systems, especially at higher concentrations.[4][5] These aggregates can non-specifically sequester and inhibit enzymes or disrupt protein-protein interactions, leading to apparent but artifactual activity.[6][7][8] This phenomenon is a well-documented source of assay interference in high-throughput screening (HTS).[1][2][3][6][7]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Key Insight: The inclusion of a non-ionic detergent like Triton X-100 disrupts the formation of colloidal aggregates. If the inhibitory activity of your compound is significantly attenuated in the presence of the detergent, it's a strong indicator that aggregation is the root cause of the initial observations.
Q2: My compound shows activity against multiple, unrelated targets. Is this promiscuity real, or could it be an artifact?
A2: While true polypharmacology is possible, apparent promiscuity is a classic hallmark of a Pan-Assay Interference Compound (PAINS).[9][10] PAINS are molecules that appear to be active against numerous targets due to non-specific mechanisms rather than specific, high-affinity binding.[9] These mechanisms can include chemical reactivity, redox cycling, or, as discussed above, aggregation.[11] Given the chemical structure of this compound, it is prudent to rule out these artifactual mechanisms.
Investigative Steps:
-
Literature and Database Review: Check databases for known PAINS or compounds with similar scaffolds that have been flagged for assay interference.
-
Chemical Reactivity Assessment: The trifluoromethyl group enhances the metabolic stability of the compound.[12][13] However, it is still important to consider the potential for the formation of reactive metabolites, especially in cell-based assays with metabolic activity.[14][15]
-
Redox Activity Check: Some compounds can interfere with assays by acting as oxidizing or reducing agents. This is particularly relevant for assays that use redox-sensitive readouts (e.g., those involving luciferase or resazurin).
Table 1: Common Artifacts and Diagnostic Assays
| Artifact Type | Potential Cause | Recommended Diagnostic Assay |
| Aggregation | Compound exceeds its critical aggregation concentration (CAC). | Dynamic Light Scattering (DLS) to detect particles; counter-screen with 0.01% Triton X-100.[5] |
| Chemical Reactivity | Formation of reactive metabolites that covalently modify target proteins.[14] | Glutathione (GSH) trapping assay in liver microsomes to detect reactive intermediates. |
| Redox Cycling | Compound interferes with redox-sensitive assay components. | Counter-screen in the presence and absence of a strong reducing agent like DTT. |
| Spectroscopic Interference | Compound absorbs light or fluoresces at the assay wavelength. | Run compound in buffer alone and measure absorbance/fluorescence across a concentration range.[16] |
Q3: I'm working with a cell-based assay and observing unexpected cytotoxicity. How can I determine if it's a specific pharmacological effect or a non-specific artifact?
A3: Differentiating specific from non-specific cytotoxicity is crucial. Non-specific effects can arise from membrane disruption or general cellular stress caused by compound properties, including aggregation.[5][11]
Experimental Protocol to Differentiate Cytotoxicity Mechanisms:
-
Assay Time-Dependence:
-
Measure cytotoxicity at multiple time points (e.g., 1, 6, 24, and 48 hours).
-
Rationale: True pharmacological cytotoxicity often follows a specific time course related to the target pathway, while non-specific effects like membrane lysis may occur more rapidly.
-
-
Orthogonal Cytotoxicity Assays:
-
Use at least two different methods to measure cell viability that rely on different cellular processes.
-
Example 1: Membrane Integrity Assay (e.g., LDH release or Propidium Iodide uptake) - Measures plasma membrane rupture.
-
Example 2: Metabolic Activity Assay (e.g., MTS or resazurin reduction) - Measures mitochondrial function.
-
-
Rationale: If the compound only shows activity in one type of assay, it may point to a specific interference with that assay's chemistry rather than true cell death.
-
-
Centrifugation Control: [5]
-
Prepare your compound dilution series in the cell culture medium.
-
Centrifuge the plate at high speed (e.g., 15,000 x g for 30 minutes) to pellet any aggregates.
-
Carefully transfer the supernatant to a new plate and test its activity on your cells.
-
Rationale: If the cytotoxic effect is significantly reduced after centrifugation, it strongly suggests that aggregates are the causative agent.[5]
-
Caption: Decision tree for investigating unexpected cytotoxicity.
Q4: Are there any specific considerations for handling and preparing stock solutions of this compound to minimize artifacts?
A4: Absolutely. Proper handling is the first line of defense against many common artifacts.
Best Practices for Stock Solution Preparation and Handling:
-
Solvent Choice: While typically soluble in DMSO for initial stock solutions, be mindful of the final DMSO concentration in your assay.[4] High DMSO concentrations can also influence protein stability and compound aggregation. Aim for a final DMSO concentration of ≤ 0.5%.
-
Aqueous Solubility: This compound is a hydrochloride salt, which generally improves aqueous solubility. However, its solubility in aqueous buffers can still be limited. It is crucial to determine the kinetic solubility in your specific assay buffer.
-
"Pre-test" for Precipitation: Before a large-scale experiment, perform a small-scale test. Dilute the compound to its highest intended concentration in the assay buffer and visually inspect for any precipitation or cloudiness after a relevant incubation period.
-
Avoid Repeated Freeze-Thaw Cycles: Prepare single-use aliquots of your stock solution to maintain compound integrity and prevent concentration changes due to solvent evaporation or water absorption.
-
Use of Carrier Proteins: For biochemical assays, consider the inclusion of a carrier protein like Bovine Serum Albumin (BSA) at a concentration of 0.1 mg/mL in your assay buffer.[1] BSA can help to sequester promiscuous aggregating compounds and reduce non-specific binding to assay components.[1] Importantly, BSA should be present in the assay system before the addition of the test compound.[1]
References
- 1. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nmxresearch.com [nmxresearch.com]
- 5. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. drughunter.com [drughunter.com]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. Managing the challenge of chemically reactive metabolites in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Troubleshooting Guide for Experiments with 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride
Welcome to the technical support hub for 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block. My goal is to move beyond simple protocols and provide you with the causal logic behind common experimental challenges, drawing from established chemical principles and field-proven insights. Here, we will dissect problems, understand their origins, and implement robust solutions to ensure the success and reproducibility of your work.
Part 1: Foundational Knowledge - FAQs
This section addresses the most frequently asked questions regarding the fundamental properties and handling of the compound.
Q1: What are the essential physical and chemical properties of this compound?
A1: Understanding the basic properties is the first step in effective experimental design. As a hydrochloride salt, its behavior is distinct from its free amine form. The trifluoromethyl (CF3) group significantly influences its properties by acting as a strong electron-withdrawing group, which decreases the basicity of the amine compared to its non-fluorinated analog and increases overall lipophilicity.[1][2]
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 2-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride | [3] |
| CAS Number | 153390-61-5 (Free Base) | [3] |
| Molecular Formula | C₁₀H₁₂F₃N · HCl | [4] |
| Molecular Weight | 239.66 g/mol | [3] |
| Appearance | Typically a white to off-white solid or crystalline powder. | [5][6] |
| Storage | Recommended at -20°C, kept tightly closed and desiccated.[5] | [5] |
Q2: How should I properly store this reagent to ensure its long-term stability?
A2: The stability of your reagent is critical for reproducible results. This compound is supplied as a salt, which confers greater stability compared to the free amine.[6] Free amines can be susceptible to atmospheric CO₂ absorption, forming carbonate salts, and are more prone to oxidation.
-
Core Directive: Store the compound in its original, tightly sealed container in a freezer (-4 to -20 °C is standard).
-
Causality: The low temperature minimizes the rate of any potential degradation reactions. The "tightly sealed" and "desiccate" recommendations are crucial because amine salts can be hygroscopic. Absorbed moisture can lead to inaccurate weighing for reactions and may introduce water into anhydrous systems, causing undesirable side reactions.[7]
Q3: What are the primary safety considerations when handling this and similar trifluoromethylated compounds?
A3: Safety is non-negotiable. While this compound has a specific safety profile, general best practices for handling halogenated organic molecules should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[8][9]
-
Ventilation: Handle the solid and any solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8][10][11]
-
Waste Disposal: Dispose of chemical waste in accordance with your institution's and local regulations. Do not mix with other waste streams unless compatibility is confirmed.
-
Hazard Statements: This class of compounds may be harmful if swallowed and can cause skin and serious eye irritation.[8][11] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.[8][10][11]
Part 2: Troubleshooting Common Experimental Workflows
This section provides in-depth, cause-and-effect solutions to common problems encountered during experiments.
Q4: My hydrochloride salt is showing poor solubility in my chosen reaction solvent. What is the underlying issue and how can I resolve it?
A4: This is a classic challenge rooted in the polarity mismatch between the ionic salt and a non-polar organic solvent.
-
The "Why": As a salt, this compound is highly polar and will readily dissolve in polar protic solvents like water, methanol, or ethanol. It will exhibit very poor solubility in common non-polar organic solvents such as toluene, hexanes, or diethyl ether. Even in moderately polar solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM), solubility may be limited.
-
The Solution: You have two primary paths forward:
-
Change the Solvent System: If the reaction chemistry allows, switch to a more polar solvent (e.g., DMF, DMAc, or an alcohol). However, this is often not possible.
-
Convert to the Free Amine (Recommended): The most common and effective solution is to convert the salt back to its neutral, "free amine" form. The free amine, lacking an ionic charge, is significantly more soluble in a wide range of organic solvents. This procedure is detailed in Protocol 1 below.
-
Q5: I'm trying to generate the free amine via a basic workup, but my extraction yield is low and I'm struggling with an emulsion. What am I doing wrong?
A5: This is a frequent and frustrating problem in amine chemistry, typically stemming from incorrect pH, solvent choice, or mixing technique.
-
The "Why":
-
Low Yield (Product remains in aqueous layer): The pKa of the conjugate acid of a primary amine is typically around 10-11. To ensure >99.9% of the amine is in its neutral, extractable free base form, the pH of the aqueous layer must be at least 2-3 units higher than the pKa. A pH of 12-14 is ideal. If the pH is too low (e.g., 8-9), a significant portion of the amine will remain protonated and water-soluble.
-
Emulsion Formation: Emulsions are stabilized by compounds that have affinity for both the aqueous and organic phases. The amine salt itself can act as a surfactant, especially if the pH is not high enough to fully deprotonate it. Vigorous shaking of the separatory funnel exacerbates this issue.
-
-
Expert Recommendations & Protocol:
-
Ensure Sufficiently Basic Conditions: Use a strong enough base (e.g., 1-2 M NaOH or KOH) and add it until the aqueous layer pH is >12, confirmed with pH paper. A saturated sodium bicarbonate solution is often not basic enough for complete deprotonation.[12]
-
Use Brine to Break Emulsions: Before extraction, add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, reducing the solubility of organic compounds and helping to break up emulsions.
-
Gentle Mixing: Do not shake the separatory funnel vigorously. Instead, use gentle, repeated inversions to allow for phase contact without creating a stable emulsion.
-
Solvent Choice: Use a water-immiscible organic solvent with good dissolving power for the free amine. Dichloromethane (DCM), ethyl acetate (EtOAc), and diethyl ether are common choices.
-
Below is a troubleshooting workflow to address these issues systematically.
References
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. 2-[3-(Trifluoromethyl)phenyl]propan-2-amine | C10H12F3N | CID 19425273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-メチル-1-[3-(トリフルオロメチル)フェニル]プロパン-2-アミン塩酸塩 | 製品情報 | キシダ化学株式会社 [kishida.co.jp]
- 5. chemimpex.com [chemimpex.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. angenechemical.com [angenechemical.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. researchgate.net [researchgate.net]
Handling and safety precautions for 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride
This guide serves as a centralized technical resource for researchers, chemists, and drug development professionals working with 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride. It is designed to provide in-depth handling protocols, safety precautions, and troubleshooting solutions to ensure both the integrity of your experiments and the safety of laboratory personnel.
Section 1: Core Compound Characteristics
A foundational understanding of the compound's properties is essential before its inclusion in any experimental workflow.
Q1: What are the fundamental physical and chemical properties of this compound?
A1: 2-(3-(Trifluoromethyl)phenyl)propan-2-amine is the free base form, while the hydrochloride salt is typically supplied to improve solubility and stability.[1][2] The properties listed below are for the free base, which dictates the core reactivity. The hydrochloride salt will have a higher melting point and increased solubility in polar solvents.
| Property | Value | Source |
| Chemical Name | 2-[3-(Trifluoromethyl)phenyl]propan-2-amine | IUPAC |
| CAS Number | 153390-61-5 (for free base) | PubChem[3] |
| Molecular Formula | C₁₀H₁₂F₃N (free base) | PubChem[3] |
| Molecular Weight | 203.20 g/mol (free base) | PubChem[3] |
| Appearance | Typically a solid | General Knowledge |
| Solubility | The hydrochloride salt is expected to be soluble in water and polar organic solvents like methanol and ethanol. | General Chemical Principles[2] |
Section 2: Safety, Handling, and Storage Protocols
Adherence to strict safety protocols is paramount to mitigate risks associated with chemical handling.
Q2: What are the primary hazards and necessary personal protective equipment (PPE)?
-
Eye Protection: Chemical safety goggles. A face shield is recommended for splash-prone procedures.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Always inspect gloves for tears or degradation before use.
-
Body Protection: A flame-resistant laboratory coat.
-
Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood.[4][7] If dust generation is unavoidable, a NIOSH-approved particulate respirator is required.
Q3: What are the proper storage and disposal procedures?
A3: Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][8] Storage at 2-8°C is often recommended for long-term stability. Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not allow the product to enter drains or waterways.[4]
Q4: How should a small laboratory spill be managed?
A4: A systematic approach is crucial to safely manage a chemical spill. The following workflow should be followed:
Caption: Step-by-step workflow for managing a laboratory chemical spill.
Section 3: Experimental and Troubleshooting Guide
This section addresses common issues that may arise during experimental use, focusing on the chemical causality behind the problems and solutions.
Q5: I am using this compound in a coupling reaction, but the yield is very low. Why is this happening?
A5: This is a frequent issue when working with amine hydrochloride salts. The nitrogen's lone pair of electrons, which is essential for its nucleophilic activity in reactions (e.g., amide bond formation), is protonated in the hydrochloride salt.[9] This renders the amine non-nucleophilic and unreactive.
Solution: You must add a non-nucleophilic base to the reaction mixture to "free base" the amine. This deprotonates the ammonium salt, liberating the neutral amine to participate in the reaction.
-
Protocol: Add 1.1 to 1.5 equivalents of a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to your reaction mixture before adding the coupling agent or electrophile.[9]
-
Causality: The added base neutralizes the hydrochloride, allowing the amine to act as a nucleophile. Using a slight excess ensures complete deprotonation.
The logical workflow for using an amine hydrochloride in a reaction is as follows:
Caption: Logical workflow for the activation of an amine hydrochloride for synthesis.
Q6: The compound is not dissolving well in my chosen solvent system. What can I do?
A6: Solubility issues can hinder reaction kinetics. First, confirm your solvent choice is appropriate. As a hydrochloride salt, it should be more soluble in polar solvents. If issues persist:
-
Sonication: Use an ultrasonic bath to break up solid aggregates and enhance dissolution.
-
Gentle Warming: Slightly warming the mixture can increase the rate of dissolution. Avoid high temperatures that could cause degradation.
-
Solvent Polarity: If using a mixed solvent system, try incrementally increasing the proportion of the more polar solvent.
-
pH Consideration: Remember that adding a base will convert the salt to the free amine, which is typically less soluble in polar/aqueous media but more soluble in non-polar organic solvents like ether or hexanes.[2] This principle is often used for extraction rather than dissolution for reaction.
Section 4: Frequently Asked Questions (FAQs)
Q7: What is the significance of the trifluoromethyl (-CF₃) group in this molecule's application?
A7: The trifluoromethyl group is a bioisostere of a methyl group but has vastly different electronic properties. It is strongly electron-withdrawing and highly lipophilic. In drug design, incorporating a -CF₃ group can significantly enhance a molecule's metabolic stability (by blocking sites of oxidation), improve its binding affinity to target proteins, and increase its membrane permeability.[10] This makes compounds like this compound valuable building blocks in medicinal chemistry.[11]
Q8: How can I verify the identity and purity of the material I received?
A8: It is best practice to validate the identity and purity of all starting materials. The following analytical methods are recommended:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the free base and assess the purity level.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
References
- 1. reddit.com [reddit.com]
- 2. youtube.com [youtube.com]
- 3. 2-[3-(Trifluoromethyl)phenyl]propan-2-amine | C10H12F3N | CID 19425273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. lobachemie.com [lobachemie.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. file.bldpharm.com [file.bldpharm.com]
- 9. reddit.com [reddit.com]
- 10. jelsciences.com [jelsciences.com]
- 11. Buy 2-(3-(Trifluoromethoxy)phenyl)propan-2-amine [smolecule.com]
Validation & Comparative
A Comparative Guide to 2-(3-(Trifluoromethyl)phenyl)propan-2-amine Hydrochloride and Other Phenylpropan-2-amines for Researchers
This guide provides an in-depth, objective comparison of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride with other key phenylpropan-2-amine analogs. The focus is on the chemical properties, pharmacological activities, and the underlying structure-activity relationships that govern their interactions with monoamine transporters. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both synthesized insights and detailed experimental protocols to support further investigation.
Introduction to Phenylpropan-2-amines
The phenylpropan-2-amine scaffold is the backbone for a diverse class of psychoactive compounds, including amphetamine and its derivatives.[1] These molecules primarily exert their effects by interacting with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, leading to increased synaptic concentrations of these key neurotransmitters.[2] The specific pharmacological profile of each analog is determined by the nature and position of substituents on the phenyl ring and the amine group.
This guide focuses on this compound, a compound of interest due to the presence of a trifluoromethyl group on the phenyl ring. This electron-withdrawing group is known to significantly alter the pharmacokinetic and pharmacodynamic properties of drug candidates.[3] We will explore how this modification potentially influences its activity compared to other well-characterized phenylpropan-2-amines.
Chemical and Physicochemical Properties
The fundamental structure of the compounds discussed is the 1-phenylpropan-2-amine core. Variations in substitution lead to distinct physicochemical properties that influence their biological activity.
| Compound Name | IUPAC Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 2-[3-(Trifluoromethyl)phenyl]propan-2-amine hydrochloride | C₁₀H₁₃ClF₃N | 239.66[4] | |
| Amphetamine | 1-phenylpropan-2-amine | C₉H₁₃N | 135.21[5] | |
| Methamphetamine | N-methyl-1-phenylpropan-2-amine | C₁₀H₁₅N | 149.23[6] | |
| Fenfluramine | N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine | C₁₂H₁₆F₃N | 231.26 |
Pharmacological Comparison: Interaction with Monoamine Transporters
The primary mechanism of action for phenylpropan-2-amines involves their interaction with DAT, NET, and SERT. The affinity for these transporters dictates the neurochemical profile and subsequent physiological effects of each compound. While direct, publicly available comparative binding data for this compound is limited, we can infer its likely properties based on structure-activity relationship (SAR) studies of related compounds.
The presence of a trifluoromethyl group at the meta-position of the phenyl ring, as seen in fenfluramine, is known to significantly increase selectivity for the serotonin transporter.[4] Studies on trifluoromethyl-substituted methcathinone analogs have shown that substitution at the 3- or 4-position of the phenyl ring enhances potency at SERT while diminishing it at DAT and NET.[3] This suggests that this compound is likely to exhibit a preference for SERT over DAT and NET.
For illustrative purposes, the table below presents the monoamine transporter binding affinities (Ki, nM) for amphetamine, methamphetamine, and the structurally related fenfluramine. It is important to note that these values are compiled from various sources and experimental conditions may differ.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Primary Activity |
| Amphetamine | ~35 | ~7 | ~1800 | DAT/NET Releaser[7] |
| Methamphetamine | ~25 | ~4 | ~1000 | DAT/NET Releaser[7] |
| Fenfluramine | >10,000 | ~1,000 | ~50 | SERT Releaser |
Based on these data and established SAR, it is hypothesized that this compound will demonstrate a higher affinity for SERT compared to DAT and NET. The α,α-dimethyl substitution on the ethylamine side chain may further modulate this activity.
Structure-Activity Relationships (SAR)
The pharmacological profile of phenylpropan-2-amines is highly dependent on their chemical structure. Key modifications and their effects include:
-
Phenyl Ring Substitution: The position and nature of substituents on the phenyl ring are critical. Electron-withdrawing groups, such as the trifluoromethyl group, can significantly influence transporter affinity and selectivity. Meta-substitution, as in our target compound and fenfluramine, often directs activity towards the serotonin system.[4]
-
Amine Substitution: The presence and size of alkyl groups on the nitrogen atom affect potency and selectivity. N-methylation (methamphetamine) generally increases potency at DAT and NET compared to the primary amine (amphetamine).[7]
-
Alpha-Carbon Methylation: The methyl group on the alpha-carbon of the propan-2-amine chain is crucial for activity and provides resistance to metabolism by monoamine oxidase.
The logical relationship between structural modifications and pharmacological outcomes can be visualized as follows:
Caption: Structure-Activity Relationship Logic Diagram.
Experimental Protocols for Comparative Analysis
To empirically determine the pharmacological profile of this compound and compare it to other phenylpropan-2-amines, the following experimental workflows are recommended.
In Vitro Radioligand Binding Assays
This method is essential for determining the binding affinity (Ki) of a compound for the dopamine, norepinephrine, and serotonin transporters.
Caption: Radioligand Binding Assay Workflow.
Step-by-Step Methodology:
-
Membrane Preparation: Utilize cell lines stably expressing human DAT, NET, or SERT. Homogenize cells in an appropriate buffer and prepare a crude membrane fraction by centrifugation.
-
Incubation: In a 96-well plate, combine the cell membrane preparation, a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of the test compound.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brains of awake, freely moving animals, providing a functional measure of a compound's effect on monoamine release and reuptake.
References
- 1. Substituted amphetamine - Wikipedia [en.wikipedia.org]
- 2. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological examination of trifluoromethyl ring-substituted methcathinone analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Validating Experimental Results with Fenfluramine Hydrochloride
An Objective Comparison of Performance and Supporting Experimental Data for Researchers, Scientists, and Drug Development Professionals.
In the landscape of therapies for rare and severe epilepsies, such as Dravet and Lennox-Gastaut syndromes, 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride, widely known as fenfluramine hydrochloride, has re-emerged as a significant therapeutic agent.[1] Formerly an appetite suppressant, its potent anti-seizure properties are now at the forefront of neurological research. For scientists working with this compound, whether in novel drug discovery, mechanistic studies, or quality control, rigorous experimental validation is paramount.
This guide provides an in-depth, technically-grounded framework for validating fenfluramine hydrochloride. It moves beyond a simple recitation of protocols to explain the scientific rationale behind each step, ensuring that your experimental design is not only robust but also self-validating. We will compare its performance metrics against other relevant anti-epileptic drugs (AEDs) and provide the detailed methodologies necessary to generate reproducible, high-quality data.
The Scientific Imperative for Validation
Any experiment's integrity hinges on the purity, identity, and expected biological activity of the reagents used. With fenfluramine, a compound with a complex pharmacological profile, this is especially critical. Validation serves three core purposes:
-
Ensuring Compound Identity and Purity: Verifying that the substance is indeed fenfluramine HCl and free from contaminants that could confound results.
-
Confirming Mechanism of Action (MoA): Experimentally demonstrating that the compound exhibits its known biological activities, providing a crucial positive control for your assays.
-
Establishing a Performance Baseline: Quantifying its efficacy in standardized models to allow for objective comparison against other AEDs.
The Comparative Landscape: Fenfluramine vs. Other AEDs
Fenfluramine's efficacy is believed to stem from a unique dual mechanism: it acts as a serotonin-releasing agent and a positive modulator of the sigma-1 receptor.[1][2][3][4] This profile distinguishes it from other AEDs commonly used for severe epilepsies.
| Compound | Primary Mechanism of Action | Key Therapeutic Target(s) |
| Fenfluramine HCl | Serotonin Releasing Agent; Sigma-1 Receptor Positive Modulator[1][2][3][4] | Serotonin Transporter (SERT); 5-HT Receptors; Sigma-1 Receptor |
| Cannabidiol (CBD) | Multi-modal; modulates intracellular calcium and adenosine signaling[5][6][7][8] | GPR55 (antagonist); TRPV1 (desensitization); ENT1 (inhibition)[5][6] |
| Stiripentol | Positive allosteric modulator of GABA-A receptors; CYP450 inhibitor[9][10][11][12][13] | GABA-A receptors (particularly α3 subunit containing); Lactate Dehydrogenase[9][10][11] |
| Clobazam | Positive allosteric modulator of GABA-A receptors[14][15][16][17][18] | Benzodiazepine site on the GABA-A receptor[14][16] |
This table highlights the distinct mechanistic pathways each compound utilizes to achieve its anticonvulsant effect. This diversity is a key reason why combination therapies are common and why understanding the specific activity of your test compound is crucial.
Foundational Validation: Analytical Chemistry
Before any biological assay, the identity and purity of your fenfluramine hydrochloride sample must be unequivocally confirmed. This prevents the costly error of misinterpreting results due to impure or incorrect starting material.
Experimental Protocol 1: Purity and Identity Verification by HPLC-MS
Causality: High-Performance Liquid Chromatography (HPLC) separates the sample into its components, allowing for quantification of the main peak (fenfluramine) versus any impurities. Mass Spectrometry (MS) provides a mass-to-charge ratio, offering definitive structural confirmation.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of fenfluramine HCl in methanol. Create a working solution of 10 µg/mL by diluting the stock with the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Waters Sunfire C18, 250mm x 4.6mm, 5µm particle size).[19]
-
Mobile Phase: A gradient elution is often effective. For example, start with a mixture of 92% Solvent A (40 mM phosphate buffer, pH 6.0) and 8% Solvent B (acetonitrile).[20]
-
Detection: UV detection at 215 nm for primary analysis.[20]
-
-
MS Conditions:
-
Interface: Electrospray Ionization (ESI) in positive mode.
-
Analysis: Scan for the parent ion of fenfluramine (Expected [M+H]⁺ ≈ 232.1 m/z).
-
-
Data Analysis:
-
Purity: In the HPLC chromatogram, calculate the area of the fenfluramine peak as a percentage of the total peak area. A research-grade compound should exhibit >98% purity.
-
Identity: Confirm the presence of the expected mass-to-charge ratio in the MS spectrum.
-
Functional Validation Part 1: In Vitro Mechanistic Assays
These assays confirm that the compound is biologically active and engages its known molecular targets. They serve as essential positive controls for any subsequent cell-based screening or mechanistic study.
Experimental Protocol 2: Serotonin Release Assay
Causality: This functional assay validates fenfluramine's primary MoA by measuring the release of serotonin from a cellular system, mimicking its effect on serotonergic neurons.[21]
Methodology:
-
System Preparation: Use either human platelets or a serotonergic cell line (e.g., SH-SY5Y neuroblastoma cells). Prepare platelet-rich plasma from healthy donor blood.[22]
-
Serotonin Loading: Incubate the platelets or cells with radiolabeled ¹⁴C-serotonin, which will be taken up and stored in vesicles.[22]
-
Treatment: Wash the cells to remove excess ¹⁴C-serotonin. Incubate aliquots of the loaded platelets/cells with a dose-response range of fenfluramine HCl (e.g., 1 nM to 10 µM). Include a vehicle-only control.
-
Measurement: After incubation (e.g., 30 minutes), pellet the cells by centrifugation. Measure the radioactivity in the supernatant (released serotonin) and the cell pellet (retained serotonin) using a scintillation counter.
-
Data Analysis: Calculate the percentage of serotonin released for each concentration. A positive result is a dose-dependent increase in serotonin release.[23][24]
Experimental Protocol 3: Sigma-1 Receptor (S1R) Competitive Binding Assay
Causality: This assay confirms fenfluramine's activity at its secondary target, the sigma-1 receptor. It measures the ability of fenfluramine to displace a known S1R radioligand, thereby determining its binding affinity (Ki).[25]
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from tissue with high S1R expression, such as guinea pig liver, or from cells overexpressing human S1R.[26][27]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a selective S1R radioligand (e.g., [³H]-(+)-pentazocine), and a range of concentrations of unlabeled fenfluramine HCl.[26][28]
-
Incubation: Incubate at room temperature for a set time (e.g., 2 hours) to allow the binding to reach equilibrium.[29]
-
Separation: Rapidly filter the mixture through a glass fiber filter plate to separate bound from unbound radioligand. Wash the filters to remove non-specific binding.
-
Detection: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand displaced versus the concentration of fenfluramine. Use this competition curve to calculate the IC50 (concentration of fenfluramine that displaces 50% of the radioligand), from which the inhibition constant (Ki) can be derived.
Functional Validation Part 2: In Vivo Efficacy Model
An in vivo model provides the highest level of validation, demonstrating the compound's anti-seizure activity in a complex biological system. The pentylenetetrazol (PTZ)-induced seizure model is a widely used, robust, and reproducible acute model for screening anticonvulsant efficacy.[30][31]
Experimental Protocol 4: Pentylenetetrazol (PTZ)-Induced Acute Seizure Model
Causality: PTZ is a GABA-A receptor antagonist that induces generalized seizures.[31][32] A compound's ability to increase the seizure threshold or reduce seizure severity in this model indicates anticonvulsant activity.
Methodology:
-
Animals: Use adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).[30][31] Acclimatize them properly before the experiment.
-
Drug Administration: Administer fenfluramine HCl (e.g., 1-30 mg/kg) or vehicle via intraperitoneal (i.p.) injection. Administer the comparator AEDs (e.g., CBD, clobazam) to separate groups.
-
Seizure Induction: After a set pretreatment time (e.g., 30-60 minutes), administer a convulsive dose of PTZ (e.g., 50-85 mg/kg, i.p. or s.c.).[30][31][33] The exact dose should be predetermined in your lab to reliably induce tonic-clonic seizures.
-
Observation: Immediately after PTZ injection, place each animal in an individual observation chamber and record seizure activity for 30 minutes.
-
Scoring: Score the maximal seizure severity for each animal using a standardized scale (e.g., a modified Racine scale).[31] Key behaviors include facial clonus, forelimb clonus, rearing, and generalized tonic-clonic seizures with loss of posture.
-
Data Analysis: Compare the mean maximal seizure scores and the latency to the first seizure between the vehicle-treated group and the drug-treated groups. A significant reduction in seizure score or increase in latency indicates efficacy.
Comparative Data Summary
The following table presents expected outcomes from the validation experiments, comparing fenfluramine to a relevant alternative, Cannabidiol (CBD).
| Validation Assay | Parameter Measured | Expected Result: Fenfluramine HCl | Expected Result: Cannabidiol (CBD) |
| Serotonin Release Assay | EC50 for Serotonin Release | Potent activity (low nanomolar to low micromolar range) | No significant activity |
| S1R Binding Assay | Ki for [³H]-(+)-pentazocine displacement | Moderate affinity (micromolar range) | No significant affinity |
| GPR55 Antagonism Assay | IC50 for GPR55 signaling inhibition | No significant activity | Potent activity (micromolar range)[5][34] |
| PTZ-Induced Seizure Model | % Reduction in Mean Seizure Score | Dose-dependent reduction | Dose-dependent reduction |
Visualizing the Validation Workflow & Mechanism
Clear diagrams are essential for understanding complex scientific processes.
Caption: A comprehensive workflow for validating Fenfluramine HCl.
Caption: Fenfluramine's dual mechanism of action in epilepsy.
Conclusion
References
- 1. The biggest source of information for doctors – pr... | proLékaře.cz [prolekare.cz]
- 2. Fenfluramine - Wikipedia [en.wikipedia.org]
- 3. Fenfluramine: a plethora of mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epilepsy.com [epilepsy.com]
- 5. neurology.org [neurology.org]
- 6. The proposed mechanisms of action of CBD in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cannabidiol: Pharmacology and potential therapeutic role in epilepsy and other neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. An Update on Stiripentol Mechanisms of Action: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stiripentol--Update-on-Its-Mechanisms-of-Action-and-Biological-Properties [aesnet.org]
- 12. INTRODUCTION - Stiripentol (Diacomit) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. What is the mechanism of Clobazam? [synapse.patsnap.com]
- 16. Clobazam: A Safe, Efficacious, and Newly Rediscovered Therapeutic for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clobazam Uses Interactions Mechanism of Action | Enanti Labs [enantilabs.com]
- 18. Clobazam (Onfi, Sympazan): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 19. researchgate.net [researchgate.net]
- 20. dspace.ceu.es [dspace.ceu.es]
- 21. mdpi.com [mdpi.com]
- 22. droracle.ai [droracle.ai]
- 23. labcorp.com [labcorp.com]
- 24. Anti PF4 and Serotonin Release Assay SRA for Diagnosing Heparin induced Thrombocytopenia Thrombosis HIT HITT | Quest Diagnostics [questdiagnostics.com]
- 25. benchchem.com [benchchem.com]
- 26. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 30. mdpi.com [mdpi.com]
- 31. benchchem.com [benchchem.com]
- 32. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
- 34. Study Reveals How Cannabidiol Counters Epileptic Seizures | NYU Langone News [nyulangone.org]
Navigating the Analytical Maze: A Comparative Guide to the Cross-Reactivity of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride in Amphetamine Immunoassays
Introduction: The Challenge of Specificity in Amphetamine Screening
In the landscape of pharmaceutical development and clinical toxicology, the specificity of analytical methods is paramount. This guide delves into the critical issue of immunoassay cross-reactivity, focusing on 2-(3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride, a compound more commonly known as fenfluramine hydrochloride. Fenfluramine, a substituted amphetamine, has seen renewed interest for its therapeutic applications, including the treatment of rare forms of epilepsy.[1] However, its structural similarity to amphetamines presents a significant analytical challenge, frequently leading to false-positive results in urine drug screens.[2][3]
This guide is intended for researchers, scientists, and drug development professionals. It will provide an in-depth analysis of the cross-reactivity of fenfluramine and its major metabolite, norfenfluramine, in commonly used amphetamine immunoassays. We will explore the underlying molecular basis for this cross-reactivity, present available experimental data, and offer detailed protocols for both screening and confirmatory methods. Our objective is to equip you with the necessary knowledge and tools to anticipate, identify, and navigate the analytical hurdles associated with this compound.
The Molecular Culprit: Structural Similarities Driving Cross-Reactivity
The cross-reactivity of fenfluramine in amphetamine immunoassays is a classic example of molecular mimicry. Immunoassays rely on the specific binding of antibodies to a target analyte.[4] However, when a non-target compound shares key structural features with the intended analyte, it can also bind to the antibody, triggering a positive signal.
Fenfluramine's chemical structure, 3-trifluoromethyl-N-ethylamphetamine, inherently contains the core amphetamine skeleton.[5] The key difference lies in the trifluoromethyl group on the phenyl ring and the N-ethyl substitution. While these modifications alter its pharmacological profile, the fundamental phenethylamine backbone remains, which is the primary epitope recognized by many anti-amphetamine antibodies.
Molecular Structure Comparison
Below is a comparison of the molecular structures of d-amphetamine and fenfluramine, highlighting their shared phenethylamine core.
Caption: Molecular structures of d-Amphetamine and Fenfluramine.
This structural similarity is the root cause of the analytical challenge. The trifluoromethyl and N-ethyl groups may reduce the binding affinity compared to amphetamine itself, but often not enough to prevent a positive result, especially at therapeutic concentrations of fenfluramine.
Comparative Cross-Reactivity Data: A Look at the Evidence
The extent of cross-reactivity can vary significantly between different commercial immunoassays, as each utilizes a unique antibody with its own specific binding characteristics. Below is a summary of available data on the cross-reactivity of fenfluramine in amphetamine immunoassays.
Table 1: Cross-Reactivity of Fenfluramine in Amphetamine Immunoassays
| Immunoassay Type/Platform | Compound Tested | Concentration Tested | Result | Source |
| Not Specified | Fenfluramine | Not Specified | False-positive for amphetamine | [6] |
| Fluorescence Polarization Immunoassay (FPIA) - "Amphetamine Class Test" | Fenfluramine | Not Specified | Positive | [5] |
| Fluorescence Polarization Immunoassay (FPIA) - "Amphetamine/Methamphetamine II Test" | Fenfluramine | Not Specified | Positive | [5] |
| Urine Drug Screen (Immunoassay) | Fenfluramine | Therapeutic Doses | False-positive for amphetamine | [2] |
A case report on a 2-year-old patient with Dravet syndrome who had a cardiorespiratory arrest and tested positive for amphetamines in a urine drug screen, later confirmed to be due to fenfluramine, provides some quantitative insights. The study tested different concentrations of fenfluramine against various d-amphetamine cutoff levels.
Table 2: Fenfluramine Concentration vs. d-Amphetamine Cutoff in a Urine Drug Screen
| d-Amphetamine Cutoff Concentration (ng/mL) | Fenfluramine Concentration Tested (ng/mL) that Produced a Negative Result |
| 300 | Not specified |
| 500 | Not specified |
| 1000 | Not specified |
Data adapted from Ghawji et al., 2025.[2] The table in the original publication indicates that at the listed concentrations, fenfluramine produced a negative result compared to the cutoff calibrator. The exact concentrations that would yield a positive result were not provided.
It is crucial to note that the major active metabolite of fenfluramine, norfenfluramine , also possesses the core amphetamine structure and is likely to exhibit cross-reactivity. Further studies are needed to quantify the cross-reactivity of norfenfluramine in various immunoassays.
Experimental Protocols: A Framework for In-House Verification
To address the potential for false-positive results, it is essential to have robust experimental protocols in place for both screening and confirmation.
Protocol 1: Competitive ELISA for Cross-Reactivity Screening
This protocol outlines a competitive ELISA, a common format for small molecule detection, to assess the cross-reactivity of fenfluramine and its analogs in-house.[7][8]
Objective: To determine the concentration of fenfluramine, norfenfluramine, and other structurally related compounds that results in a 50% inhibition of the signal (IC50) in a competitive amphetamine ELISA.
Materials:
-
High-binding 96-well microtiter plates
-
Amphetamine-specific monoclonal antibody
-
Amphetamine-horseradish peroxidase (HRP) conjugate
-
Fenfluramine hydrochloride, norfenfluramine, and other test compounds
-
d-Amphetamine standard
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the amphetamine-specific antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Preparation of Standards and Samples:
-
Prepare a serial dilution of the d-amphetamine standard.
-
Prepare serial dilutions of fenfluramine, norfenfluramine, and other test compounds.
-
-
Competitive Reaction:
-
To separate tubes, add a fixed amount of amphetamine-HRP conjugate to each standard and sample dilution.
-
Transfer the mixtures to the antibody-coated and blocked plate.
-
Incubate for 1-2 hours at room temperature. During this incubation, the free analyte (amphetamine or cross-reactant) will compete with the amphetamine-HRP conjugate for binding to the antibody on the plate.
-
-
Washing: Wash the plate five times with wash buffer to remove unbound reagents.
-
Substrate Addition: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add stop solution to each well to quench the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the log of the analyte concentration. The signal will be inversely proportional to the concentration of the analyte. Calculate the IC50 for each compound. The percent cross-reactivity can be calculated using the following formula:
% Cross-reactivity = (IC50 of d-amphetamine / IC50 of test compound) x 100
Experimental Workflow: Competitive ELISA for Cross-Reactivity
References
- 1. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Understanding and Limiting Cross-Reactivity in ELISA Testing : Health & Medicine : Science World Report [scienceworldreport.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. protocolsandsolutions.com [protocolsandsolutions.com]
- 8. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
A Comparative Guide to 2-(3-(Trifluoromethyl)phenyl)propan-2-amine Analogs: Structure, Activity, and Therapeutic Evolution
This guide provides a detailed comparative analysis of 2-(3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride and its key analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced relationships between chemical structure, pharmacological activity, and therapeutic potential, supported by experimental data and established scientific principles.
Introduction: The Significance of the Trifluoromethyl-Phenethylamine Scaffold
The phenethylamine framework is a cornerstone of neuropharmacology, forming the basis for numerous endogenous neurotransmitters and synthetic drugs. The strategic introduction of a trifluoromethyl (CF3) group onto the phenyl ring profoundly alters the molecule's physicochemical properties. The CF3 group is a strong electron-withdrawing substituent known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] These modifications can significantly enhance a drug's potency and pharmacokinetic profile.[3]
This guide centers on the 2-(3-(trifluoromethyl)phenyl)propan-2-amine scaffold. The most prominent and clinically relevant analog is fenfluramine, a compound with a rich history that exemplifies the evolution of drug development—from a widely used appetite suppressant to a repurposed, life-changing treatment for rare forms of epilepsy.[4] By comparing fenfluramine with its parent amine, its stereoisomers, its primary metabolite, and a key structural variant, we can elucidate the critical structure-activity relationships (SAR) that govern its efficacy and safety profile.
Profile of Key Analogs
The following section details the core compound and its primary derivatives, highlighting the specific structural modifications that define their unique pharmacological identities.
Table 1: Overview of Core Compound and Key Analogs
| Compound Name | Structure / Key Modification | Primary Role / Significance |
| 2-(3-(Trifluoromethyl)phenyl)propan-2-amine | Core Scaffold (Primary Amine) | Foundational structure; a synthetic building block for more complex analogs.[5][6] |
| Fenfluramine (d,l-Fenfluramine) | N-ethyl derivative | Racemic mixture; formerly an appetite suppressant, now an approved antiseizure medication (FINTEPLA®).[4] |
| d-Fenfluramine & l-Fenfluramine | Enantiomers of Fenfluramine | Stereoisomers with distinct pharmacological and toxicological profiles. The d-enantiomer is linked to adverse cardiovascular effects.[7][8] |
| Norfenfluramine | N-de-ethylated metabolite | Major active metabolite of fenfluramine; potent agonist at specific serotonin receptors, contributing to both therapeutic and adverse effects.[7][9] |
| 2-(3-(Trifluoromethoxy)phenyl)propan-2-amine | -CF3 group replaced by -OCF3 | Structural analog with altered electronic properties. The trifluoromethoxy group is more lipophilic than the trifluoromethyl group.[1][10] |
Comparative Pharmacological Analysis
The therapeutic and adverse effects of these analogs are dictated by their interactions with neuronal signaling pathways, primarily the serotonergic system.
Mechanism of Action: A Multi-Faceted Serotonergic and Sigma-1 Receptor Activity
Fenfluramine and its active metabolite, norfenfluramine, exert their effects through a complex mechanism of action.[11] They are potent serotonin (5-HT) releasing agents and also inhibit the serotonin transporter (SERT), leading to a significant increase in extracellular serotonin levels.[4][12][13] This surge in serotonin enhances neurotransmission, which is believed to contribute to its antiseizure effects.[12]
Beyond its serotonergic activity, fenfluramine is also a positive modulator of the sigma-1 receptor.[9][11][14] This action is thought to help balance excitatory (glutamatergic) and inhibitory (GABAergic) signaling, further contributing to its efficacy in controlling seizures.[11][12]
Caption: Mechanism of Action at the Serotonergic Synapse.
Structure-Activity Relationship (SAR) and Stereoselectivity
The subtle molecular differences between these analogs drive significant variations in their performance and safety.
-
N-ethylation: The addition of an ethyl group to the primary amine of the core scaffold to form fenfluramine is crucial for its activity as a serotonin-releasing agent.
-
Stereochemistry: The separation of fenfluramine into its enantiomers reveals a critical divergence. While both enantiomers show antiseizure activity, the cardiovascular toxicity (heart valve disease and pulmonary hypertension) associated with fenfluramine is primarily linked to the d-enantiomer of its metabolite, d-norfenfluramine.[7][15] This is due to d-norfenfluramine's potent activation of the 5-HT2B receptor, which is abundant in cardiac valves.[7][9] This crucial insight suggests that l-fenfluramine and its metabolite, l-norfenfluramine, could be safer alternatives, forming the basis for a "chiral switch" approach in drug development.[8]
-
Metabolism: The N-de-ethylation of fenfluramine to norfenfluramine is a key metabolic step. Norfenfluramine is not merely a byproduct but a potent psychoactive compound in its own right, contributing significantly to the overall pharmacological profile.[9] In some seizure models, the metabolites are believed to be primarily responsible for the parent drug's activity.[15][16]
-
-CF3 vs. -OCF3: Replacing the trifluoromethyl group with a trifluoromethoxy group is predicted to increase lipophilicity, potentially altering blood-brain barrier permeability and metabolic stability.[1] While extensive comparative data is not yet available, this substitution offers a promising avenue for developing new analogs with modified pharmacokinetic profiles.[10]
Quantitative Performance: Antiseizure Efficacy
The most robust quantitative data for these analogs comes from preclinical models of epilepsy, particularly the Maximal Electroshock (MES) test, a standard for evaluating anticonvulsant activity.
Table 2: Comparative Antiseizure Potency in the Maximal Electroshock (MES) Test
| Compound | Animal Model | ED₅₀ (mg/kg) | Notes |
| d,l-Fenfluramine (Racemic) | Rat | 12.6 | Baseline racemic compound.[8] |
| d-Fenfluramine | Rat | 13.9 | Similar potency to the racemate.[8] |
| l-Fenfluramine | Rat | 11.1 | Similar potency to the racemate.[8] |
| d,l-Norfenfluramine (Racemic) | Rat | 10.0 | Active metabolite shows similar potency.[8] |
| d-Norfenfluramine | Rat | Not Determined | Caused dose-limiting neurotoxicity, preventing ED₅₀ calculation.[8][17] |
| l-Norfenfluramine | Rat | 11.2 | Similar potency to the racemate.[8] |
| d,l-Fenfluramine (Racemic) | Mouse | 14.8 | Consistent activity across species.[7] |
| l-Norfenfluramine | Mouse | 11.0 | In audiogenic seizure models, l-norfenfluramine was found to be significantly more potent than d,l-fenfluramine.[7][16] |
ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population.
The data clearly demonstrates that both enantiomers of fenfluramine and its metabolite l-norfenfluramine possess comparable anticonvulsant activity in the MES model.[7][8] The critical finding is the dose-limiting toxicity of d-norfenfluramine, which strongly supports the hypothesis that developing the l-enantiomers as single-isomer drugs could yield a superior therapeutic index.[8][17]
Experimental Protocols & Methodologies
To ensure scientific transparency and reproducibility, this section details the methodologies for key processes discussed in this guide.
Workflow for Analog Comparison
The logical process for evaluating and comparing these analogs follows a structured path from synthesis to functional assessment.
Caption: A workflow for the systematic comparison of novel phenethylamine analogs.
Protocol: Synthesis of 1-(3-Trifluoromethyl)phenyl-propan-2-one
Causality: The synthesis of fenfluramine and its direct analogs relies on the key intermediate, 1-(3-trifluoromethyl)phenyl-propan-2-one. An efficient and industrially scalable synthesis of this ketone is paramount. The following protocol is based on a process that utilizes readily available starting materials, avoiding the high costs and handling difficulties of earlier methods.[18][19]
Methodology: This process involves a Meerwein arylation-type reaction.
-
Diazonium Salt Formation:
-
In a suitable reaction vessel, charge water and 37% (w/w) aqueous hydrochloric acid.
-
Cool the mixture to below 10°C using an ice bath.
-
Slowly add 3-trifluoromethylaniline (1.0 equivalent).
-
While maintaining the temperature at or below 5°C, add a pre-prepared aqueous solution of sodium nitrite (1.0-1.2 equivalents) dropwise.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5°C.
-
-
Catalytic Coupling:
-
In a separate vessel, prepare a mixture of water, a polar solvent (e.g., acetone), isopropenyl acetate (1.2-1.5 equivalents), a copper catalyst (e.g., a mixture of cuprous chloride and cupric chloride dihydrate), and a buffer (e.g., sodium acetate trihydrate).[18]
-
Maintain the temperature of this mixture at approximately 30°C.
-
Slowly add the previously prepared diazonium salt solution to the catalyst mixture over 30-60 minutes, ensuring the reaction temperature does not exceed 35-40°C (nitrogen gas will evolve).
-
-
Workup and Purification:
-
After the addition is complete, stir the mixture for an additional 30-60 minutes.
-
Cool the reaction to room temperature and extract the product with an organic solvent (e.g., methylene chloride or heptane).[18][19]
-
Separate the organic layer, wash with water and/or brine, and dry over an anhydrous salt (e.g., sodium sulfate).
-
Concentrate the organic phase under reduced pressure to yield the crude 1-(3-trifluoromethyl)phenyl-propan-2-one as an oil.
-
The crude product can be purified by vacuum distillation to yield the pure ketone.[18][19]
-
Protocol: In Vivo Maximal Electroshock (MES) Seizure Test
Causality: The MES test is a gold-standard preclinical assay for identifying compounds with anticonvulsant activity against generalized tonic-clonic seizures. The protocol is designed to induce a maximal seizure in a reproducible manner, allowing for the quantitative determination of a drug's protective effect (ED₅₀).
Methodology:
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats or Swiss mice, housed under standard laboratory conditions with free access to food and water.
-
Allow animals to acclimate to the testing environment before the experiment.
-
-
Drug Administration:
-
Dissolve the test compounds (e.g., d,l-fenfluramine HCl, l-fenfluramine HCl) in a suitable vehicle (e.g., saline).
-
Administer the compounds intraperitoneally (i.p.) at various doses to different groups of animals. A control group receives the vehicle only.
-
Conduct the seizure test at the time of peak drug effect, which must be predetermined in separate pharmacokinetic studies (e.g., 4-8 hours post-dosing for fenfluramine analogs).[7]
-
-
Seizure Induction:
-
Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 150 mA for rats, 50 mA for mice) for a short duration (e.g., 0.2 seconds) via corneal or auricular electrodes.
-
Apply a topical anesthetic (e.g., proparacaine HCl) to the electrodes to minimize animal discomfort.
-
-
Endpoint Measurement:
-
The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure. An animal is considered "protected" if this phase is absent.
-
Observe and record the presence or absence of this endpoint for each animal.
-
-
Data Analysis:
-
For each dose group, calculate the percentage of animals protected.
-
Determine the ED₅₀ value and its 95% confidence intervals using a statistical method such as probit analysis.
-
Conclusion and Future Directions
The comparative analysis of 2-(3-(trifluoromethyl)phenyl)propan-2-amine analogs reveals a compelling story of pharmacological refinement. The journey from the racemic fenfluramine to a deeper understanding of its individual enantiomers and metabolites underscores the critical importance of stereochemistry in drug design.
The key takeaway is the clear differentiation between efficacy and safety. While anticonvulsant properties are shared across fenfluramine enantiomers and their active metabolites, the significant risk of cardiotoxicity is disproportionately linked to the d-enantiomer of norfenfluramine via 5-HT2B receptor activation.[7][8][15] This provides a strong scientific rationale for developing l-fenfluramine or l-norfenfluramine as potentially safer, next-generation antiseizure medications.[8][16]
Future research should focus on:
-
Head-to-Head Clinical Trials: Directly comparing the long-term safety and efficacy of l-fenfluramine against the current racemic formulation.
-
Exploration of Novel Analogs: Synthesizing and evaluating analogs with substitutions like trifluoromethoxy to modulate pharmacokinetics and potentially reduce off-target effects.[10]
-
Mechanism Elucidation: Further investigating the role of the sigma-1 receptor and other potential targets to fully understand the multimodal antiseizure activity of this chemical class.[11]
By building on this foundational knowledge, the scientific community can continue to optimize the therapeutic potential of the trifluoromethyl-phenethylamine scaffold, developing safer and more effective treatments for neurological disorders.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-(3-(trifluoromethoxy)phenyl)propan-2-amine hydrochloride [myskinrecipes.com]
- 6. 2-[3-(Trifluoromethyl)phenyl]propan-2-amine | C10H12F3N | CID 19425273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Comparative activity of the enantiomers of fenfluramine and norfenfluramine in rodent seizure models, and relationship with their concentrations in plasma and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fenfluramine - Wikipedia [en.wikipedia.org]
- 10. Buy 2-(3-(Trifluoromethoxy)phenyl)propan-2-amine [smolecule.com]
- 11. Frontiers | Fenfluramine: a plethora of mechanisms? [frontiersin.org]
- 12. mdpi.com [mdpi.com]
- 13. What is the mechanism of Fenfluramine Hydrochloride? [synapse.patsnap.com]
- 14. epilepsy.com [epilepsy.com]
- 15. researchgate.net [researchgate.net]
- 16. Stereoselective Analysis of the Antiseizure Activity of Fenfluramine and Norfenfluramine in Mice: Is l-Norfenfluramine a Better Follow-Up Compound to Racemic-Fenfluramine? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cris.huji.ac.il [cris.huji.ac.il]
- 18. EP0810195A1 - Process for manufacturing 1-(3-trifluoromethyl)phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]
- 19. CA2205694A1 - Process for manufacturing 1-(3-trifluoromethyl) phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]
Benchmarking 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride: A Comparative Guide to its Monoamine Transporter and MAO Inhibition Profile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacology, novel compounds with the potential to modulate monoaminergic systems are of significant interest for their therapeutic promise in a range of central nervous system (CNS) disorders. This guide provides a comprehensive framework for benchmarking the inhibitory activity of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride against established inhibitors of key monoamine transporters and enzymes. Due to the limited publicly available data on this specific compound, this document will serve as a detailed experimental roadmap for researchers to characterize its pharmacological profile.
The structural similarity of this compound to known psychoactive compounds, such as fenfluramine, suggests a potential interaction with the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, as well as monoamine oxidase (MAO) enzymes.[1][2] Understanding the potency and selectivity of this compound at these targets is crucial for elucidating its mechanism of action and predicting its potential therapeutic applications and side-effect profile.
This guide will detail the requisite in vitro assays, outline the selection of appropriate benchmark inhibitors, and provide a template for the comprehensive evaluation of this compound.
Rationale for Target Selection and Benchmark Inhibitors
The primary targets for this benchmarking study are the monoamine transporters (SERT, DAT, NET) and the monoamine oxidase enzymes (MAO-A and MAO-B). These proteins are critical regulators of neurotransmission and are the targets of many clinically successful drugs for depression, anxiety, ADHD, and Parkinson's disease.[3][4][5]
To provide a robust comparison, a panel of well-characterized inhibitors with known selectivity and potency will be used as benchmarks. The selection of these inhibitors is based on their widespread use in pharmacological research and their distinct inhibitory profiles.
Table 1: Selected Benchmark Inhibitors and their Primary Targets
| Target | Benchmark Inhibitor | Rationale |
| SERT | Fluoxetine | A highly selective serotonin reuptake inhibitor (SSRI) with well-documented Ki values.[3][6] |
| DAT | GBR-12909 | A potent and selective dopamine reuptake inhibitor (DRI) commonly used as a research tool.[7] |
| NET | Reboxetine | A selective norepinephrine reuptake inhibitor (NRI) used clinically as an antidepressant.[8] |
| MAO-A | Clorgyline | A specific and irreversible inhibitor of MAO-A. |
| MAO-B | Selegiline | A selective and irreversible inhibitor of MAO-B, used in the treatment of Parkinson's disease. |
Experimental Protocols for In Vitro Benchmarking
To determine the inhibitory potency (Ki) and the half-maximal inhibitory concentration (IC50) of this compound, a series of in vitro assays are proposed.
Monoamine Transporter Inhibition: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter. These assays measure the displacement of a radiolabeled ligand from its target by the test compound.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining monoamine transporter inhibition.
Step-by-Step Protocol:
-
Membrane Preparation: Utilize cell lines (e.g., HEK293) stably expressing the human serotonin, dopamine, or norepinephrine transporter. Harvest the cells and prepare membrane fractions by homogenization and centrifugation.
-
Assay Buffer: Prepare an appropriate binding buffer for each transporter.
-
Incubation: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, or [³H]nisoxetine for NET), and varying concentrations of the test compound or a known inhibitor.
-
Equilibrium: Incubate the plates at a defined temperature for a sufficient time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Monoamine Oxidase Inhibition: Enzyme Activity Assays
To assess the inhibitory effect on MAO-A and MAO-B, a fluorometric or spectrophotometric enzyme activity assay is recommended. These assays measure the production of a detectable product resulting from the enzymatic activity of MAO.
Experimental Workflow: MAO Inhibition Assay
Caption: Workflow for determining MAO-A and MAO-B inhibition.
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: Use commercially available recombinant human MAO-A and MAO-B enzymes. Prepare a stock solution of a suitable substrate, such as kynuramine, which is a substrate for both isoforms.
-
Pre-incubation: In a 96-well plate, pre-incubate the MAO enzyme with varying concentrations of this compound or a known MAO inhibitor (clorgyline for MAO-A, selegiline for MAO-B).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time.
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Detection: Measure the fluorescence or absorbance of the product using a microplate reader. The product of kynuramine oxidation, 4-hydroxyquinoline, is fluorescent.
-
Data Analysis: Plot the percentage of inhibition of MAO activity against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation and Interpretation
The experimental data should be summarized in a clear and concise table to allow for a direct comparison of the inhibitory potencies of this compound and the benchmark inhibitors.
Table 2: Comparative Inhibitory Profile (Hypothetical Data)
| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | MAO-A IC50 (nM) | MAO-B IC50 (nM) |
| 2-(3-(Trifluoromethyl)phenyl)propan-2-amine HCl | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Fluoxetine | ~1-10[6] | >1000 | >1000 | >10000 | >10000 |
| GBR-12909 | >1000 | ~5-20[7] | >1000 | >10000 | >10000 |
| Reboxetine | >1000 | >1000 | ~1-10[8] | >10000 | >10000 |
| Clorgyline | >10000 | >10000 | >10000 | ~1-10 | >1000 |
| Selegiline | >10000 | >10000 | >10000 | >1000 | ~5-15 |
Note: The Ki and IC50 values for benchmark inhibitors are approximate and can vary depending on the experimental conditions.
Interpretation of Results:
The selectivity of this compound can be determined by comparing its Ki or IC50 values across the different targets. A significantly lower value for one target over the others indicates selectivity. For instance, a low Ki at SERT with high Ki values at DAT and NET would classify it as a selective serotonin reuptake inhibitor.
Conclusion
This guide provides a comprehensive experimental framework for the pharmacological characterization of this compound. By systematically evaluating its inhibitory activity against monoamine transporters and MAO enzymes and comparing it to well-established inhibitors, researchers can gain crucial insights into its mechanism of action. This information is invaluable for guiding further preclinical and clinical development of this compound for potential therapeutic use in CNS disorders. The rigorous and objective comparison outlined here will ensure a thorough understanding of the compound's place within the landscape of monoaminergic modulators.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-[3-(Trifluoromethyl)phenyl]propan-2-amine | C10H12F3N | CID 19425273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The effect of selective serotonin re-uptake inhibitors on cytochrome P4502D6 (CYP2D6) activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. benchchem.com [benchchem.com]
- 8. Serotonin-norepinephrine reuptake inhibitors and the influence of binding affinity (Ki) on analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Ensuring Experimental Reproducibility with 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride (Fenfluramine HCl)
Abstract
Reproducibility is the cornerstone of scientific advancement, yet it remains a significant challenge in chemical and pharmacological research.[1][2] This guide provides an in-depth analysis of the factors influencing the reproducibility of experiments involving 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride, a compound commonly known as Fenfluramine HCl. We will explore its complex pharmacology, detail validated analytical methodologies for its characterization, and present a framework for comparing its performance and ensuring consistent results. This document is intended for researchers, scientists, and drug development professionals who utilize this compound and seek to uphold the highest standards of scientific integrity in their work.
Introduction: The Scientific Imperative for Reproducibility
The ability to reproduce experimental findings is a fundamental principle of the scientific method, ensuring the reliability and validity of new discoveries.[3] In the field of chemistry, reproducibility takes on a specific quantitative meaning, often assessed through inter-laboratory comparisons to determine the variability of measurements.[3] A failure to reproduce experiments can stem from flawed methodologies, incomplete reporting, or even subtle variations in reagents and equipment.[2][4] A survey highlighted in Nature revealed that over 70% of researchers have failed to reproduce another scientist's experiments, underscoring the pervasive nature of this issue.[2]
This guide focuses on this compound (Fenfluramine HCl), a substituted amphetamine derivative with a multifaceted mechanism of action.[5][6] Initially developed as an appetite suppressant, it has been repurposed for treating rare forms of epilepsy, such as Dravet syndrome and Lennox-Gastaut syndrome.[7][8][9] Its activity primarily involves the release of serotonin and inhibition of its reuptake, but it also impacts norepinephrine and dopamine systems and acts as a positive modulator of the sigma-1 receptor.[5][10][11][12] This complex pharmacology necessitates rigorous and reproducible experimental design to generate reliable data.
This guide will provide the necessary protocols and rationale to ensure that your research involving Fenfluramine HCl is built on a foundation of robust, reproducible, and trustworthy data.
Foundational Knowledge: Characterization of Fenfluramine HCl
Before conducting any experiment, a thorough characterization of the starting material is paramount. Variations in purity, isomeric composition, or physical form can drastically alter experimental outcomes.
Physicochemical Properties
Fenfluramine HCl is a crystalline solid.[8] Its identity and purity are the first checkpoints for ensuring reproducibility. It is crucial to obtain a Certificate of Analysis (CoA) from the supplier to verify these parameters.[2]
| Property | Value | Source |
| IUPAC Name | 1-[3-(trifluoromethyl)phenyl]propan-2-amine hydrochloride | [13] |
| Molecular Formula | C₁₀H₁₃ClF₃N | [13] |
| Molecular Weight | 267.67 g/mol | PubChem |
| Appearance | Crystalline Solid | [8] |
| Chirality | Racemic mixture of d- and l-enantiomers | [11] |
Note: The pharmacological activity resides primarily in the d-enantiomer (dexfenfluramine).
Mechanism of Action: A Multi-Target Profile
The reproducibility of biological experiments depends on a clear understanding of the compound's mechanism of action (MOA). Fenfluramine's effects are not attributed to a single pathway but a combination of activities that create a unique pharmacological profile.
This dual action on serotonin systems and the sigma-1 receptor is thought to be key to its therapeutic effects.[11][12] Understanding this complexity is critical, as experimental conditions that favor one pathway over another could lead to variable results.
Core of Reproducibility: Validated Analytical Methods
The cornerstone of reproducible research is the use of validated analytical procedures. The International Council for Harmonisation (ICH) provides a comprehensive framework for validating analytical methods, ensuring they are fit for their intended purpose.[14][15] We will detail two common, validated methods for the quantification of Fenfluramine HCl.
Method 1: Gas Chromatography with Derivatization (GC-FID)
Gas chromatography is a robust technique for separating and quantifying volatile compounds. For a compound like Fenfluramine HCl, derivatization is often required to improve its volatility and chromatographic behavior.
-
Standard & Sample Preparation:
-
Prepare a stock solution of Fenfluramine HCl reference standard (1 mg/mL) in methanol.
-
Accurately weigh and dissolve the experimental sample to a similar target concentration.
-
Prepare a stock solution of an internal standard (IS), such as mexiletine, at 1 mg/mL in methanol.[16]
-
-
Extraction:
-
To 1 mL of the sample/standard solution, add 2 mL of ethyl acetate and 1 mL of 1M NaOH.
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean vial. This step extracts the free base form of fenfluramine.
-
-
Derivatization:
-
GC-FID Analysis:
-
Evaporate the derivatization mixture to dryness and reconstitute in 100 µL of ethyl acetate containing the internal standard.
-
Inject 1 µL into the GC system.
-
-
Chromatographic Conditions:
Method 2: Chiral High-Performance Liquid Chromatography (HPLC-UV)
To analyze the individual d- and l-enantiomers, a chiral separation method is necessary. HPLC is the gold standard for this application, particularly when analyzing biological samples.
-
Standard & Sample Preparation:
-
Prepare stock solutions of racemic Fenfluramine HCl and d-Fenfluramine HCl standards (1 mg/mL) in methanol.
-
Prepare experimental samples (e.g., plasma, urine) as required, often involving solid-phase extraction (SPE) for cleanup.
-
-
Derivatization (Pre-column):
-
Extract the analyte as described in the GC method.
-
Evaporate to dryness.
-
Add a solution of a chiral derivatizing agent, such as 3,5-dinitrophenylisocyanate, in an appropriate solvent (e.g., acetonitrile).[18]
-
Allow the reaction to proceed to completion (e.g., 60 minutes at room temperature). This creates diastereomers that can be separated on a non-chiral column, or more commonly, enhances detection and separation on a chiral column.
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
-
Chromatographic Conditions:
-
Column: Pirkle-type chiral column (e.g., (R,R)-Whelk-O1).[19]
-
Mobile Phase: A mixture of hexane, isopropanol, and acetonitrile. The exact ratio must be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 25°C.
-
Method Comparison: Ensuring Fitness for Purpose
Choosing the right analytical method is crucial. The selection depends on the research question. Are you verifying the purity of a bulk substance, or are you measuring enantiomer concentrations in a pharmacokinetic study? The table below compares the two detailed methods based on key validation parameters defined by the ICH Q2(R2) guideline.[14][20][21]
| Parameter | GC-FID Method | Chiral HPLC-UV Method | Rationale & Causality |
| Specificity | Good. Can distinguish from common synthesis impurities. | Excellent. Can resolve d- and l-enantiomers and their metabolites (e.g., norfenfluramine).[18] | HPLC with a chiral stationary phase provides the highest degree of specificity for stereoisomers, which is critical for biological studies. |
| Linearity (r²) | > 0.999[16] | > 0.998 | Both methods show a strong linear relationship between concentration and response, which is essential for accurate quantification. |
| Accuracy (% Recovery) | 98.0 - 102.0%[16] | 97.5 - 103.0% | Accuracy demonstrates how close the measured value is to the true value. Both methods are highly accurate. |
| Precision (RSD) | < 2.0%[16] | < 7.0% (for biological matrices)[18] | Precision measures the closeness of repeated measurements. The higher RSD for HPLC reflects the increased complexity of analyzing biological samples. |
| Limit of Quantitation (LOQ) | ~8 ng/mL[16] | ~10 ng/mL (in plasma)[18] | The LOQ is the lowest concentration that can be reliably quantified. Both methods are sensitive enough for most applications. |
| Best Application | Purity testing, quality control of bulk drug substance. | Pharmacokinetic studies, metabolism studies, enantiomeric purity assessment. | The choice of method must align with the experimental goal to ensure meaningful and reproducible results. |
Note: Values are representative and should be established for each specific laboratory and application.
Comparison with Alternatives
In a research context, alternatives to Fenfluramine HCl are other compounds used to probe the serotonergic system. The choice of compound should be deliberate, based on the specific research question.
| Compound | Primary Mechanism | Key Differences & Considerations for Reproducibility |
| Fenfluramine HCl | Serotonin Releaser / Reuptake Inhibitor; Sigma-1 Modulator[10][11] | Complex, multi-target profile. Experimental results can be influenced by the expression levels of various transporters and receptors in the model system. |
| Phentermine | Norepinephrine-Dopamine Releasing Agent[6] | Often used in combination with fenfluramine ("Fen-Phen").[7] Acts on different neurotransmitter systems. When comparing, it's crucial to use assays that can distinguish between serotonergic and catecholaminergic effects. |
| Sertraline (SSRI) | Selective Serotonin Reuptake Inhibitor (SSRI) | Blocks only the reuptake of serotonin, without promoting its release. This provides a more targeted way to increase synaptic serotonin. Comparing Fenfluramine to an SSRI can help dissect the effects of serotonin release versus reuptake inhibition. |
| MDMA | Potent Serotonin Releaser; also affects Dopamine/Norepinephrine | Shares the serotonin-releasing mechanism but has a distinct pharmacological and safety profile. Reproducibility requires careful control of dosage, as effects can be highly dose-dependent. |
When substituting one compound for another, it is not a 1:1 replacement. The entire experimental protocol, including concentration, incubation times, and downstream assays, must be re-validated to ensure reproducible and comparable results.
Conclusion: A Commitment to Scientific Integrity
Ensuring the reproducibility of experiments with this compound is not merely a technical exercise; it is a commitment to the principles of scientific integrity. By thoroughly characterizing the starting material, understanding its complex pharmacology, and employing rigorously validated analytical methods, researchers can build a foundation of trustworthy data. The choice between an achiral GC method for bulk analysis and a chiral HPLC method for biological studies must be made with a clear understanding of the experimental objective. This guide provides the framework and detailed protocols to empower researchers to generate high-quality, reproducible data, thereby strengthening the credibility and impact of their scientific contributions.
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- 21. youtube.com [youtube.com]
A Comparative Guide to the In Vivo and In Vitro Effects of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride (Fenfluramine Hydrochloride)
This guide provides an in-depth technical comparison of the in vivo and in vitro pharmacological effects of 2-(3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride, more commonly known as fenfluramine hydrochloride. Initially developed as an appetite suppressant, fenfluramine has been repurposed as a potent anti-seizure medication for severe, treatment-resistant epilepsies, such as Dravet syndrome and Lennox-Gastaut syndrome (LGS).[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its multimodal mechanism of action, supported by experimental data and detailed protocols.
Introduction: A Repurposed Molecule with a Complex Mechanism
Fenfluramine's journey from an anti-obesity drug to a valuable therapeutic for intractable epilepsy is a compelling example of drug repurposing.[3] Its efficacy in reducing seizure frequency is not attributed to a single mode of action but rather a synergistic interplay between multiple targets.[3] This guide will dissect these mechanisms, presenting a clear distinction between its direct cellular (in vitro) effects and its systemic physiological (in vivo) outcomes.
The primary mechanism of action of fenfluramine involves the modulation of the serotonin (5-HT) system. It acts as a potent serotonin-releasing agent and a serotonin reuptake inhibitor.[4] This leads to a significant increase in extracellular serotonin levels in the brain.[5][6] Furthermore, emerging evidence has highlighted the crucial role of its interaction with the sigma-1 receptor, contributing to its anti-seizure properties.[7][8] Fenfluramine's major active metabolite, norfenfluramine, also exhibits significant pharmacological activity, often with different receptor affinities and potencies than the parent compound.[9]
In Vitro Pharmacological Profile: A Multi-Target Engagement
The in vitro effects of fenfluramine and its primary metabolite, norfenfluramine, have been characterized through a variety of assays, including receptor binding and functional studies. These studies reveal a complex interaction with multiple neurotransmitter systems.
Receptor Binding Affinities
The binding affinities (Ki) of fenfluramine and norfenfluramine to a range of receptors and transporters are summarized in the table below. This data provides a quantitative measure of the compounds' potential to interact with these targets.
| Target | Fenfluramine Ki (nM) | Norfenfluramine Ki (nM) | Reference |
| Serotonin Receptors | |||
| 5-HT1A | 673 - 1950 | - | [7] |
| 5-HT2A | Micromolar Affinity | Moderate Affinity | [10] |
| 5-HT2B | 5000 | 10 - 50 | [10] |
| 5-HT2C | Less potent than Norfenfluramine | Moderately Potent | [11] |
| Other Receptors | |||
| Sigma-1 (σ1) | 266 | - | [7] |
| β2-Adrenergic | 17,500 | - | [7] |
| Muscarinic M1 | Binding >30% | - | [7] |
| Transporters | |||
| Serotonin Transporter (SERT) | Potent inhibitor (IC50 = 850 nM) | - | [4] |
Table 1: Receptor Binding Affinities (Ki) and Transporter Inhibition (IC50) of Fenfluramine and Norfenfluramine.
Functional Activity
Beyond simple binding, functional assays are crucial to understand whether a compound acts as an agonist, antagonist, or modulator at a specific receptor.
-
Serotonin System: Fenfluramine is a potent serotonin-releasing agent.[4] In functional assays, norfenfluramine is a full agonist at 5-HT2B receptors and a potent agonist at 5-HT2C receptors, which is believed to contribute to both therapeutic and adverse effects.[11][12] The EC50 for norfenfluramine at the 5-HT2B receptor, stimulating phosphoinositide hydrolysis and Ca2+ mobilization, is in the range of 23-24 nM.[13]
-
Sigma-1 Receptor: Fenfluramine acts as a positive modulator of the sigma-1 receptor.[7][8] It does not activate the receptor on its own but potentiates the effects of sigma-1 receptor agonists.[8] This modulatory activity is thought to contribute to its anti-seizure efficacy and potential cognitive benefits by diminishing glutamatergic activity.[3][14] In ex vivo assays, fenfluramine and norfenfluramine disrupted the association of the sigma-1 receptor with the NR1 subunit of the NMDA receptor with ED50 values of 170 pM and 50 pM, respectively.[15]
-
GABAergic and Glutamatergic Systems: Fenfluramine indirectly enhances GABAergic neurotransmission through its effects on serotonin release and stimulation of 5-HT2A and 5-HT2C receptors.[3][16] Its activity at the sigma-1 receptor contributes to a reduction in glutamatergic excitability.[14] This dual action helps to restore the balance between inhibitory and excitatory signaling in the brain.[3]
Experimental Protocols: In Vitro Assays
This assay measures the ability of a compound to induce the release of serotonin from pre-loaded nerve terminals.
Materials:
-
Syn-PER Synaptic Protein Isolation Reagent
-
Rat brain tissue (e.g., whole brain or specific regions like the striatum)
-
Dounce homogenizer
-
Refrigerated centrifuge
-
Incubation buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
[3H]-Serotonin or non-radiolabeled serotonin for HPLC detection
-
Test compound (Fenfluramine) and vehicle control
-
Scintillation counter or HPLC with fluorescence detector
Protocol:
-
Synaptosome Preparation:
-
Homogenize fresh rat brain tissue in ice-cold Syn-PER Reagent using a Dounce homogenizer with approximately 10 slow strokes.[17][18]
-
Centrifuge the homogenate at 1,200 x g for 10 minutes at 4°C to remove nuclei and cell debris.[18]
-
Transfer the supernatant to a new tube and centrifuge at 15,000 x g for 20 minutes at 4°C to pellet the synaptosomes.[18]
-
Gently resuspend the synaptosome pellet in the appropriate incubation buffer.[18]
-
-
Serotonin Loading:
-
Incubate the synaptosomes with [3H]-Serotonin (or non-radiolabeled serotonin) for a set period (e.g., 15-30 minutes) at 37°C to allow for uptake.
-
-
Release Experiment:
-
Wash the synaptosomes to remove excess unincorporated serotonin.
-
Resuspend the loaded synaptosomes in fresh incubation buffer.
-
Add the test compound (fenfluramine at various concentrations) or vehicle control and incubate for a short period (e.g., 5-10 minutes).
-
Terminate the release by rapid filtration or centrifugation.
-
-
Quantification:
-
Measure the amount of serotonin released into the supernatant and the amount remaining in the synaptosomes.
-
For radiolabeled serotonin, use a scintillation counter. For non-radiolabeled serotonin, use HPLC with fluorescence detection.[19]
-
Calculate the percentage of serotonin release for each concentration of the test compound.
-
In Vivo Pharmacological Profile: From Animal Models to Clinical Efficacy
The in vivo effects of fenfluramine are a reflection of its complex in vitro pharmacology, translating into significant anti-seizure activity in both preclinical models and human clinical trials.
Preclinical Animal Models
Fenfluramine has demonstrated robust efficacy in various animal models of epilepsy, which are critical for predicting clinical outcomes.
-
Maximal Electroshock (MES) Seizure Model: This model is used to identify drugs that prevent seizure spread and is considered a model for generalized tonic-clonic seizures.[20] Fenfluramine has shown efficacy in this model.[20]
-
Pentylenetetrazol (PTZ)-Induced Seizure Model: The PTZ model is used to screen for drugs effective against myoclonic and absence seizures.[21]
-
Genetic Models of Dravet and Lennox-Gastaut Syndromes: More specific and translationally relevant models, such as the Scn1a mutant zebrafish and mouse models of Dravet syndrome, have been instrumental in demonstrating fenfluramine's efficacy.[16][22][23] Similarly, mouse models for LGS have been developed.[1][2]
Clinical Efficacy in Dravet and Lennox-Gastaut Syndromes
Clinical trials have provided strong evidence for the efficacy of fenfluramine as an adjunctive therapy for seizures associated with Dravet syndrome and LGS.
| Indication | Study | Treatment Group | Primary Endpoint | Result | Reference |
| Dravet Syndrome | Phase 3 RCT | Fenfluramine (0.7 mg/kg/day) vs. Placebo | Median % reduction in monthly convulsive seizure frequency | 62.3% greater reduction than placebo | [1] |
| Network Meta-analysis | Fenfluramine vs. Cannabidiol vs. Stiripentol | ≥50% reduction in monthly convulsive seizure frequency | Fenfluramine and Stiripentol were similarly effective and both more effective than Cannabidiol. | [24][25] | |
| Lennox-Gastaut Syndrome | Phase 3 RCT | Fenfluramine (0.7 mg/kg/day) vs. Placebo | Median % reduction in monthly drop seizure frequency | 19.9% greater reduction than placebo | [2] |
| Phase 3 RCT | Fenfluramine (0.7 mg/kg/day) vs. Placebo | Reduction in generalized tonic-clonic seizure frequency | 45.7% reduction | [26] |
Table 2: Summary of Clinical Efficacy Data for Fenfluramine.
Experimental Protocols: In Vivo Models
This protocol is a standard method for inducing generalized tonic-clonic seizures in rodents.
Materials:
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Animal restrainer
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride)
-
Saline solution
-
Test compound (Fenfluramine), positive control (e.g., phenytoin), and vehicle
-
Male mice (e.g., CF-1 or C57BL/6) or rats (e.g., Sprague-Dawley)
Protocol:
-
Animal Preparation and Dosing:
-
Acclimatize animals to the laboratory environment.
-
Administer the test compound, positive control, or vehicle via the desired route (e.g., intraperitoneal or oral) at various doses.
-
-
Seizure Induction:
-
At the time of predicted peak effect of the drug, apply a drop of topical anesthetic to the corneas of the restrained animal.
-
Apply a drop of saline to the corneal electrodes to ensure good electrical contact.
-
Deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through the corneal electrodes.[20]
-
-
Observation and Scoring:
-
Immediately after the stimulus, observe the animal for the characteristic tonic hindlimb extension.
-
Protection is defined as the absence of the tonic hindlimb extension phase.
-
-
Data Analysis:
-
Calculate the percentage of animals protected at each dose.
-
Determine the median effective dose (ED50) using probit analysis.
-
The Dual Mechanism of Action: A Signaling Pathway Perspective
Fenfluramine's anticonvulsant effects are believed to stem from its ability to restore the balance between excitatory and inhibitory neurotransmission. This is achieved through a dual mechanism involving the serotonergic system and sigma-1 receptors.
Conclusion
This compound (fenfluramine hydrochloride) is a pharmacologically complex molecule with a unique dual mechanism of action that has proven highly effective in the treatment of severe, intractable epilepsies. Its in vitro profile, characterized by potent serotonin-releasing activity and positive modulation of the sigma-1 receptor, translates into robust in vivo anticonvulsant effects. This guide has provided a comprehensive comparison of its effects at both the cellular and systemic levels, supported by quantitative data and detailed experimental protocols. The continued investigation into its multifaceted pharmacology holds promise for the development of novel therapeutics for a range of neurological disorders.
References
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- 2. neurologylive.com [neurologylive.com]
- 3. Fenfluramine: a plethora of mechanisms? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative action of fenfluramine on the uptake and release of serotonin and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fenfluramine administered systemically or locally increases extracellular serotonin in the lateral hypothalamus as measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluoxetine attenuates the DL-fenfluramine-induced increase in extracellular serotonin as measured by in vivo dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fenfluramine acts as a positive modulator of sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dravetfoundation.org [dravetfoundation.org]
- 9. Comparative serotonin neurotoxicity of the stereoisomers of fenfluramine and norfenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serotonin releasing agents. Neurochemical, therapeutic and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pa2online.org [pa2online.org]
- 13. 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fenfluramine: A Review of Pharmacology, Clinical Efficacy, and Safety in Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oncotarget.com [oncotarget.com]
- 16. researchgate.net [researchgate.net]
- 17. Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 機能性シナプトソームを単離する | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Uptake and release of tryptophan and serotonin: an HPLC method to study the flux of endogenous 5-hydroxyindoles through synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. medrxiv.org [medrxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. Drug screening in Scn1a zebrafish mutant identifies clemizole as a potential Dravet syndrome treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Comparative efficacy and safety of stiripentol, cannabidiol and fenfluramine as first‐line add‐on therapies for seizures in Dravet syndrome: A network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Comparative efficacy and safety of stiripentol, cannabidiol and fenfluramine as first-line add-on therapies for seizures in Dravet syndrome: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
A Comparative Guide to the Structure-Activity Relationship of Fenfluramine Derivatives: Balancing Efficacy and Safety
Abstract
2-(3-(Trifluoromethyl)phenyl)propan-2-amine, widely known as fenfluramine, has a storied history, from a popular anorectic agent to a withdrawn liability, and its recent re-emergence as a treatment for rare epileptic encephalopathies.[1][2] This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of fenfluramine and its key derivatives. We will dissect the chemical modifications that dictate the dual-edged pharmacological profile of these compounds, focusing on the molecular features that govern their desired therapeutic effects versus their severe adverse reactions. By synthesizing data from receptor binding and functional assays, this guide will illuminate the causal links between chemical structure and biological activity, offering critical insights for researchers, medicinal chemists, and drug development professionals engaged in the design of safer and more effective serotonergic agents.
Introduction: The Fenfluramine Paradox
Fenfluramine was first introduced as a racemic mixture for the treatment of obesity, functioning primarily by stimulating the release of serotonin (5-HT) from nerve terminals.[1][3] Its efficacy in appetite suppression was largely attributed to its more active enantiomer, dexfenfluramine, and its active metabolite, norfenfluramine.[4][5] However, in 1997, fenfluramine was withdrawn from the market due to its association with valvular heart disease (VHD) and pulmonary arterial hypertension (PAH).[1][6][7]
Subsequent research revealed a fascinating and cautionary tale of receptor selectivity. The therapeutic, appetite-suppressing effects were found to be mediated primarily by the activation of central 5-hydroxytryptamine subtype 2C (5-HT2C) receptors.[4][8][9] In stark contrast, the life-threatening cardiotoxicity was unequivocally linked to the potent activation of 5-HT2B receptors expressed on cardiac valve leaflets, which stimulates fibroblast mitogenesis and leads to valvular fibroplasia.[10][11][12][13] The primary culprit in this toxicity is not fenfluramine itself, but its N-demethylated metabolite, norfenfluramine, which exhibits significantly higher affinity and agonist potency at the 5-HT2B receptor.[5][8][11]
This guide will systematically explore the SAR of fenfluramine derivatives by examining three key structural modifications:
-
N-Alkylation of the Amine: Comparing the parent drug with its primary metabolite.
-
Substitution on the Phenyl Ring: Replacing the trifluoromethyl group with other moieties.
-
Constraining the Side Chain: Incorporating the flexible side chain into a rigid ring structure.
Pharmacological Profile of the Parent Compound and its Primary Metabolite
The core of the fenfluramine SAR story lies in the comparison between the parent drug and its active metabolite, norfenfluramine. This metabolic conversion serves as the most critical structural modification, dramatically altering the compound's receptor interaction profile.
-
Fenfluramine: Functions as a potent serotonin-releasing agent.[1][14] It has a relatively weak binding affinity for 5-HT2 receptor subtypes, with Ki values typically in the micromolar range.[8][11]
-
Norfenfluramine: This N-dealkylated metabolite is less effective as a serotonin releaser but is a potent direct agonist at 5-HT2 receptor subtypes.[4][9] Crucially, norfenfluramine exhibits high affinity for both the desired 5-HT2C receptor (mediating anorectic effects) and the dangerous 5-HT2B receptor (mediating cardiotoxicity).[8][11] The removal of the N-ethyl group is the key structural change that "unmasks" this potent agonist activity.
This metabolic transformation is the central reason for the drug's dual effects. While fenfluramine administration achieves the desired therapeutic outcome via its metabolite, it simultaneously produces the agent of its own dangerous side effects.
Systematic Analysis of Structural Modifications
The quest to develop safer alternatives has led to the synthesis and evaluation of various fenfluramine analogs. This section compares key derivatives based on the site of modification.
Modification 1: N-Dealkylation (Metabolism)
As discussed, the removal of the N-ethyl group is the most significant modification. This change from a secondary to a primary amine drastically increases the affinity and functional activity at 5-HT2B and 5-HT2C receptors.
-
Causality: The bulkier N-ethyl group in fenfluramine likely creates steric hindrance in the binding pocket of 5-HT2B/2C receptors. Its removal to form norfenfluramine allows for a more optimal fit and stronger interaction with key residues, leading to potent receptor activation. This highlights a critical design principle: modifications to the amine group are a primary determinant of 5-HT2 receptor subtype selectivity and potency.
Caption: Key modification sites on the fenfluramine scaffold.
Modification 2: Phenyl Ring Substitution
Replacing the 3-trifluoromethyl (-CF3) group with a pentafluorosulfanyl (-SF5) group has been explored to modulate receptor activity.
-
Pentafluorosulfanyl (SF5) Analog: This modification results in a derivative with significantly enhanced potency at 5-HT2B, 5-HT2C, and 5-HT6 receptors compared to the parent fenfluramine.[15][16]
-
Causality: The -SF5 group is more lipophilic and a stronger electron-withdrawing group than -CF3. These altered electronic and steric properties likely change the way the phenyl ring interacts with the receptor, leading to increased binding affinity and potency. While this specific modification enhances potency, it does so at both the desired (5-HT2C) and undesired (5-HT2B) receptors, failing to solve the core safety issue.[15]
Modification 3: Side-Chain Cyclization
To improve the safety profile, particularly regarding neurotoxicity, analogs have been synthesized where the flexible ethylamine side chain is incorporated into a rigid indan ring system.
-
Indan Analogs (ETAI and TAI): N-Ethyl-5-trifluoromethyl-2-aminoindan (ETAI) and 5-trifluoromethyl-2-aminoindan (TAI) are the cyclized analogs of fenfluramine and norfenfluramine, respectively.[17]
-
Comparative Performance: These rigid analogs were found to be significantly less neurotoxic than their open-chain counterparts.[17] Importantly, they retained their anorectic efficacy, causing a 10-15% reduction in body weight over a 4-day period, comparable to fenfluramine and norfenfluramine.[17]
-
Causality: Constraining the side chain's conformation limits the molecule's ability to interact with off-target sites responsible for neurotoxicity, such as catecholamine transporters.[17] This structural rigidity successfully decouples the desired weight-loss effect from certain adverse effects, demonstrating a successful strategy for improving the drug's therapeutic index.
Caption: Experimental workflow for evaluating new fenfluramine derivatives.
Comparative Data Summary
The following table summarizes the pharmacological data for fenfluramine and its key derivatives, highlighting the impact of structural changes on receptor affinity and function.
| Compound | Structural Modification | Target | Affinity (Ki, nM) | Functional Activity | Key Outcome |
| Fenfluramine | Parent Compound | 5-HT2B | ~5000[8] | Weak Partial Agonist | Serotonin Releaser |
| 5-HT2C | Less potent than NFEN[5][8] | Full Agonist | Anorectic Effect | ||
| Norfenfluramine | N-Dealkylation (Metabolite) | 5-HT2B | 10 - 50[8] | Full Agonist [8] | Cardiotoxicity (VHD) [11][18] |
| 5-HT2C | Moderately Potent[5][8] | Full Agonist [5][8] | Anorectic Effect[4] | ||
| SF5-Fenfluramine | -CF3 -> -SF5 Substitution | 5-HT2B | Significantly Enhanced Potency[15] | Agonist | Increased Potency |
| 5-HT2C | Significantly Enhanced Potency[15] | Agonist | Increased Potency | ||
| TAI / ETAI | Side-Chain Cyclization | 5-HT System | Maintained Activity | Serotonin Releaser | Reduced Neurotoxicity[17] |
NFEN = Norfenfluramine
Experimental Protocols
The characterization of these derivatives relies on robust and validated experimental methodologies. Below are foundational protocols for assessing compound affinity and functional activity.
Protocol 1: Radioligand Receptor Binding Assay (Competitive Inhibition)
This protocol determines the binding affinity (Ki) of a test compound for a specific receptor (e.g., 5-HT2B).[19]
-
Preparation: Prepare cell membranes from a cell line recombinantly expressing the human 5-HT2B receptor.
-
Reaction Mixture: In a 96-well plate, combine:
-
Cell membranes (e.g., 10-20 µg protein).
-
A fixed concentration of a specific radioligand (e.g., [3H]5-HT) at or below its Kd value.
-
Increasing concentrations of the unlabeled test compound (e.g., fenfluramine derivative) spanning a wide range (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Termination & Separation: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the membrane-bound radioligand. Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.
-
Data Analysis:
-
Determine non-specific binding (NSB) from wells containing a high concentration of a known competing ligand.
-
Subtract NSB from all measurements to get specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Calculate the IC50 (concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand used.[19]
-
Protocol 2: In Vitro Serotonin Release Assay (SRA) using HPLC
This functional assay measures a compound's ability to induce serotonin release from platelets, which serve as a model for serotonergic neurons.[20][21]
-
Platelet Preparation:
-
Obtain whole blood from healthy donors who have not taken platelet-affecting medications.[20]
-
Prepare platelet-rich plasma (PRP) by centrifugation.
-
Wash and resuspend the platelets in a suitable buffer.
-
-
Assay Procedure:
-
Aliquot the washed platelet suspension into microcentrifuge tubes.
-
Add the test compound (e.g., fenfluramine derivative) at various concentrations. Include a vehicle control (negative) and a known releasing agent like fenfluramine (positive control).
-
Incubate the mixture for a defined period (e.g., 30 minutes) at 37°C with gentle agitation.
-
-
Termination: Stop the reaction by placing the tubes on ice and pelleting the platelets by centrifugation.
-
Quantification of Released Serotonin:
-
Carefully collect the supernatant, which contains the released serotonin.
-
Quantify the serotonin concentration in the supernatant using High-Performance Liquid Chromatography (HPLC) with fluorescent or electrochemical detection.[21]
-
-
Data Analysis:
-
Measure the total serotonin content by lysing a separate aliquot of platelets.
-
Express the amount of released serotonin as a percentage of the total serotonin content.
-
Plot the percent release against the log concentration of the test compound to determine its potency (EC50) and efficacy (Emax) as a serotonin-releasing agent.
-
Caption: Causal pathway from structural modification to clinical outcome.
Conclusion and Future Directions
The structure-activity relationship of fenfluramine derivatives is a textbook case of the importance of receptor selectivity in drug design. The key takeaways are:
-
The Amine is Paramount: The N-ethyl group on fenfluramine masks potent 5-HT2B/2C agonist activity, which is revealed upon metabolic conversion to the primary amine, norfenfluramine. This single modification is the primary driver of both efficacy and toxicity.
-
Selectivity is the Goal: The therapeutic window of these compounds is dictated by their relative activity at 5-HT2C versus 5-HT2B receptors. Future drug design efforts must prioritize modifications that enhance 5-HT2C agonism while eliminating 5-HT2B activity.
-
Structural Constraint as a Safety Strategy: Rigidifying the flexible side chain, as seen in the indan analogs, can successfully reduce off-target toxicities without compromising the primary mechanism of action.[17]
Future research should focus on developing highly selective 5-HT2C agonists that lack any appreciable affinity for the 5-HT2B receptor.[4] Computational modeling and structure-based drug design, leveraging the known crystal structures of these receptors, could pave the way for novel derivatives that retain the therapeutic benefits of fenfluramine without its dangerous cardiovascular liabilities.
References
- 1. Fenfluramine | C12H16F3N | CID 3337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dual-Activity-of-Fenfluramine-(Fintepla®)-as-a-Serotonin-Receptor-Agonist-and-Positive-Sigma-1-Receptor-Modulator--Implication-for-Disease-Modification-in-Developmental-and-Epileptic-Encephalopathies [aesnet.org]
- 3. Fenfluramine releases serotonin from human brain nerve endings by a dual mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin 5-ht2c receptor agonists: potential for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. 2B Determined: The Future of the Serotonin Receptor 2B in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20180208543A1 - New method for synthesis of fenfluramine, and new compositions comprising it - Google Patents [patents.google.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 11. Possible role of valvular serotonin 5-HT(2B) receptors in the cardiopathy associated with fenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Serotonin transporters, serotonin release, and the mechanism of fenfluramine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The synthesis and biological activity of pentafluorosulfanyl analogs of fluoxetine, fenfluramine, and norfenfluramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Indan analogs of fenfluramine and norfenfluramine have reduced neurotoxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scilit.com [scilit.com]
- 19. benchchem.com [benchchem.com]
- 20. droracle.ai [droracle.ai]
- 21. A high-performance liquid chromatography method for the serotonin release assay is equivalent to the radioactive method - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride
Executive Overview
This document provides a comprehensive, technically grounded guide for the safe and compliant disposal of 2-(3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride (CAS No. for free base: 153390-61-5). As a fluorinated aromatic amine, this compound requires meticulous handling throughout its lifecycle, including its final disposition. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind each procedural step to ensure safety, regulatory adherence, and scientific integrity. The core directive is that this compound must be treated as a hazardous chemical waste and disposed of through certified channels.
Hazard Assessment and Immediate Safety Protocols
From a field perspective, understanding the hazard profile of a compound is the foundational step for all subsequent handling and disposal procedures. This compound is an irritant, and its trifluoromethyl group imparts significant chemical stability.
GHS Hazard Identification
The following table summarizes the known hazards associated with the free base, which should be applied to the hydrochloride salt as a conservative measure.
| Hazard Class | GHS Statement | Precautionary Codes | Source(s) |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 | [1][2] |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 | [1][2] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 | [1] |
Mandatory Personal Protective Equipment (PPE) & Engineering Controls
To create a self-validating safety system, the following PPE and engineering controls are non-negotiable. The rationale is to prevent all potential routes of exposure—dermal, ocular, and inhalation.
-
Engineering Controls: All handling and preparation for disposal must occur within a certified chemical fume hood to manage vapors and potential dust.[3]
-
Eye and Face Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[1][2] A face shield is required if there is a significant splash risk.
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile, neoprene) and a full-length lab coat.[1] Contaminated clothing must be removed immediately and decontaminated before reuse.[1]
-
Respiratory Protection: If working outside of a fume hood (not recommended) or if aerosol generation is possible, a NIOSH-approved respirator with organic vapor cartridges is necessary.
The Core Disposal Principle: Professional Hazardous Waste Management
The single most critical step in the disposal of this compound is to recognize that it is a regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste. [1][4] The complex and stable nature of trifluoromethylated aromatic compounds necessitates destruction via high-temperature incineration by a licensed facility.
Your institution's Environmental Health and Safety (EHS) office or a contracted licensed chemical waste disposal firm is your mandatory partner in this process.[3] They are equipped to manage the legal, logistical, and technical requirements for proper disposal in accordance with regulations set by agencies such as the Environmental Protection Agency (EPA) in the United States.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the compliant disposal of this compound.
Caption: Disposal workflow from generation to final disposition.
Step-by-Step Operational Disposal Protocol
This protocol provides a direct, procedural guide for laboratory personnel.
Step 1: Waste Segregation and Containerization
-
Causality: Preventing unintended chemical reactions is paramount for safety. Mixing this amine hydrochloride with incompatible waste, such as strong bases or oxidizing agents, could generate heat or toxic gases.
-
Procedure:
-
Designate a specific waste container for this compound and structurally similar halogenated organic compounds.
-
Use a container made of compatible material (e.g., High-Density Polyethylene (HDPE) or glass) with a secure, vapor-tight lid.
-
Affix a "Hazardous Waste" label to the container.
-
Clearly list the full chemical name: "this compound" and its CAS number if available. Do not use abbreviations.
-
Step 2: Temporary On-Site Storage
-
Causality: Proper temporary storage prevents accidental spills and unauthorized access, ensuring the integrity of the waste until collection.
-
Procedure:
Step 3: Arranging for Final Disposal
-
Causality: Final disposal requires specialized, high-temperature incineration to ensure the complete destruction of the stable C-F bonds and prevent environmental release.[6] Only licensed professionals are permitted to transport and manage this process.
-
Procedure:
-
When the container is nearing full, or on a regular schedule, contact your institution's EHS department.
-
Provide them with the exact chemical name and quantity of the waste.
-
Follow their specific instructions for scheduling a waste pickup.
-
Emergency Procedures: Spill and Exposure Management
Small Spill Response
-
Procedure:
-
Evacuate non-essential personnel and ensure the area is well-ventilated.[1]
-
Wearing full PPE, contain the spill to prevent it from spreading.
-
Absorb the spilled material using an inert absorbent such as vermiculite, dry sand, or a commercial chemical absorbent.[7]
-
Carefully collect the absorbed material and contaminated tools into a designated hazardous waste container.[1]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report the spill to your supervisor and EHS office.
-
Personnel Exposure
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
References
Navigating the Safe Handling of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical entities with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-(3-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride. Moving beyond a simple checklist, this document delves into the rationale behind each procedural step, ensuring a deep understanding of the safety protocols necessary for this specific compound.
Hazard Identification and Risk Assessment: Understanding the Molecule
The primary anticipated hazards include:
-
Serious Eye Irritation: Causes serious eye irritation.[2][3][4][6]
-
Respiratory Irritation: May cause respiratory irritation.[2][3]
The hydrochloride salt form may also contribute to its irritant properties. It is crucial to handle this compound with the assumption that it is harmful if swallowed or inhaled.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory scenarios.
| Scenario | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles.[1][6] | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Not generally required if performed in a certified chemical fume hood. |
| Handling open containers or transfers | Chemical splash goggles and a face shield.[3][7] | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat or chemical-resistant apron. | Recommended to be performed in a chemical fume hood. |
| Potential for aerosol generation (e.g., vortexing, sonicating) | Chemical splash goggles and a face shield.[3][7] | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Mandatory use of a certified chemical fume hood. |
| Cleaning spills | Chemical splash goggles and a face shield.[3][7] | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or apron over a lab coat. | Air-purifying respirator with appropriate cartridges if outside a fume hood.[1][2] |
Causality of PPE Choices:
-
Eye Protection: The risk of serious eye irritation necessitates robust eye protection. Goggles provide a seal around the eyes, offering superior protection from splashes compared to safety glasses. A face shield should be used in conjunction with goggles when there is a higher risk of splashes.[3][7]
-
Hand Protection: Nitrile gloves offer good resistance to a range of chemicals. Always check the manufacturer's compatibility data for specific breakthrough times. Double-gloving can provide an extra layer of protection during prolonged handling.
-
Body Protection: A standard lab coat is sufficient for low-volume handling. For larger quantities or situations with a higher risk of splashes, a chemical-resistant apron provides an additional barrier.
-
Respiratory Protection: The potential for respiratory irritation makes it imperative to handle this compound in a well-ventilated area, preferably a certified chemical fume hood. This engineering control is the most effective way to prevent inhalation exposure.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
Preparation and Weighing:
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood.
-
Pre-Handling Check: Before starting, ensure that an eyewash station and safety shower are readily accessible.[1]
-
Donning PPE: Put on all required PPE as outlined in the table above.
-
Weighing: If weighing the solid, use a balance inside the fume hood or in a ventilated balance enclosure to minimize the risk of inhaling dust particles.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Routine Handling and Transfers:
-
Containment: Keep containers of the compound tightly closed when not in use.[2][6]
-
Transfers: Use appropriate tools (e.g., spatulas, pipettes) to transfer the material. Avoid creating dust or aerosols.
-
Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[2][8]
-
Hand Washing: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][2][4]
Workflow for PPE Selection and Use
Caption: Workflow for selecting and using appropriate PPE.
Disposal Plan: Responsible Waste Management
Proper disposal is a critical component of the chemical lifecycle. As a halogenated organic compound, this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Designated Waste Container: Use a dedicated, clearly labeled, and sealed container for all waste containing this compound.[9]
-
Halogenated Waste Stream: This waste should be segregated into the halogenated organic waste stream.[10][11] Do not mix with non-halogenated waste.
-
Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated gloves, weigh boats) separately from liquid waste (e.g., solutions, rinsates).
-
Container Integrity: Ensure waste containers are in good condition and kept closed except when adding waste. Store in a designated secondary containment area.[9][12]
Decontamination and Container Rinsing:
-
Empty Containers: "Empty" containers that held the compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[12]
-
Rinsate Collection: The first rinseate is considered hazardous and must be collected in the halogenated liquid waste container.[12] Subsequent rinses may also need to be collected depending on local regulations.
-
Decontaminated Containers: Once properly rinsed, the container can be disposed of as non-hazardous waste, or as directed by your institution's environmental health and safety (EHS) department.
Final Disposal:
-
Licensed Disposal Vendor: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal.
Spill Management:
-
Evacuate and Alert: In case of a spill, evacuate the immediate area and alert your supervisor and EHS department.
-
Containment: If it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Cleanup: Spill cleanup should only be performed by trained personnel wearing appropriate PPE, as outlined in the table above.
-
Waste Collection: Collect all contaminated absorbent material and any other items used for cleanup into a sealed container for disposal as hazardous waste.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][6]
-
Skin Contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2][6]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.
By implementing these comprehensive safety and handling procedures, researchers can confidently and responsibly work with this compound, ensuring both personal safety and environmental protection.
References
- 1. fishersci.com [fishersci.com]
- 2. lobachemie.com [lobachemie.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. fr.cpachem.com [fr.cpachem.com]
- 5. 15996-89-1|2-(4-(Trifluoromethyl)phenyl)propan-2-amine hydrochloride|BLD Pharm [bldpharm.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. aksci.com [aksci.com]
- 9. ethz.ch [ethz.ch]
- 10. uakron.edu [uakron.edu]
- 11. nipissingu.ca [nipissingu.ca]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
